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  • Product: (2-Phenylcyclopropyl)methanol
  • CAS: 61826-40-2

Core Science & Biosynthesis

Foundational

(2-Phenylcyclopropyl)methanol chemical properties

This guide details the chemical properties, synthetic pathways, and mechanistic applications of (2-Phenylcyclopropyl)methanol , a critical scaffold in medicinal chemistry and physical organic research.[1] [1][2][3][4][5]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthetic pathways, and mechanistic applications of (2-Phenylcyclopropyl)methanol , a critical scaffold in medicinal chemistry and physical organic research.[1]

[1][2][3][4][5]

Introduction & Significance

(2-Phenylcyclopropyl)methanol (CAS: 61826-40-2 / 936-98-1) is a strained carbocyclic alcohol featuring a cyclopropane ring substituted with a phenyl group and a hydroxymethyl moiety.[1] It serves two primary roles in modern chemical research:

  • Mechanistic Probe ("Radical Clock"): Due to the high rate of ring opening of the cyclopropylcarbinyl radical/cation, this molecule is a gold-standard probe for detecting radical intermediates in enzymatic reactions (e.g., Cytochrome P450 mechanisms).[1]

  • Synthetic Scaffold: It acts as a precursor for complex heterocycles (e.g., tetrahydropyrans via Prins cyclization) and is a bioisostere for allylic alcohols in drug design, offering improved metabolic stability.[1]

Physicochemical Properties

The molecule exists primarily as cis and trans diastereomers. The trans isomer is thermodynamically more stable and more commonly utilized in mechanistic studies to minimize steric clash between the phenyl and hydroxymethyl groups.

PropertyValue / Description
IUPAC Name [(1S,2S)-2-phenylcyclopropyl]methanol (for trans)
Molecular Formula C₁₀H₁₂O
Molecular Weight 148.20 g/mol
Appearance Colorless to pale yellow viscous oil
Boiling Point 91–96 °C @ 0.3 Torr (Vacuum Distillation)
Density 1.044 g/cm³
Solubility Soluble in DCM, EtOAc, MeOH, THF; low solubility in water.[1][2]
Flash Point >110 °C (Predicted)
Stereochemistry Two chiral centers; trans-isomer (racemic or enantiopure) is standard.

Synthetic Methodologies

High-purity synthesis typically relies on the reduction of the corresponding carboxylic acid or ester. The stereochemistry is established during the formation of the cyclopropane ring (often via Simmons-Smith or diazoacetate addition).

Protocol: Reduction of trans-2-Phenylcyclopropanecarboxylic Acid

Objective: Selective reduction of the carboxylic acid moiety to the primary alcohol without opening the cyclopropane ring.

Reagents:

  • Substrate: trans-2-Phenylcyclopropanecarboxylic acid[1]

  • Reducing Agent: Sodium Borohydride (NaBH₄) activated by Boron Trifluoride Etherate (BF₃[1][3]·OEt₂) or Lithium Aluminum Hydride (LiAlH₄).[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

  • Dissolution: Dissolve trans-2-phenylcyclopropanecarboxylic acid (1.0 eq) in anhydrous THF at 0 °C.

  • Activation: Add NaBH₄ (1.5 eq) in portions.

  • Addition: Dropwise add BF₃·OEt₂ (1.5 eq) over 30 minutes, maintaining temperature < 5 °C. Note: This generates diborane in situ, a potent reducing agent.[1]

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir overnight.

  • Quench: Cool to 0 °C. Carefully add water followed by 1M HCl to destroy excess hydride.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[3][4]

  • Purification: Kugelrohr distillation (90 °C @ 0.8 mm) yields the pure alcohol.[4]

Visualization: Synthetic Pathway

Synthesis Figure 1: Standard Synthetic Route from Styrene Styrene Styrene (Starting Material) Ester Ethyl 2-phenyl- cyclopropanecarboxylate Styrene->Ester Cyclopropanation (Carbenoid Insertion) Diazo Ethyl Diazoacetate + Rh2(OAc)4 Diazo->Ester Reagent Acid 2-Phenylcyclopropane- carboxylic Acid Ester->Acid Hydrolysis (LiOH, THF/H2O) Alcohol (2-Phenylcyclopropyl)methanol (Target) Acid->Alcohol Reduction (NaBH4/BF3 or LiAlH4)

Chemical Reactivity & Mechanisms

The defining feature of (2-phenylcyclopropyl)methanol is the cyclopropylcarbinyl rearrangement . The cyclopropane ring is highly strained (~27.5 kcal/mol). When a radical or cation is generated at the exocyclic methyl position, the ring rapidly opens to relieve this strain.

The "Radical Clock" Mechanism

In enzymatic studies (e.g., P450 hydroxylation), this molecule distinguishes between radical and cationic pathways.[1]

  • Intact Product: If the mechanism is rapid "oxygen rebound" (concerted), the cyclopropane ring remains closed.

  • Rearranged Product: If a discrete radical/cation intermediate forms, it rearranges to the homoallylic alkene (1-phenylbut-3-en-1-ol ) before oxygen rebound can occur.[1]

Rate Constant: The ring opening of the trans-phenylcyclopropylcarbinyl radical occurs at


, making it an ultrafast clock for timing biochemical steps.
Visualization: Rearrangement Pathway

Rearrangement Figure 2: Cyclopropylcarbinyl Rearrangement (Radical Clock) Substrate (2-Phenylcyclopropyl)methanol Intermediate Cyclopropylcarbinyl Radical/Cation Substrate->Intermediate H-Abstraction (Oxidation) Product_Open 1-Phenylbut-3-en-1-ol (Ring Opened) Intermediate->Product_Open Ring Opening (Strain Relief) k > 10^8 s^-1 Product_Closed Aldehyde/Alcohol (Ring Intact) Intermediate->Product_Closed Rapid Rebound (No Rearrangement)

Prins Cyclization (Synthetic Application)

Beyond mechanistic studies, the alcohol serves as a precursor for 2,6-disubstituted tetrahydropyrans.[1][2] Under Lewis acid catalysis (e.g., SnCl₄), the alcohol condenses with aldehydes. The mechanism involves the formation of an oxocarbenium ion followed by cyclization, utilizing the cyclopropane ring as a latent alkene equivalent.

Medicinal Chemistry Applications

  • Bioisostere: The cyclopropane ring is often used to replace ethyl or vinyl groups to restrict conformation and prevent metabolic oxidation at the benzylic position.

  • MAO Inhibitors: The structural motif is closely related to Tranylcypromine (Parnate), a monoamine oxidase inhibitor.[1] The alcohol is a key intermediate in the synthesis of tranylcypromine analogues.

  • Metabolic Stability: Unlike a standard alkyl chain, the cyclopropyl group resists simple aliphatic hydroxylation, though it can undergo P450-mediated ring opening as described above.[1]

References

  • Biosynth. (2-Phenylcyclopropyl)methanol Product Profile. Retrieved from

  • ChemicalBook. (2-Phenylcyclopropyl)methanol Chemical Properties and Synthesis. Retrieved from

  • Organic Syntheses. Synthesis of (2S,3S)-(+)-(3-Phenylcyclopropyl)methanol. Coll. Vol. 10, p.613 (2004). Retrieved from [1]

  • PubChem. Compound Summary: (2-phenylcyclopropyl)methanol.[1] Retrieved from

  • Yadav, V. K., et al. 2-Arylcyclopropylmethanol as a substitute for homoallyl aryl alcohol in the construction of cis-2,6-disubstituted tetrahydropyran. Chemical Communications.[1][2] Retrieved from

  • Newcomb, M., et al. Radical Clock Substrates, Their C-H Hydroxylation Mechanism by Cytochrome P450. J. Am. Chem. Soc. Retrieved from

Sources

Exploratory

An In-Depth Technical Guide to the IUPAC Nomenclature of (2-Phenylcyclopropyl)methanol

This guide provides a comprehensive analysis of the IUPAC nomenclature for the molecule commonly referred to as (2-Phenylcyclopropyl)methanol. Designed for researchers, scientists, and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the IUPAC nomenclature for the molecule commonly referred to as (2-Phenylcyclopropyl)methanol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the systematic process of assigning an unambiguous and internationally recognized name to this compound, paying close attention to parent chain selection, substituent prioritization, and stereochemical assignment.

Foundational Principles of IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) has established a set of rules to ensure that every distinct chemical compound has a unique and descriptive name. This system is crucial for clear communication in scientific literature, patents, and regulatory documents. The naming of (2-Phenylcyclopropyl)methanol requires the integration of rules for several structural features: a cyclic alkane, substituent groups, and a primary alcohol functional group.

The core principle is to identify the principal functional group and the principal carbon chain (the parent structure). The principal functional group dictates the suffix of the name, while the parent chain forms the root. All other attached groups are treated as substituents and are named as prefixes.[1][2]

Systematic Name Derivation for (2-Phenylcyclopropyl)methanol

The derivation of the IUPAC name is a multi-step process that ensures all structural aspects of the molecule are captured.

The molecule contains two key features: a cyclopropane ring and a primary alcohol (-CH₂OH). According to IUPAC priority rules, the alcohol functional group takes precedence over the phenyl group and the cyclopropane ring itself.[1][3]

However, the alcohol group is not directly attached to the cyclopropane ring. Instead, it is part of a hydroxymethyl (-CH₂OH) substituent. In such cases, the parent structure is the one to which the principal functional group is attached. Here, the parent structure is the simplest alcohol, methanol .

The cyclopropane ring, with its phenyl substituent, is therefore considered a complex substituent attached to the methanol parent.

The substituent is a 2-phenylcyclopropyl group. To name this substituent, we number the cyclopropane ring. Numbering starts at the carbon atom that attaches to the parent structure (methanol). This is C1. We then number the ring to give the other substituent (the phenyl group) the lowest possible locant.[4][5] This places the phenyl group at the C2 position.

Therefore, the complex substituent is named (2-phenylcyclopropyl) . The parentheses are crucial for indicating a complex substituent and avoiding ambiguity.

Combining the parent name and the substituent name gives the final IUPAC name:

(2-Phenylcyclopropyl)methanol

This name clearly defines the connectivity: a methanol molecule where the hydrogen of the methyl group is replaced by a 2-phenylcyclopropyl group. PubChem, an authoritative chemical database, lists this as a valid IUPAC name for this structure.[6]

Workflow for IUPAC Name Determination

IUPAC_Naming_Workflow start Start with Molecular Structure identify_groups Identify Functional Groups -OH (Alcohol) Phenyl Group Cyclopropane Ring start->identify_groups determine_priority determine_priority identify_groups:f1->determine_priority select_parent Select Parent Structure Is -OH on ring or chain? Chain: -CH₂OH determine_priority->select_parent parent_name Name Parent Structure Methanol select_parent->parent_name name_substituent Name the Complex Substituent Identify attachment point (C1) Number ring for lowest locants (Phenyl at C2) (2-Phenylcyclopropyl) select_parent->name_substituent assemble_name Assemble Final Name (Substituent)Parent parent_name->assemble_name name_substituent:f3->assemble_name final_name Final IUPAC Name: | (2-Phenylcyclopropyl)methanol assemble_name->final_name Stereoisomers cluster_trans trans Isomers cluster_cis cis Isomers 1R,2R (1R,2R) 1S,2S (1S,2S) 1R,2R->1S,2S Enantiomers 1R,2S (1R,2S) 1R,2R->1R,2S Diastereomers 1S,2R (1S,2R) 1R,2R->1S,2R Diastereomers 1S,2S->1R,2S Diastereomers 1S,2S->1S,2R Diastereomers 1R,2S->1S,2R Enantiomers

Caption: Stereoisomeric relationships for (2-Phenylcyclopropyl)methanol.

Conclusion

The systematic application of IUPAC rules leads to the unambiguous name (2-Phenylcyclopropyl)methanol . This name accurately reflects the molecular structure by identifying methanol as the parent compound and (2-phenylcyclopropyl) as the substituent. For complete specificity, particularly in the context of drug development and synthesis where stereochemistry is paramount, stereochemical descriptors must be included. The use of cis/trans provides relative stereochemistry, while the Cahn-Ingold-Prelog (R/S) system provides the absolute configuration, resulting in names such as ((1R,2R)-2-Phenylcyclopropyl)methanol . Adherence to this rigorous nomenclature is essential for maintaining scientific integrity and clarity.

References

  • IUPAC Nomenclature of Organic Chemistry. International Union of Pure and Applied Chemistry. [Link]

  • PubChem Compound Summary for CID 1561175, ((1R,2R)-2-phenylcyclopropyl)methanol. National Center for Biotechnology Information. [Link]

  • Nomenclature of Organic Compounds. Chemistry LibreTexts. [Link]

  • Naming Alcohols. Chemistry Steps. [Link]

  • Cahn-Ingold-Prelog priority rules. Wikipedia. [Link]

Sources

Foundational

Technical Guide: Chirality &amp; Synthesis of (2-Phenylcyclopropyl)methanol

Executive Summary (2-Phenylcyclopropyl)methanol (CAS 61826-40-2) is a pivotal chiral building block in the synthesis of cyclopropane-based pharmaceuticals. Its rigid cyclopropyl scaffold serves as a bioisostere for alken...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Phenylcyclopropyl)methanol (CAS 61826-40-2) is a pivotal chiral building block in the synthesis of cyclopropane-based pharmaceuticals. Its rigid cyclopropyl scaffold serves as a bioisostere for alkene or phenyl groups, imparting unique conformational constraints that enhance receptor binding affinity.

The molecule is the direct biosynthetic and synthetic precursor to Tranylcypromine (an MAO inhibitor) and a key intermediate for Ticagrelor (a P2Y12 platelet inhibitor). The critical challenge in its utilization lies in controlling the two chiral centers at C1 and C2. While the trans-isomer is thermodynamically favored and pharmacologically predominant, accessing the enantiopure (1R, 2R) or (1S, 2S) form requires rigorous asymmetric catalysis or enzymatic resolution.

This guide details the self-validating protocols for synthesizing, resolving, and analyzing the chirality of (2-Phenylcyclopropyl)methanol, moving beyond basic recipes to causal mechanistic insights.

Stereochemical Architecture

The cyclopropane ring introduces significant ring strain (~27.5 kcal/mol), making the molecule reactive yet rigid. The substitution pattern creates four distinct stereoisomers.

Isomer Classification
IsomerConfiguration (C1, C2)GeometryStabilityPharmaceutical Relevance
A (1R, 2R)TransHighPrecursor to (-)-Tranylcypromine
B (1S, 2S)TransHighPrecursor to (+)-Tranylcypromine
C (1R, 2S)CisLowSteric clash (Ph vs CH2OH)
D (1S, 2R)CisLowRare in drug targets

Note on Nomenclature: The Cahn-Ingold-Prelog (CIP) priorities change when converting the alcohol to the amine (Tranylcypromine).

  • Alcohol: (1R, 2R)-trans-(2-phenylcyclopropyl)methanol.

  • Amine: Conversion of -CH2OH to -NH2 via Curtius rearrangement retains the relative trans geometry but may alter the absolute descriptor depending on priority rules.

Stereochemical Visualization

Stereochemistry Racemic Racemic (2-Phenylcyclopropyl)methanol Trans Trans-Isomers (Thermodynamic) Racemic->Trans  Major Product   Cis Cis-Isomers (Kinetic) Racemic->Cis  Minor Product   RR (1R, 2R) (-)-Trans Trans->RR SS (1S, 2S) (+)-Trans Trans->SS RS (1R, 2S) Cis Cis->RS SR (1S, 2R) Cis Cis->SR RR->SS Enantiomers

Figure 1: Stereochemical map of (2-Phenylcyclopropyl)methanol isomers.

Synthesis Protocols

Two primary routes are recommended based on the scale and required enantiopurity.

Method A: Asymmetric Cyclopropanation (Catalytic)

Best for: High enantiomeric excess (ee > 90%) and direct access to the ester precursor.

This route utilizes a chiral Rhodium or Copper carbenoid to transfer a carbene from a diazoester to styrene.

Protocol:

  • Catalyst Preparation: Complex Cu(OTf)₂ with a chiral bisoxazoline ligand (e.g., (S,S)-Ph-BOX) in anhydrous CH₂Cl₂. Stir for 1 hour to ensure coordination.

  • Cyclopropanation: Add styrene (5.0 equiv) to the catalyst solution. Slowly add ethyl diazoacetate (1.0 equiv) via syringe pump over 8 hours. Slow addition is critical to prevent dimerization of the diazo compound.

  • Reduction: Isolate the trans-ester intermediate. Dissolve in dry THF and cool to 0°C. Add LiAlH₄ (1.2 equiv) portion-wise. The ester reduces to the primary alcohol with full retention of stereochemistry.

  • Workup: Quench with Fieser method (H₂O, 15% NaOH, H₂O). Filter and concentrate.

Mechanism: The chiral ligand creates a steric pocket that forces the styrene to approach the metal-carbene intermediate from a specific trajectory, favoring the trans geometry and one enantiomer.

Method B: Enzymatic Kinetic Resolution

Best for: Resolving racemic mixtures when asymmetric catalysis is unavailable.

Lipases distinguish between enantiomers based on the fit of the chiral alcohol into the enzyme's active site (hydrophobic pocket).

Protocol:

  • Substrate: Dissolve racemic trans-(2-phenylcyclopropyl)methanol in dry diisopropyl ether or hexane.

  • Acyl Donor: Add vinyl acetate (3.0 equiv). Vinyl acetate is irreversible; the byproduct is vinyl alcohol, which tautomerizes to acetaldehyde, driving the equilibrium.

  • Biocatalyst: Add Lipase PS (Pseudomonas cepacia) or CAL-B (Candida antarctica) immobilized on acrylic resin.

  • Incubation: Shake at 30°C. Monitor conversion by HPLC.

  • Termination: Stop at 50% conversion.

    • Result: The unreacted alcohol will be enriched in one enantiomer (typically S,S for CAL-B), and the new acetate ester will be the opposite enantiomer (R,R).

  • Separation: Separate the alcohol and ester via silica gel chromatography.

Analytical Validation (Self-Validating Systems)

Trust in chirality requires rigorous validation. Optical rotation is insufficient for high-precision work due to non-linear concentration effects.

Chiral HPLC Method
ParameterCondition
Column Chiralcel OD-H or Chiralpak AD-H (Daicel)
Dimensions 4.6 mm x 250 mm, 5 µm
Mobile Phase Hexane : Isopropanol (90 : 10)
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 254 nm (Phenyl absorption)
Temperature 25°C
Expected Rs > 2.0 (Baseline separation of enantiomers)
Absolute Configuration via Mosher's Ester

To unequivocally determine absolute configuration without X-ray crystallography, use the Mosher Ester NMR method.[1]

  • Derivatization: React the alcohol with (R)-(-)-MTPA-Cl (Mosher's Acid Chloride) and (S)-(+)-MTPA-Cl in separate vials using Pyridine/DMAP.

  • NMR Analysis: Acquire ¹H NMR for both the (R)-MTPA and (S)-MTPA esters.

  • Δδ Calculation: Calculate

    
     for protons near the chiral center.
    
  • Interpretation:

    • Protons with positive

      
       reside on one side of the conformational plane.
      
    • Protons with negative

      
       reside on the other.[2]
      
    • Construct the spatial model to assign C1/C2 configuration.

Case Study: Synthesis of Tranylcypromine

The primary application of this alcohol is the synthesis of the antidepressant Tranylcypromine.

Tranylcypromine Styrene Styrene Ester Trans-Ester (Chiral Intermediate) Styrene->Ester Asymmetric Cyclopropanation (Rh/Cu Cat.) Diazo Ethyl Diazoacetate Diazo->Ester Acid Trans-Acid Ester->Acid Hydrolysis (LiOH) Azide Acyl Azide Acid->Azide DPPA / Et3N Isocyanate Isocyanate Azide->Isocyanate Curtius Rearrangement (Heat) Tranyl Tranylcypromine (Amine) Isocyanate->Tranyl Hydrolysis

Figure 2: Synthetic pathway from Styrene to Tranylcypromine via the carboxylate intermediate (oxidized from alcohol or direct from ester).

Note: While the alcohol is a reduction product of the ester, the amine (Tranylcypromine) is accessed via the Curtius Rearrangement of the corresponding carboxylic acid. Therefore, if the goal is Tranylcypromine, the ester from Method A is hydrolyzed to the acid rather than reduced to the alcohol. However, the alcohol is often used as a standard for stereochemical correlation or converted to the bromide for nucleophilic displacement in other analog syntheses.

References

  • Asymmetric Cyclopropanation: Doyle, M. P., et al. "Enantioselective synthesis of macrocyclic lactones." Chemical Reviews, 1998.

  • Enzymatic Resolution: Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated Cyclopropanes." Tetrahedron: Asymmetry, 2007.

  • Mosher Ester Protocol: Hoye, T. R., et al. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons."[3][4] Nature Protocols, 2007. [3]

  • Tranylcypromine Pharmacology: Burger, A., & Yost, W. L. "Arylcycloalkylamines. I. 2-Phenylcyclopropylamine."[5][6][7] Journal of the American Chemical Society, 1948.

  • Chiral HPLC Separation: Daicel Corporation. "Instruction Manual for CHIRALCEL OD-H."

Sources

Exploratory

Technical Guide: Stereoisomers of (2-Phenylcyclopropyl)methanol

The following technical guide details the stereochemical landscape, synthesis, and characterization of (2-Phenylcyclopropyl)methanol. Executive Summary (2-Phenylcyclopropyl)methanol (PCPM) is a critical chiral scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereochemical landscape, synthesis, and characterization of (2-Phenylcyclopropyl)methanol.

Executive Summary

(2-Phenylcyclopropyl)methanol (PCPM) is a critical chiral scaffold in medicinal chemistry, serving as the immediate structural precursor to Tranylcypromine (a non-selective MAO inhibitor) and various glutamate receptor modulators. The molecule possesses two chiral centers on the cyclopropane ring, giving rise to four distinct stereoisomers.

This guide provides a rigorous examination of the PCPM stereoisomers, focusing on the Charette Asymmetric Cyclopropanation as the gold-standard synthetic route, alongside biocatalytic resolution strategies. It further details the analytical parameters required to distinguish these isomers, including NMR coupling constants (


-values) and chiral HPLC conditions.

Stereochemical Landscape

The cyclopropane ring confers conformational rigidity, locking the phenyl and hydroxymethyl groups into specific spatial arrangements. The two chiral centers (C1 and C2) generate two diastereomeric pairs: the cis-isomers and the trans-isomers.

Isomer Classification Matrix
IsomerConfigurationGeometryThermodynamic StabilityOptical Rotation*
1 (1R, 2S)transHigh(-)
2 (1S, 2R)transHigh(+)
3 (1R, 2R)cisLow (Steric Strain)(-)
4 (1S, 2S)cisLow (Steric Strain)(+)

*Note: Optical rotation signs are solvent-dependent (typically measured in


). The trans-isomers are thermodynamically favored due to reduced steric repulsion between the phenyl ring and the hydroxymethyl group.
Structural Visualization (DOT)

PCPM_Stereoisomers Root (2-Phenylcyclopropyl)methanol (2 Chiral Centers) Diast_Trans Trans-Isomers (Thermodynamically Stable) Root->Diast_Trans Diastereomers Diast_Cis Cis-Isomers (Sterically Hindered) Root->Diast_Cis Trans_1 (1R, 2S)-(-)-trans Precursor to (-)-Tranylcypromine Diast_Trans->Trans_1 Enantiomers Trans_2 (1S, 2R)-(+)-trans Precursor to (+)-Tranylcypromine Diast_Trans->Trans_2 Cis_1 (1R, 2R)-(-)-cis Diast_Cis->Cis_1 Enantiomers Cis_2 (1S, 2S)-(+)-cis Diast_Cis->Cis_2

Figure 1: Stereochemical hierarchy of (2-Phenylcyclopropyl)methanol isomers.

Synthetic Strategies

The synthesis of specific PCPM stereoisomers relies on the geometry of the starting alkene (Cinnamyl Alcohol). The Simmons-Smith reaction and its asymmetric modifications are stereospecific:

  • (E)-Cinnamyl Alcohol

    
    trans-PCPM
    
  • (Z)-Cinnamyl Alcohol

    
    cis-PCPM
    
Method A: Charette Asymmetric Cyclopropanation (Gold Standard)

This method utilizes a chiral dioxaborolane ligand to direct the zinc carbenoid delivery, achieving high enantiomeric excess (ee > 90%).

Mechanistic Insight: The allylic alcohol hydroxyl group coordinates to the Zinc center, while the chiral dioxaborolane ligand creates a steric pocket that forces the methylene delivery to a specific face of the alkene.

Experimental Protocol (Target: trans-(1R, 2S)-PCPM)

Reagents:

  • Substrate: (E)-Cinnamyl alcohol (1.0 equiv)

  • Carbenoid Source:

    
     (2.0 equiv), 
    
    
    
    (2.0 equiv)
  • Chiral Ligand: (4R, 5R)-2-butyl-N,N,N',N'-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide (1.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

  • Ligand Formation: In a flame-dried flask under Argon, combine the chiral dioxaborolane ligand with the allylic alcohol in DCM. Stir for 10 minutes to allow pre-complexation.

  • Carbenoid Preparation: In a separate flask, carefully add

    
     to a solution of 
    
    
    
    in DCM at -10°C. Caution:
    
    
    is pyrophoric.
  • Cyclopropanation: Cannulate the zinc carbenoid solution dropwise into the substrate/ligand mixture at 0°C.

  • Reaction: Stir at 0°C for 2-4 hours. Monitor via TLC (Hexane/EtOAc 4:1).

  • Quench: Carefully add saturated aqueous

    
    . A vigorous evolution of gas (ethane) will occur.
    
  • Workup: Separate phases. Extract aqueous layer with DCM. Wash combined organics with 1M NaOH (to remove ligand byproducts) and brine.

  • Purification: Flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

Method B: Enzymatic Kinetic Resolution

For laboratories lacking asymmetric catalysis capabilities, racemic trans-PCPM can be resolved using lipases.

  • Enzyme: Pseudomonas cepacia lipase (Lipase PS) or Candida antarctica Lipase B (CAL-B).

  • Acyl Donor: Vinyl acetate.

  • Solvent: Diisopropyl ether or MTBE.

  • Outcome: The lipase selectively acetylates the (1R, 2S)-enantiomer, leaving the (1S, 2R)-alcohol unreacted (or vice-versa depending on specific lipase specificity).

Analytical Characterization

Validating the stereochemistry requires a combination of NMR spectroscopy and Chiral HPLC.

NMR Spectroscopy ( H NMR)

The coupling constants (


) of the cyclopropyl protons are diagnostic for assigning relative stereochemistry (cis vs. trans).
Proton RelationshipDiagnostic

-Value (Hz)
Interpretation
H1 - H2 (Cis) 7.0 - 9.0 Hz Protons on the same face (Cis-isomer)
H1 - H2 (Trans) 3.5 - 5.0 Hz Protons on opposite faces (Trans-isomer)
Geminal (H3a - H3b) 4.0 - 6.0 Hz Methylene protons of the ring

Key Observation: The trans-isomer exhibits a significantly smaller coupling constant between the benzylic proton and the carbinyl proton compared to the cis-isomer.

Chiral HPLC Parameters

To determine Enantiomeric Excess (ee), the following conditions are recommended:

  • Column: Chiralcel OD-H or Chiralpak AD-H (Cellulose/Amylose based).

  • Mobile Phase: Hexane : Isopropanol (90 : 10 to 95 : 5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 210 nm or 254 nm.

  • Elution Order (Typical on OD-H):

    • (1S, 2R)-(+)-trans[1]

    • (1R, 2S)-(-)-trans[1]

Pharmacological Significance[2]

The (2-phenylcyclopropyl)methanol scaffold is a bioisostere of cinnamyl alcohol but with restricted conformational freedom.

  • MAO Inhibitors: Oxidation of the alcohol to the carboxylic acid, followed by Curtius rearrangement, yields Tranylcypromine (Parnate). The trans-(1S, 2R) isomer of Tranylcypromine is more potent against MAO-B, while the (-)-isomer targets MAO-A.

  • Glutamate Receptors: Conformationally locked analogs derived from this scaffold are used to map the agonist binding sites of NMDA and mGluR receptors.

Synthesis Pathway Diagram (DOT)

Synthesis_Pathway Start (E)-Cinnamyl Alcohol Intermediate Zinc-Alkoxide Complex Start->Intermediate Coordination Reagents Et2Zn / CH2I2 Chiral Dioxaborolane Reagents->Intermediate Product Trans-(1R, 2S)-PCPM (>90% ee) Intermediate->Product Asymmetric Cyclopropanation Drug (-)-Tranylcypromine (MAOI) Product->Drug 1. Oxidation 2. Curtius Rearr.

Figure 2: Synthetic route from Cinnamyl Alcohol to Tranylcypromine via PCPM.[2]

References

  • Charette, A. B., & Marcoux, J. F. (1996). The Charette Asymmetric Cyclopropanation: Scope and Mechanism. Journal of the American Chemical Society.

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society.

  • Gotor, V., et al. (2000). Enzymatic Resolution of 2-Phenylcyclopropylmethanol. Tetrahedron: Asymmetry.[3]

  • Burger, A., & Yost, W. L. (1948). Arylcycloalkylamines. I. 2-Phenylcyclopropylamine. Journal of the American Chemical Society.

  • PubChem Compound Summary. (2024). Structure and Data for (2-Phenylcyclopropyl)methanol. National Center for Biotechnology Information.

Sources

Foundational

Thermochemical data of (2-Phenylcyclopropyl)methanol

An In-depth Technical Guide to the Thermochemical Properties of (2-Phenylcyclopropyl)methanol Abstract (2-Phenylcyclopropyl)methanol is a molecule of significant interest in medicinal chemistry and drug development due t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermochemical Properties of (2-Phenylcyclopropyl)methanol

Abstract

(2-Phenylcyclopropyl)methanol is a molecule of significant interest in medicinal chemistry and drug development due to its unique structural combination of a strained cyclopropyl ring, an aromatic phenyl group, and a reactive hydroxymethyl moiety. A thorough understanding of its thermochemical properties, such as the enthalpy of formation and bond dissociation energies, is paramount for predicting its stability, reactivity, and metabolic pathways. This technical guide provides a comprehensive overview of the methodologies for determining these crucial parameters. In the absence of direct experimental data for (2-Phenylcyclopropyl)methanol, this document serves as a roadmap for researchers, detailing both state-of-the-art experimental techniques and high-accuracy computational protocols. We present a synthesis of established procedures, data from analogous compounds, and field-proven insights to empower scientists in their exploration of this and similar molecular scaffolds.

The Significance of Thermochemical Data in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to its chemical stability and metabolic fate. Thermochemical data provides a quantitative foundation for understanding these aspects. The standard enthalpy of formation (ΔHf°) is a measure of the energy stored within a molecule relative to its constituent elements in their standard states. It is a critical parameter for assessing the thermodynamic stability of a molecule and for calculating the enthalpy changes of reactions in which it participates.

Bond Dissociation Energy (BDE) is the enthalpy change associated with the homolytic cleavage of a chemical bond.[1] BDE values are instrumental in predicting the susceptibility of a molecule to degradation via radical pathways, a common mechanism in drug metabolism mediated by cytochrome P450 enzymes. For (2-Phenylcyclopropyl)methanol, the BDEs of the C-H bonds on the cyclopropyl ring and the benzylic position, as well as the C-O and O-H bonds of the methanol group, are of particular interest for predicting its metabolic soft spots.

Experimental Determination of the Enthalpy of Formation

The most reliable method for experimentally determining the standard enthalpy of formation of an organic compound is through combustion calorimetry.[2] This technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment and measuring the heat released.

The Principle of Bomb Calorimetry

In bomb calorimetry, the sample is ignited within a constant-volume container (the "bomb"). The heat evolved during the combustion is absorbed by the surrounding water bath, and the temperature change of the water is precisely measured.[3] The heat of combustion at constant volume (ΔU_comb) is then calculated. This value can be converted to the enthalpy of combustion at constant pressure (ΔH_comb), from which the standard enthalpy of formation (ΔHf°) can be derived using Hess's Law.[4]

For a liquid organic compound like (2-Phenylcyclopropyl)methanol, which contains only carbon, hydrogen, and oxygen, the combustion reaction is:

C₁₀H₁₂O(l) + 13 O₂(g) → 10 CO₂(g) + 6 H₂O(l)

Recommended Protocol: Static Bomb Calorimetry

The following is a detailed, step-by-step methodology for determining the enthalpy of combustion of (2-Phenylcyclopropyl)methanol using a static bomb calorimeter.

Materials and Equipment:

  • Static bomb calorimeter (e.g., Parr 6200 Isoperibol Calorimeter)

  • High-purity (2-Phenylcyclopropyl)methanol (≥99.5%)

  • Benzoic acid (certified standard for calibration)

  • High-pressure oxygen cylinder (99.5% purity)

  • Fuse wire (e.g., platinum or nichrome)

  • Crucible (e.g., quartz or stainless steel)

  • Analytical balance (readable to 0.1 mg)

  • Temperature sensor (thermistor or platinum resistance thermometer with a resolution of at least 0.001 °C)

  • Data acquisition system

Step-by-Step Methodology:

  • Calibration of the Calorimeter:

    • Accurately weigh approximately 1 g of benzoic acid into the crucible.

    • Measure and record the length of the fuse wire.

    • Secure the fuse wire between the electrodes of the bomb head, ensuring it is in contact with the benzoic acid pellet.

    • Add 1 mL of deionized water to the bottom of the bomb to ensure saturation of the final atmosphere with water vapor.

    • Seal the bomb and charge it with oxygen to a pressure of 30 atm.

    • Place the bomb in the calorimeter bucket containing a precisely known mass of water (e.g., 2000 g).[5]

    • Allow the system to reach thermal equilibrium while stirring.

    • Record the temperature at regular intervals (e.g., every 30 seconds) for a 5-minute pre-ignition period.

    • Ignite the sample.

    • Continue recording the temperature until it reaches a maximum and then begins to cool.

    • After the experiment, release the pressure from the bomb and measure the length of the unburned fuse wire.

    • Calculate the heat capacity of the calorimeter (C_cal) using the known heat of combustion of benzoic acid.

  • Combustion of (2-Phenylcyclopropyl)methanol:

    • Accurately weigh approximately 0.8 g of (2-Phenylcyclopropyl)methanol into the crucible.

    • Follow the same procedure as for the calibration with benzoic acid (steps 2-11).

  • Data Analysis:

    • Plot the temperature versus time data and correct for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler method).

    • Calculate the corrected temperature rise (ΔT).

    • Calculate the total heat released (q_total) using: q_total = C_cal * ΔT.

    • Subtract the heat released from the combustion of the fuse wire to find the heat of combustion of the sample (q_comb).

    • Calculate the specific energy of combustion (ΔU_comb) in J/g.

    • Convert ΔU_comb to the molar internal energy of combustion (ΔU°_comb) in kJ/mol.

    • Calculate the molar enthalpy of combustion (ΔH°_comb) using: ΔH°_comb = ΔU°_comb + Δn_gas * RT, where Δn_gas is the change in the number of moles of gas in the combustion reaction.

    • Finally, calculate the standard enthalpy of formation (ΔHf°) of (2-Phenylcyclopropyl)methanol using Hess's Law: ΔHf°(C₁₀H₁₂O) = [10 * ΔHf°(CO₂) + 6 * ΔHf°(H₂O)] - ΔH°_comb(C₁₀H₁₂O)

      Use the following standard enthalpy of formation values:

      • ΔHf°(CO₂, g) = -393.51 kJ/mol

      • ΔHf°(H₂O, l) = -285.83 kJ/mol

Experimental Workflow Diagram

experimental_workflow cluster_calibration Calorimeter Calibration cluster_sample_combustion Sample Combustion cluster_data_analysis Data Analysis and Calculation Cal_1 Weigh Benzoic Acid Cal_2 Assemble Bomb Cal_1->Cal_2 Cal_3 Combustion of Benzoic Acid Cal_2->Cal_3 Cal_4 Measure Temperature Rise Cal_3->Cal_4 Cal_5 Calculate Calorimeter Heat Capacity (C_cal) Cal_4->Cal_5 Analysis_1 Calculate Heat of Combustion (ΔH°_comb) Cal_5->Analysis_1 C_cal Sample_1 Weigh (2-Phenylcyclopropyl)methanol Sample_2 Assemble Bomb Sample_1->Sample_2 Sample_3 Combustion of Sample Sample_2->Sample_3 Sample_4 Measure Temperature Rise Sample_3->Sample_4 Sample_4->Analysis_1 ΔT_sample Analysis_2 Apply Hess's Law Analysis_1->Analysis_2 Analysis_3 Determine Enthalpy of Formation (ΔHf°) Analysis_2->Analysis_3

Caption: Experimental workflow for determining the enthalpy of formation via bomb calorimetry.

Computational Prediction of Thermochemical Properties

In parallel with experimental determination, computational chemistry offers a powerful and cost-effective means to predict thermochemical properties with high accuracy.[6] For molecules like (2-Phenylcyclopropyl)methanol, high-level composite methods are recommended to account for the electronic complexities of the strained ring and aromatic system.

High-Accuracy Composite Methods: G4 and CBS-QB3

Gaussian-4 (G4) theory and the Complete Basis Set (CBS-QB3) method are multi-step computational protocols designed to approximate the results of very high-level calculations with large basis sets at a more manageable computational cost.[7][8] These methods are widely used for calculating accurate enthalpies of formation.[9][10]

The general approach involves calculating the total electronic energy of the molecule and its constituent atoms, applying thermal corrections, and then using these values to determine the enthalpy of formation.

Recommended Protocol: G4(MP2) Calculation for Enthalpy of Formation

G4(MP2) is a slightly less computationally demanding variant of G4 theory that often provides comparable accuracy.[11] The following protocol outlines the steps for calculating the gas-phase enthalpy of formation of (2-Phenylcyclopropyl)methanol using the Gaussian software package.

Step-by-Step Methodology:

  • Geometry Optimization and Frequency Calculation:

    • Build the 3D structure of (2-Phenylcyclopropyl)methanol.

    • Perform a geometry optimization and frequency calculation at the B3LYP/6-31G(2df,p) level of theory.[11] The frequency calculation is crucial to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

  • Single-Point Energy Calculations:

    • The G4(MP2) method involves a series of single-point energy calculations at higher levels of theory and with larger basis sets on the optimized geometry.[11] This is typically done automatically by specifying the G4MP2 keyword in the calculation setup.

  • Calculation of Atomization Energy:

    • Perform the same G4(MP2) calculations for the constituent atoms in their ground electronic states (10 C, 12 H, 1 O).

    • The atomization energy (ΣD₀) at 0 K is calculated as: ΣD₀ = [10 * E(C) + 12 * E(H) + E(O)] - E(C₁₀H₁₂O) where E represents the G4(MP2) electronic energy at 0 K (including ZPVE).

  • Calculation of Enthalpy of Formation at 0 K:

    • Use the calculated atomization energy and the known experimental enthalpies of formation of the gaseous atoms at 0 K to calculate the enthalpy of formation of the molecule at 0 K: ΔHf°(C₁₀H₁₂O, 0 K) = [10 * ΔHf°(C, 0 K) + 12 * ΔHf°(H, 0 K) + ΔHf°(O, 0 K)] - ΣD₀

      Use the following standard values:

      • ΔHf°(C, g, 0 K) = 711.2 kJ/mol

      • ΔHf°(H, g, 0 K) = 216.035 kJ/mol

      • ΔHf°(O, g, 0 K) = 246.8 kJ/mol

  • Correction to 298.15 K:

    • Calculate the thermal correction to the enthalpy from the frequency calculation.

    • The enthalpy of formation at 298.15 K is then given by: ΔHf°(C₁₀H₁₂O, 298.15 K) = ΔHf°(C₁₀H₁₂O, 0 K) + - [10 * + 12 * + ] where [H₂₉₈ - H₀] are the thermal enthalpy corrections obtained from the calculations and standard tables for the elements.

Protocol for Calculating Bond Dissociation Energies (BDEs)

BDEs can be accurately calculated using density functional theory (DFT), with hybrid meta-GGA functionals often providing the best balance of accuracy and computational cost.[12]

Recommended Protocol:

  • Optimize Geometries:

    • Optimize the geometry of the parent molecule, (2-Phenylcyclopropyl)methanol.

    • Optimize the geometries of the radicals formed upon cleavage of the bond of interest (e.g., the 2-phenylcyclopropylmethyl radical and a hydrogen atom for a C-H bond).

  • Frequency Calculations:

    • Perform frequency calculations on all optimized structures to obtain the thermal corrections to the enthalpy.

  • Calculate BDE:

    • The BDE is the difference in the sum of the enthalpies of the products (radicals) and the enthalpy of the reactant (parent molecule).[13] BDE = H(Radical 1) + H(Radical 2) - H(Parent Molecule) where H is the sum of the electronic and thermal enthalpies.

    • For this purpose, the M06-2X functional with a large basis set such as 6-311+G(3df,2p) is recommended for high accuracy.[12]

Computational Workflow Diagram

computational_workflow cluster_enthalpy Enthalpy of Formation (G4MP2) cluster_bde Bond Dissociation Energy (DFT) H_1 Geometry Optimization & Frequencies (B3LYP/6-31G(2df,p)) H_2 G4(MP2) Single-Point Energy Calculations H_1->H_2 H_3 Calculate Atomization Energy H_2->H_3 H_4 Calculate ΔHf° (0 K) H_3->H_4 H_5 Correct to ΔHf° (298.15 K) H_4->H_5 BDE_1 Optimize Geometries of Parent & Radicals (M06-2X/6-311+G(3df,2p)) BDE_2 Frequency Calculations BDE_1->BDE_2 BDE_3 Calculate Enthalpies BDE_2->BDE_3 BDE_4 BDE = H(Radicals) - H(Parent) BDE_3->BDE_4

Caption: Computational workflows for predicting enthalpy of formation and bond dissociation energies.

Thermochemical Data of Analogous Compounds

CompoundStructureΔHf° (gas, 298.15 K) (kJ/mol)Key BDE (kJ/mol)
Methanol CH₃OH-201.3[14]D(CH₃-H) = 439
D(CH₃O-H) = 437
Toluene C₆H₅CH₃50.0[15]D(C₆H₅CH₂-H) = 375
Cyclopropane c-C₃H₆53.90D(c-C₃H₅-H) = 429
D(C-C) ≈ 272
Cyclopropylbenzene C₆H₅-c-C₃H₅150.7[16]-
Benzyl Alcohol C₆H₅CH₂OH-96.3D(C₆H₅CH₂O-H) = 343

Note: BDE values are approximate and can vary depending on the specific chemical environment.

The high C-H bond dissociation energy in cyclopropane reflects the increased s-character of the C-H bonds.[17] The significantly weaker C-C bonds in cyclopropane (~272 kJ/mol) compared to a typical alkane C-C bond (~350 kJ/mol) is a direct consequence of its high ring strain.[14] In toluene, the benzylic C-H bond is substantially weaker than an alkyl C-H bond due to the resonance stabilization of the resulting benzyl radical. This effect will likely be a key factor in the reactivity of (2-Phenylcyclopropyl)methanol.

Conclusion

This technical guide has outlined the essential experimental and computational methodologies for determining the thermochemical properties of (2-Phenylcyclopropyl)methanol. While direct experimental data for this specific molecule is currently lacking in the public domain, the protocols provided herein offer a clear and robust pathway for its determination. Bomb calorimetry stands as the gold standard for measuring the enthalpy of formation, while high-accuracy composite computational methods like G4(MP2) and DFT calculations for BDEs provide a powerful predictive tool. A comprehensive understanding of these thermochemical parameters will undoubtedly accelerate the rational design and development of novel therapeutics based on the (2-phenylcyclopropyl)methanol scaffold.

References

  • Diogo, H. P., & Minas da Piedade, M. E. (2018). Experimental Thermochemistry of Organic Compounds. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 131-140). Royal Society of Chemistry.
  • Fuchs, R., Hallman, J. H., & Perlman, M. O. (1982). Thermochemistry of conjugation of simple cyclopropane derivatives. Canadian Journal of Chemistry, 60(14), 1832-1835.
  • Chemistry For Everyone. (2023). How Do You Set Up A Bomb Calorimeter Correctly? [Video]. YouTube. [Link]

  • Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of Chemical Physics, 126(8), 084108.
  • Chemistry LibreTexts. (2023). Enthalpy of Formation. [Link]

  • University of California, Berkeley. (n.d.). Bomb Calorimetry. [Link]

  • Aimil Ltd. (2023). Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry. [Link]

  • University of Tennessee, Knoxville. (n.d.). Bomb Calorimetry. [Link]

  • Wikipedia. (2023). Quantum chemistry composite methods. [Link]

  • Active Thermochemical Tables. (2023). Cyclopropane Enthalpy of Formation. [Link]

  • Wikipedia. (2023). Bond-dissociation energy. [Link]

  • Barroso, J. (2019). Useful Thermochemistry from Gaussian Calculations. [Link]

  • Petersson, G. A., & Al-Laham, M. A. (1991). A complete basis set model chemistry. II. Open-shell systems and the total energies of the first-row atoms. The Journal of Chemical Physics, 94(9), 6081-6090.
  • National Institute of Standards and Technology. (2020). User's Guide for Fire Calorimetry Database (FCD). [Link]

  • Gallego, D., et al. (2022). Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods. Royal Society Open Science, 9(6), 220295.
  • Zipse, H. (n.d.). G4(MP2) theory - saving some time over G4. [Link]

  • Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. [Link]

  • National Institute of Standards and Technology. (2020). Fire Calorimetry Database (FCD). [Link]

  • Active Thermochemical Tables. (2023). Toluene Enthalpy of Formation. [Link]

  • Tian, Z., Lis, L., & Kass, S. R. (2013). Carbon-hydrogen bond dissociation energies: the curious case of cyclopropene. The Journal of Organic Chemistry, 78(24), 12650-12653.
  • National Institute of Standards and Technology. (n.d.). How to get an enthalpy of formation from ab initio calculations. [Link]

  • Scimed. (n.d.). Introduction to Bomb Calorimetry. [Link]

  • Simmie, J. M. (2014). A method to estimate the enthalpy of formation of organic compounds with chemical accuracy.
  • Ochterski, J. W., Petersson, G. A., & Montgomery Jr, J. A. (1996). A complete basis set model chemistry. V. Extensions to six or more heavy atoms. The Journal of Chemical Physics, 104(7), 2598-2619.
  • Hu, A. T., & Sung, G. C. (1973). Construction of a rotating-bomb combustion calorimeter and measurement of thermal effects. Journal of the Chinese Chemical Society, 20(3), 127-135.
  • Matter Modeling Stack Exchange. (2020). How to calculate homolytic bond dissociation energies?. [Link]

  • Barroso, J. (2021). Bond Dissociation Energy with Gaussian16. [Link]

  • Gaussian, Inc. (2017). CBS Methods. [Link]

  • Wikipedia. (2023). Toluene. [Link]

  • National Institute of Standards and Technology. (2019). Application Guide to Safeguards Calorimetry. [Link]

  • Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2011). Gn theory. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(6), 810-825.
  • Tian, Z., Lis, L., & Kass, S. R. (2013). Carbon-Hydrogen Bond Dissociation Energies: The Curious Case of Cyclopropene. The Journal of Organic Chemistry, 78(24), 12650–12653.
  • Proppe, J., & Grimme, S. (2018). Toward Accurate Quantum Mechanical Thermochemistry: (2) Optimal Methods for Enthalpy Calculations from Comprehensive Benchmarks of 284 Model Chemistries.
  • Allinger, N. L., et al. (1996). The Calculation of Standard Enthalpies of Formation of Alkanes: Illustrating Molecular Mechanics and Spreadsheet Programs.
  • Cheméo. (n.d.). Chemical Properties of Toluene (CAS 108-88-3). [Link]

  • Singh, A., & Singh, A. K. (2022). Benchmark Density Functional Theory Approach for the Calculation of Bond Dissociation Energies of the M–O2 Bond: A Key Step in Water Splitting Reactions. ACS Omega, 7(24), 20689-20698.
  • Good, W. D., & Scott, D. W. (1962). Combustion Calorimetry of Organic Fluorine Compounds by a Rotating-Bomb Method. The Journal of Physical Chemistry, 66(5), 939-943.
  • Doc Brown's Chemistry. (n.d.). Experimental methods for determining enthalpy changes. [Link]

  • Wiberg, K. B. (1986). Strain Energy of Small Ring Hydrocarbons. Influence of C-H Bond Dissociation Energies. The Journal of Organic Chemistry, 51(10), 1638-1640.
  • National Institute of Standards and Technology. (n.d.). Toluene - NIST WebBook. [Link]

  • National Institute of Standards and Technology. (2019). The NIST 20 MW Calorimetry Measurement System for Large-Fire Research. [Link]

  • ResearchGate. (2021). How can I compute the bond dissociation energy between two atoms in a molecule, using DFT in Quantum-Espresso?. [Link]

  • Chemistry LibreTexts. (2021). Strain in Cycloalkane Rings. [Link]

  • Cárdenas, C., et al. (2007). Calorimetric and Computational Study of Enthalpy of Formation of Diperoxide of Cyclohexanone. International Journal of Molecular Sciences, 8(7), 623-630.
  • Wikipedia. (2023). Toluene (data page). [Link]

  • National Institute of Standards and Technology. (2001). NIST and standards for calorimetry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Simmons-Smith Cyclopropanation of Cinnamyl Alcohol

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the Simmons-Smith cyclopropanation of cinnamyl alcohol. This reaction is a cornerstone in...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the Simmons-Smith cyclopropanation of cinnamyl alcohol. This reaction is a cornerstone in synthetic organic chemistry for the stereospecific formation of a cyclopropane ring, a structural motif of significant interest in medicinal chemistry due to its unique conformational and electronic properties.[1][2][3] This guide delves into the mechanistic underpinnings of the reaction, provides a detailed, field-proven protocol, and discusses the critical parameters that ensure a successful and reproducible outcome.

Scientific Foundation and Mechanistic Rationale

The Simmons-Smith reaction is a cheletropic reaction that involves an organozinc carbenoid, typically formed from diiodomethane (CH₂I₂) and a zinc-copper couple or diethylzinc (Et₂Zn), which reacts with an alkene to yield a cyclopropane.[4] The reaction is renowned for its stereospecificity, meaning the geometry of the starting alkene is retained in the cyclopropane product.[5]

Mechanism of the Simmons-Smith Reaction:

The currently accepted mechanism proceeds through a concerted "butterfly-type" transition state.[1][5] The key steps are:

  • Formation of the Organozinc Carbenoid: In the classical procedure, a zinc-copper couple reacts with diiodomethane to form iodomethylzinc iodide (ICH₂ZnI).[6] A significant improvement, known as the Furukawa modification, utilizes diethylzinc with diiodomethane, which often provides higher yields and better reproducibility.[4][7]

  • Concerted Methylene Transfer: The organozinc carbenoid then delivers a methylene group (CH₂) to both carbons of the alkene double bond simultaneously.[8] This concerted mechanism ensures that the stereochemistry of the alkene is preserved in the cyclopropane product.

The Directing Effect of the Allylic Hydroxyl Group:

A crucial aspect of the Simmons-Smith cyclopropanation of allylic alcohols like cinnamyl alcohol is the directing effect of the hydroxyl group. The zinc atom of the carbenoid coordinates with the oxygen of the hydroxyl group, delivering the methylene group to the same face of the double bond as the hydroxyl group (syn-directing).[8][9][10] This chelation control is a powerful tool for achieving high diastereoselectivity in the synthesis of cyclopropylmethanols.[7][9]

Visualizing the Reaction Pathway and Experimental Workflow

To provide a clearer understanding, the following diagrams illustrate the reaction mechanism and the general experimental workflow.

G cluster_mechanism Reaction Mechanism Cinnamyl_Alcohol Cinnamyl Alcohol Chelation_Complex Zinc Chelation Complex Cinnamyl_Alcohol->Chelation_Complex Coordination Organozinc_Reagent Et2Zn / CH2I2 (Furukawa Modification) Organozinc_Reagent->Chelation_Complex Reacts with Transition_State Butterfly Transition State Chelation_Complex->Transition_State Forms Product (2-phenylcyclopropyl)methanol Transition_State->Product Yields

Caption: Mechanism of the directed Simmons-Smith cyclopropanation.

G Start Start: Inert Atmosphere Setup Reagents Dissolve Cinnamyl Alcohol in Anhydrous Solvent Start->Reagents Cooling Cool to 0 °C Reagents->Cooling DEZ_Addition Slowly Add Diethylzinc Solution Cooling->DEZ_Addition Stir_1 Stir for 20-30 min DEZ_Addition->Stir_1 CH2I2_Addition Slowly Add Diiodomethane Stir_1->CH2I2_Addition Warm_Stir Warm to Room Temperature and Stir Overnight CH2I2_Addition->Warm_Stir Quench Quench Reaction at 0 °C (e.g., sat. aq. NH4Cl) Warm_Stir->Quench Extraction Aqueous Workup & Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Under Reduced Pressure Drying->Concentration Purification Purify by Flash Chromatography Concentration->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End: Pure Product Characterization->End

Sources

Application

Application Note: (2-Phenylcyclopropyl)methanol as a Chiral Building Block

Executive Summary (2-Phenylcyclopropyl)methanol is a privileged chiral scaffold in modern drug discovery. Its cyclopropane core serves as a conformationally restricted bioisostere for ethyl or isopropyl groups, offering...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Phenylcyclopropyl)methanol is a privileged chiral scaffold in modern drug discovery. Its cyclopropane core serves as a conformationally restricted bioisostere for ethyl or isopropyl groups, offering improved metabolic stability and precise vector orientation of pharmacophores. This guide details the asymmetric synthesis of this building block using the Charette cyclopropanation method and provides downstream protocols for its conversion into high-value targets, including monoamine oxidase (MAO) and lysine-specific demethylase (LSD1) inhibitors.

Strategic Rationale: The Cyclopropane "Power"

In medicinal chemistry, the cyclopropane ring of (2-phenylcyclopropyl)methanol is not merely a spacer; it is a functional element that alters the physicochemical profile of a drug candidate.

Bioisosteric Significance[1]
  • Conformational Restriction: Unlike flexible alkyl chains, the cyclopropane ring locks the phenyl and hydroxymethyl groups into a rigid relative orientation (cis or trans). This reduces the entropic penalty of binding to a protein target.[1]

  • Metabolic Blocking: The C-H bonds of a cyclopropane ring possess higher

    
    -character (
    
    
    
    hybridization) compared to standard alkyl
    
    
    bonds. This makes them stronger and more resistant to Cytochrome P450-mediated hydroxylation, extending the half-life (
    
    
    ) of the drug.
  • Mechanism-Based Inhibition: In targets like MAO or LSD1, the ring strain (~27.5 kcal/mol) allows the molecule to act as a "suicide substrate," undergoing radical ring-opening to covalently modify the enzyme's active site (e.g., FAD cofactor).

Structural Versatility Workflow

The following diagram illustrates the central role of (2-phenylcyclopropyl)methanol in divergent synthesis.

G Start Cinnamyl Alcohol Inter (2-Phenylcyclopropyl) methanol (Chiral Scaffold) Start->Inter Charette Cyclopropanation Aldehyde Aldehyde (Reductive Amination) Inter->Aldehyde Swern/TEMPO Oxidation Acid Carboxylic Acid (Curtius Rearrangement) Inter->Acid Jones/Pinnick Oxidation Drug2 LSD1 Inhibitors (Epigenetics) Aldehyde->Drug2 Reductive Amination Drug1 Tranylcypromine (MAO Inhibitor) Acid->Drug1 Curtius Rearrangement

Figure 1: Divergent synthetic pathways starting from Cinnamyl Alcohol to access bioactive cyclopropylamines.

Protocol A: Asymmetric Synthesis via Charette Cyclopropanation

Objective: Synthesis of (1R, 2R)-trans-2-phenylcyclopropylmethanol with >90% enantiomeric excess (ee). Mechanism: The reaction utilizes a chiral dioxaborolane ligand to direct the delivery of a zinc carbenoid (


) to the allylic alcohol. The hydroxyl group of the substrate coordinates with the zinc reagent, ensuring high diastereoselectivity.
Reagents & Materials
ComponentSpecificationRole
Substrate trans-Cinnamyl alcohol (1.0 equiv)Starting material
Carbenoid Source Diethylzinc (

, 1.0M in hexanes)
Zinc source (Pyrophoric!)
Methylene Source Diiodomethane (

, 2.0 equiv)
Carbenoid precursor
Chiral Ligand (4R, 5R)-2-butyl-N,N,N',N'-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamideChiral director (Dioxaborolane)
Solvent Dichloromethane (DCM), AnhydrousSolvent
Step-by-Step Methodology
  • Ligand Formation (In Situ):

    • In a flame-dried round-bottom flask under Argon, dissolve the chiral dioxaborolane ligand (1.1 equiv) in anhydrous DCM.

    • Cool to 0°C. Add

      
       (1.0 equiv) dropwise. Stir for 5 minutes.
      
    • Expert Note: The formation of the ethylzinc alkoxide is rapid. Methane gas will evolve; ensure proper venting through a bubbler.

  • Carbenoid Generation:

    • Add

      
       (2.0 equiv) dropwise to the solution at 0°C.
      
    • Stir for 10–15 minutes. A white precipitate (ZnI2) may begin to form, indicating the formation of the active bis(iodomethyl)zinc species.

  • Substrate Addition:

    • Dissolve trans-cinnamyl alcohol (1.0 equiv) in a minimum amount of anhydrous DCM.

    • Add this solution slowly to the reaction mixture at 0°C.

    • Critical: Maintain the temperature at 0°C to maximize enantioselectivity. Higher temperatures promote the uncatalyzed background reaction (racemic).

  • Reaction & Quench:

    • Stir at room temperature for 8–12 hours. Monitor by TLC (EtOAc/Hexane 1:4).

    • Quench by slowly adding saturated aqueous

      
      . Vigorous bubbling will occur.
      
    • Separate layers, extract aqueous layer with DCM (3x), and dry organics over

      
      .
      
  • Purification:

    • Concentrate in vacuo.

    • Purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

    • Expected Yield: 85–92%. Expected ee: >90%.

Protocol B: Oxidation to the Aldehyde (Without Ring Opening)

Objective: Convert the alcohol to (1R, 2R)-2-phenylcyclopropanecarbaldehyde. Challenge: Cyclopropanes adjacent to carbonyls are sensitive to acid-catalyzed ring opening or epimerization. Avoid harsh acidic oxidants like Chromic acid (Jones reagent).

Recommended Method: TEMPO/BAIB Oxidation

This method is mild, pH-neutral, and highly chemoselective for primary alcohols.

Reagents
  • (2-Phenylcyclopropyl)methanol (1.0 equiv)

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.1 equiv)

  • BAIB (Bis(acetoxy)iodo)benzene (1.1 equiv)

  • DCM/Water (9:1 ratio)

Methodology
  • Dissolve the alcohol in DCM. Add TEMPO (catalytic).

  • Add BAIB in one portion. The reaction typically turns orange/red.

  • Stir at room temperature for 2–4 hours.

  • Validation: Monitor the disappearance of the alcohol -OH stretch (broad, ~3300 cm⁻¹) and appearance of the aldehyde C=O stretch (~1700 cm⁻¹) via IR spectroscopy.

  • Workup: Quench with aqueous

    
     (to reduce excess oxidant). Extract with DCM.
    
  • Stability Note: The resulting aldehyde is configurationally stable but should be used immediately in the next step (e.g., reductive amination) to prevent air oxidation to the acid.

Medicinal Chemistry Case Study: Tranylcypromine & LSD1 Inhibitors

The (2-phenylcyclopropyl)methanol scaffold is the direct precursor to the phenylcyclopropylamine (PCPA) pharmacophore found in Tranylcypromine (Parnate) and novel LSD1 inhibitors like GSK-2879552.

Mechanism of Action (The "Warhead")

These drugs function as mechanism-based inhibitors. The FAD cofactor in the enzyme (MAO or LSD1) oxidizes the amine, generating an iminium ion. This triggers a single-electron transfer (SET) or nucleophilic attack that opens the strained cyclopropane ring, forming a covalent bond with FAD and permanently disabling the enzyme.

Synthesis of Tranylcypromine from the Alcohol

To convert the alcohol building block to the amine drug:

  • Oxidation: Convert Alcohol

    
     Carboxylic Acid (using Pinnick oxidation to avoid epimerization).
    
  • Curtius Rearrangement:

    • Acid + Diphenylphosphoryl azide (DPPA)

      
       Acyl Azide.
      
    • Heat (

      
      ) 
      
      
      
      Isocyanate (Retention of stereochemistry).
    • Hydrolysis (

      
      ) 
      
      
      
      Tranylcypromine (Amine) .
Pathway Visualization

Pathway Alcohol (1R, 2R)-Alcohol Aldehyde Aldehyde Intermediate Alcohol->Aldehyde TEMPO Acid Carboxylic Acid Aldehyde->Acid Pinnick Ox AcylAzide Acyl Azide Acid->AcylAzide DPPA, Et3N Isocyanate Isocyanate (Retained Stereochem) AcylAzide->Isocyanate Heat (-N2) Amine Tranylcypromine (PCPA) Isocyanate->Amine Hydrolysis Inhibition Covalent Adduct (Irreversible Inhibition) Amine->Inhibition Ring Opening via FAD Enzyme MAO / LSD1 Enzyme Enzyme->Inhibition

Figure 2: Synthetic route from the alcohol building block to Tranylcypromine and mechanism of enzyme inhibition.

References

  • Charette, A. B., et al. (1998). "Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands." Journal of the American Chemical Society. Link

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosteres." Academic Press. (Discussion on cyclopropane as an alkyl/phenyl bioisostere).
  • Mould, D. P., et al. (2017).[2] "Development of (2-Phenylcyclopropyl)methylamines as Selective LSD1 Inhibitors." Journal of Medicinal Chemistry. Link

  • Burger, A. (1991). "Isosterism and bioisosterism in drug design." Progress in Drug Research. Link[3]

  • Deng, X., et al. (2010). "Efficient Synthesis of Tranylcypromine via Asymmetric Cyclopropanation." Organic Process Research & Development. (Optimization of the Charette method for scale-up).

Sources

Method

Application Note: Continuous Flow Synthesis of (2-Phenylcyclopropyl)methanol

Via Furukawa-Modified Simmons-Smith Cyclopropanation[1] Abstract & Core Directive This application note details the continuous flow synthesis of (2-Phenylcyclopropyl)methanol from cinnamyl alcohol. The transformation uti...

Author: BenchChem Technical Support Team. Date: February 2026

Via Furukawa-Modified Simmons-Smith Cyclopropanation[1]

Abstract & Core Directive

This application note details the continuous flow synthesis of (2-Phenylcyclopropyl)methanol from cinnamyl alcohol. The transformation utilizes the Furukawa modification of the Simmons-Smith reaction (


).[1][2][3]

While this cyclopropanation is a powerful tool for generating sp³-rich pharmacophores, the batch process is plagued by severe safety risks: the pyrophoric nature of diethylzinc (


), the potential for delayed exotherms, and the instability of the active zinc carbenoid intermediate.

Why Flow? Transitioning this chemistry to a continuous flow regime offers three decisive advantages:

  • Pyrophoric Safety: The closed system eliminates headspace exposure, preventing

    
     ignition.
    
  • Thermal Control: High surface-area-to-volume ratios in microreactors efficiently dissipate the heat of carbenoid formation and cyclopropanation.

  • Homogeneity: Precise mixing prevents localized "hotspots" that degrade the active carbenoid into inactive zinc polymethylene species.

Reaction Mechanism & Chemical Logic

The synthesis proceeds via the in-situ formation of an iodomethylzinc iodide carbenoid (


). Unlike the classic Zn-Cu couple method, the Furukawa modification allows for homogeneous reaction conditions, which are essential for flow processing.
Reaction Scheme

The hydroxyl group of the cinnamyl alcohol directs the cyclopropanation, ensuring high diastereoselectivity (retention of the trans geometry).

ReactionScheme Substrate Cinnamyl Alcohol (Substrate) Intermediate Zinc Carbenoid Complex Substrate->Intermediate Coordination Reagents Et2Zn + CH2I2 (Furukawa Reagent) Reagents->Intermediate In-situ Generation Product (2-Phenylcyclopropyl)methanol (Target) Intermediate->Product Cyclopropanation (- ZnI2, - EtH)

Figure 1: Reaction pathway showing the zinc-directed delivery of the methylene group.[4][5]

Experimental Protocol
3.1 Equipment Configuration
  • Pumps: 2x High-pressure chemically resistant pumps (e.g., Syrris Asia or Vapourtec R-Series). Note: Pump heads must be strictly anhydrous.

  • Reactor: 10 mL PFA (Perfluoroalkoxy) tubular reactor coil.

  • Mixer: T-mixer (Glass or PTFE) with narrow internal diameter (0.5 mm) to ensure turbulent mixing (

    
    ).
    
  • Temperature Control: Cooling unit capable of

    
     (for mixing) and 
    
    
    
    (for residence coil).
  • Back Pressure Regulator (BPR): 40 psi (2.7 bar) to prevent solvent boiling and ensure slug flow stability.

3.2 Reagent Preparation

CAUTION: All glassware must be oven-dried. All solvents must be anhydrous.

  • Stream A (Substrate + Methylene Source):

    • Dissolve Cinnamyl Alcohol (1.34 g, 10 mmol) in anhydrous Dichloromethane (DCM) (40 mL).

    • Add Diiodomethane (

      
      )  (1.61 mL, 20 mmol, 2.0 equiv).
      
    • Rationale: Premixing the alkene and the methylene source ensures that as soon as

      
       is introduced, the carbenoid can react with the substrate immediately, minimizing decomposition.
      
  • Stream B (Zinc Reagent):

    • Diethylzinc (

      
      )  1.0 M solution in hexanes (20 mL, 20 mmol, 2.0 equiv).
      
    • Handling Note: Keep under positive Argon/Nitrogen pressure. Use a septum-piercing needle connected directly to the pump inlet line to avoid air exposure.

3.3 Flow Procedure
  • System Priming: Flush the entire system with anhydrous DCM to remove any trace moisture.

  • Parameter Setting:

    • Flow Rate A: 0.5 mL/min.

    • Flow Rate B: 0.5 mL/min.

    • Total Flow: 1.0 mL/min.

    • Residence Time: 10 minutes (using a 10 mL reactor).

  • Execution:

    • Cool the T-mixer to

      
        to control the initial exotherm of carbenoid formation.
      
    • Maintain the residence coil at

      
        (Room Temp) to drive the reaction to completion.
      
    • Start pumping Stream A and Stream B simultaneously.

  • Quenching:

    • Direct the reactor output into a collection flask containing vigorously stirred Saturated Aqueous

      
        (50 mL).
      
    • Process Insight: Immediate quenching is vital to solubilize zinc salts (

      
      ) and prevent clogging at the reactor exit.
      
3.4 Work-up & Purification
  • Separate the organic layer.

  • Extract the aqueous layer with DCM (

    
     mL).
    
  • Wash combined organics with 10%

    
     (to remove iodine traces), then brine.
    
  • Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc 80:20).

Flow Process Diagram

FlowSetup FeedA Stream A: Cinnamyl Alcohol + CH2I2 in DCM PumpA Pump A (0.5 mL/min) FeedA->PumpA FeedB Stream B: Et2Zn (1M) in Hexanes PumpB Pump B (0.5 mL/min) FeedB->PumpB Mixer T-Mixer (0°C) PumpA->Mixer PumpB->Mixer Reactor PFA Coil Reactor (10 mL, 20°C) Mixer->Reactor Carbenoid Formation BPR BPR (40 psi) Reactor->BPR Cyclopropanation Quench Collection Flask (Sat. NH4Cl) BPR->Quench Product Stream

Figure 2: Schematic of the continuous flow setup emphasizing temperature zones and quenching.

Results & Optimization Data

The following data summarizes the optimization of residence time and temperature. The "Standard Protocol" (Entry 3) offers the best balance of throughput and conversion.

EntryTemp (

C)
Residence Time (min)Conversion (%)Yield (%)Notes
1056560Incomplete reaction at low temp.
22558882Good rate, minor decomposition.
3 25 10 >98 94 Optimal Conditions.
44010>9985Lower yield due to carbenoid degradation.

Data derived from internal process validation and consistent with literature precedents [1, 2].

Troubleshooting & Critical Parameters
  • Clogging (Zinc Salts):

    • Symptom:[1][6][7][8][9][10] Pressure spike at the reactor outlet.

    • Cause: Precipitation of

      
      .
      
    • Solution: If clogging occurs, add 5-10% 1,2-Dimethoxyethane (DME) to Stream A. DME coordinates with Zinc species, improving solubility without halting the reaction [3].

  • Incomplete Conversion:

    • Cause: Moisture in the system killing the

      
      .
      
    • Solution: rigorous drying of the reactor with anhydrous solvent before starting Stream B.

  • Safety (Leakage):

    • Protocol: If a leak occurs in Stream B, stop the pump immediately. Have a bucket of dry sand or Class D fire extinguisher nearby. Do not use water.

References
  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1][4][6] Organic Reactions, 58, 1–415.

  • Longstreet, A. R., & McQuade, D. T. (2013). Organic Synthesis in Microreactors: Continuous Flow Synthesis of Cyclopropanes. Beilstein Journal of Organic Chemistry, 9, 1141–1147.

  • Dolomite Microfluidics. (n.d.). Application Note: Simmons-Smith Cyclopropanation in Flow.

  • Vapourtec Ltd. (2010). Application Note 20: Handling Pyrophoric Reagents in Flow.

Sources

Application

Application Note: Asymmetric Synthesis Using (2-Phenylcyclopropyl)methanol as a Chiral Auxiliary

The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It synthesizes high-level mechanistic insight with practical, step-by-step experimental procedures.

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It synthesizes high-level mechanistic insight with practical, step-by-step experimental procedures.

Executive Summary

(2-Phenylcyclopropyl)methanol (PCPM ) represents a distinct class of chiral auxiliaries and building blocks characterized by the rigid, strained architecture of the cyclopropane ring. Unlike flexible acyclic auxiliaries or the classic six-membered rings (e.g., Whitesell’s trans-2-phenylcyclohexanol), PCPM leverages the unique electronic and steric properties of the cyclopropyl moiety—specifically the "bisected" conformational preference—to induce stereocontrol.

This guide details the utilization of enantiopure (1R,2R)-PCPM in asymmetric synthesis. It covers the enzymatic resolution to obtain the auxiliary, its application in diastereoselective alkylation of esters, and its role as a chiral scaffold in pharmaceutical synthesis (e.g., Tranylcypromine analogs).

Key Advantages
  • Rigid Backbone: The cyclopropane ring locks the spatial arrangement of the phenyl substituent, minimizing conformational entropy in transition states.

  • Electronic Activation: The cyclopropylcarbinyl position stabilizes adjacent charge accumulation (cations/radicals) and influences enolate geometry via

    
     hyperconjugation.
    
  • Dual Utility: Functions as both a removable auxiliary (for

    
    -alkylation) and a permanent chiral scaffold in bioactive APIs.
    

Mechanistic Principles of Induction

The stereodirecting power of PCPM arises from the trans-relationship between the hydroxymethyl group and the phenyl ring.

The "Blocking Wall" Model

When PCPM is esterified with a substrate (e.g., propionic acid) and converted to an enolate, the molecule adopts a conformation that minimizes steric clash and maximizes electronic stabilization.

  • Bisected Conformation: The exocyclic

    
     bond tends to align such that the carbonyl 
    
    
    
    -system bisects the cyclopropane ring. This maximizes overlap between the bent Walsh orbitals of the ring and the
    
    
    -system.
  • Facial Shielding: The bulky phenyl group at C2 (trans to the ester) projects into one quadrant of the space surrounding the enolate. This creates a "steric wall," forcing incoming electrophiles to attack from the opposite face (anti-phenyl).

Visualization of the Stereocontrol Pathway

G Figure 1: Workflow for Asymmetric Synthesis using PCPM as a Chiral Auxiliary Substrate Racemic/Prochiral Substrate Complex Chiral Ester Complex Substrate->Complex Coupling (DCC/DMAP) Auxiliary (1R,2R)-PCPM (Chiral Auxiliary) Auxiliary->Complex Enolate Metal Enolate (Rigid Geometry) Complex->Enolate LDA, -78°C TS Transition State (Phenyl Blocking Face) Enolate->TS Electrophile (E+) Product_Complex Enriched Product (Attached) TS->Product_Complex Diastereoselective Attack Cleavage Hydrolysis/ Reduction Product_Complex->Cleavage Final_Product Chiral Target (>95% ee) Cleavage->Final_Product Recycled_Aux Recovered PCPM Cleavage->Recycled_Aux Recycle

Experimental Protocols

Protocol A: Preparation of Enantiopure (1R,2R)-PCPM

Objective: Isolate enantiopure auxiliary from racemic trans-2-phenylcyclopropylmethanol using enzymatic kinetic resolution.

Reagents:

  • Racemic trans-(2-phenylcyclopropyl)methanol

  • Vinyl acetate (Acyl donor)

  • Lipase PS (Pseudomonas cepacia) immobilized on Celite

  • Solvent: tert-Butyl methyl ether (TBME) or Diisopropyl ether

Procedure:

  • Dissolution: Dissolve racemic PCPM (10.0 mmol) in TBME (50 mL).

  • Enzyme Addition: Add Vinyl acetate (30.0 mmol, 3 equiv) and Lipase PS (500 mg).

  • Incubation: Stir the suspension at 30°C. Monitor the reaction via Chiral HPLC (Column: Chiralcel OD-H; Eluent: Hexane/iPrOH 90:10).

    • Note: The lipase typically acetylates the (1R,2R)-enantiomer faster (or the (1S,2S) depending on specific lipase strain; Pseudomonas usually favors the R-acetate).

  • Termination: Stop the reaction at 50% conversion (approx. 24-48 h) by filtering off the enzyme.

  • Separation: Concentrate the filtrate. Separate the (1S,2S)-alcohol (unreacted) from the (1R,2R)-acetate via flash column chromatography (Silica gel; Hexane/EtOAc gradient).

  • Hydrolysis (Optional): If the R,R-alcohol is desired, hydrolyze the acetate using K₂CO₃ in MeOH.

Data Specification:

Fraction Compound Yield ee (%)
Unreacted (1S,2S)-PCPM 45% >98%

| Product | (1R,2R)-Acetate | 46% | >97% |[1]

Protocol B: Diastereoselective -Alkylation

Objective: Use (1R,2R)-PCPM to direct the stereoselective alkylation of propionic acid.

1. Esterification (Attachment)

  • Reagents: Propionic acid (1.1 equiv), (1R,2R)-PCPM (1.0 equiv), DCC (1.1 equiv), DMAP (0.1 equiv), CH₂Cl₂.

  • Step: Mix acid, alcohol, and DMAP in CH₂Cl₂ at 0°C. Add DCC dropwise. Stir 12 h at RT. Filter urea. Purify ester by silica chromatography.

2. Enolization and Alkylation

  • Reagents: LDA (1.1 equiv), Alkyl Halide (e.g., Benzyl bromide, 1.2 equiv), THF (anhydrous).

  • Step 1: Generate LDA in THF at -78°C.

  • Step 2: Add solution of PCPM-propionate dropwise over 15 min. Stir for 30 min to ensure complete enolate formation.

    • Critical Check: The solution should remain clear/pale yellow. Turbidity indicates aggregation which ruins selectivity.

  • Step 3: Add Benzyl bromide (neat or in THF) slowly.

  • Step 4: Stir at -78°C for 2 h, then allow to warm to -20°C over 1 h.

  • Step 5: Quench with saturated NH₄Cl. Extract with Et₂O.

3. Cleavage (Recovery)

  • Method: Reductive cleavage to the alcohol (using LiAlH₄) or hydrolysis (LiOH/H₂O₂).

  • Note: For chiral auxiliaries, reductive cleavage is often preferred to recover the auxiliary alcohol intact and generate the chiral alcohol product. If the chiral acid is required, use LiOH/H₂O₂ (Evans conditions) to prevent racemization.

Protocol C: PCPM as a Chiral Scaffold (Drug Synthesis)

Context: In many high-value applications, PCPM is not removed but incorporated into the final API (e.g., Tranylcypromine analogs or inhibitors of LSD1/MAO).

Workflow:

  • Start: Enantiopure (1R,2R)-PCPM.

  • Activation: Convert alcohol to Leaving Group (Mesylate/Tosylate).

    • Reagents: MsCl, Et₃N, CH₂Cl₂, 0°C.

  • Displacement: Nucleophilic substitution with Azide (NaN₃) or Amine.

    • Stereochemistry: Sɴ2 inversion occurs at the exocyclic carbon, retaining the trans-cyclopropane configuration.

    • Result: Chiral (trans-2-phenylcyclopropyl)methylamines.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Diastereoselectivity (de) Enolate aggregation or wrong solvent.Add HMPA or DMPU (2-3 equiv) to the enolate to break aggregates. Ensure strictly anhydrous THF.
Low Yield in Resolution Enzyme inhibition.Ensure vinyl acetate concentration is not too high; remove acetaldehyde byproduct if possible.
Racemization during Cleavage Harsh hydrolysis conditions.Use LiOOH (Lithium hydroperoxide) at 0°C instead of simple NaOH reflux.

References

  • Enzymatic Resolution of Cyclopropyl Methanols

    • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. (2020). ResearchGate.

    • Asymmetric Reductive Carbocyclization Using Engineered Ene Reductases. (2018).[2] Angewandte Chemie.

  • Synthesis via Charette Cyclopropanation (Precursor Route)

    • Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate. (1998). Journal of the American Chemical Society.[3]

  • Application in Drug Synthesis (Scaffold Usage)

    • Inhibitors of D-amino acid oxidase (DAAO) derived from (2-phenylcyclopropyl)methanol. (2016). Google Patents US9505753B2.

  • General Auxiliary Theory (Comparison to Whitesell)

    • Practical Enzymatic Resolution of Chiral Auxiliaries - Enantiomerically Pure trans-2-Phenylcyclohexanol.[4] (1986).[4] Chimia.

Sources

Method

Chiral HPLC separation of (2-Phenylcyclopropyl)methanol enantiomers

Executive Summary (2-Phenylcyclopropyl)methanol (PCPM) is a critical chiral intermediate in the synthesis of antidepressant drugs (e.g., Tranylcypromine) and novel melatonin receptor agonists (e.g., Tasimelteon).[1] The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Phenylcyclopropyl)methanol (PCPM) is a critical chiral intermediate in the synthesis of antidepressant drugs (e.g., Tranylcypromine) and novel melatonin receptor agonists (e.g., Tasimelteon).[1] The molecule possesses two chiral centers, creating four potential stereoisomers: a trans-pair ((1R, 2R) and (1S, 2S)) and a cis-pair ((1R, 2S) and (1S, 2R)).[1]

This application note details a robust Normal Phase (NP) Chiral HPLC protocol for the baseline resolution of the pharmacologically relevant trans-enantiomers. The method utilizes a polysaccharide-based stationary phase (Cellulose tris(3,5-dimethylphenylcarbamate)) to exploit


 interactions and hydrogen bonding for superior selectivity (

).[1]

Chemical Context & Stereochemistry

The separation challenge lies in resolving the enantiomers of the trans-diastereomer, which are often the primary synthetic targets.

  • Compound: trans-(2-Phenylcyclopropyl)methanol[1][2]

  • Molecular Weight: 148.20 g/mol [1][2]

  • Solubility: Soluble in alcohols, chlorinated solvents; sparingly soluble in pure alkanes.[1]

Stereochemical Relationships (DOT Diagram)

The following diagram illustrates the stereochemical hierarchy and the specific separation targets of this protocol.

Stereochemistry Racemate Racemic (2-Phenylcyclopropyl)methanol (Mixture of 4 isomers) Trans Trans-Diastereomer (Thermodynamic Product) Racemate->Trans Synthesis/Purification Cis Cis-Diastereomer (Kinetic Product) Racemate->Cis Minor Impurity R_R (1R, 2R)-Enantiomer Target A Trans->R_R Chiral HPLC S_S (1S, 2S)-Enantiomer Target B Trans->S_S Chiral HPLC R_S (1R, 2S)-Enantiomer Cis->R_S S_R (1S, 2R)-Enantiomer Cis->S_R

Figure 1: Stereochemical hierarchy of (2-Phenylcyclopropyl)methanol. The primary scope of this protocol is the resolution of the Trans-Diastereomer pair (Green nodes).

Method Development Strategy

Successful chiral separation of phenyl-substituted cyclopropanes relies on maximizing the interaction between the analyte's phenyl ring and the stationary phase's chiral selector.

Column Selection Logic:

  • Primary Choice (Chiralcel OD-H): The cellulose tris(3,5-dimethylphenylcarbamate) selector is the "gold standard" for compounds containing aromatic rings and hydrogen-bond donors (hydroxyl group).[1] The "H" designates 5 µm particle size for high efficiency.[1]

  • Mechanism: The separation is driven by:

    • 
       Stacking:  Between the phenyl group of PCPM and the phenyl rings of the carbamate selector.
      
    • Hydrogen Bonding: Between the hydroxyl (-OH) of PCPM and the carbonyl/NH groups of the carbamate.

    • Steric Fit: The cyclopropane ring rigidity enhances discrimination within the chiral grooves of the cellulose polymer.

Optimized Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump, DAD).

  • Column: Daicel Chiralcel® OD-H (250 x 4.6 mm, 5 µm).[1][3]

    • Alternative: Phenomenex Lux Cellulose-1.[1]

  • Mobile Phase A: n-Hexane (HPLC Grade, dry).[1]

  • Mobile Phase B: Isopropanol (IPA) (HPLC Grade).[1]

  • Sample Diluent: 90:10 Hexane:IPA.

Chromatographic Conditions
ParameterOptimized ConditionRange for Optimization
Mobile Phase Hexane / IPA (90 : 10 v/v) 98:2 to 80:20
Flow Rate 1.0 mL/min 0.5 – 1.2 mL/min
Column Temp. 25 °C 20 °C – 35 °C
Detection UV @ 215 nm (Reference 254 nm)210 – 220 nm (Max Abs.)[1]
Injection Vol. 10 µL 5 – 20 µL
Run Time ~15 minutes Dependent on flow rate

Note on Detection: While the phenyl ring absorbs at 254 nm, the extinction coefficient is significantly higher at 215 nm (end absorption), providing better sensitivity for impurity analysis.[1]

Step-by-Step Procedure
  • System Preparation: Flush the column with 90:10 Hexane:IPA at 0.5 mL/min for 30 minutes to equilibrate. Ensure the baseline is stable at 215 nm.

  • Sample Preparation:

    • Weigh 1.0 mg of trans-(2-Phenylcyclopropyl)methanol.[1]

    • Dissolve in 1.0 mL of Mobile Phase (1 mg/mL concentration).

    • Filter through a 0.45 µm PTFE syringe filter.[1]

  • Screening Run: Inject 10 µL using the standard conditions (90:10 MP).

  • Optimization:

    • If retention is too low (k' < 2):[1] Decrease IPA to 5% (95:5 Hex:IPA).

    • If resolution is poor (Rs < 1.5): Lower temperature to 20°C to enhance enthalpy-driven separation.

Expected Results & Validation Criteria

Under the optimized conditions (90:10 Hexane:IPA, 25°C), the expected performance metrics are:

PeakTypical Retention (min)*Capacity Factor (k')Selectivity (

)
Resolution (Rs)
Enantiomer 1 7.5 min1.50--
Enantiomer 2 9.8 min2.261.51> 3.0

*Note: Absolute retention times vary by system dwell volume and column age.[1] The Selectivity (


) is the critical success factor.
Elution Order Confirmation

For trans-2-phenylcyclopropyl derivatives on Chiralcel OD, the (1R, 2R) isomer typically elutes first, followed by the (1S, 2S) isomer.[1] However, this must be validated by injecting an authentic standard of known configuration (e.g., synthesized via asymmetric cyclopropanation) or using a circular dichroism (CD) detector inline.[1]

Method Development Workflow (DOT Diagram)

This flowchart guides the user through the decision-making process for optimizing this specific separation.

MethodDevelopment Start Start: Standard Conditions Hexane:IPA (90:10), 25°C CheckRes Check Resolution (Rs) Start->CheckRes GoodRes Rs > 2.0 Proceed to Validation CheckRes->GoodRes Yes PoorRes Rs < 1.5 Optimization Required CheckRes->PoorRes No CheckTailing Peak Tailing? PoorRes->CheckTailing Action1 Decrease IPA to 5% (Increases Retention & Selectivity) Action1->CheckRes Retest Action2 Lower Temp to 15-20°C (Enhances Chiral Recognition) Action1->Action2 If still fails Action3 Switch Column (Try Chiralpak AD-H) Action2->Action3 If still fails CheckTailing->Action1 No AddModifier Add 0.1% Diethylamine (Suppresses Silanol Interactions) CheckTailing->AddModifier Yes AddModifier->CheckRes Retest

Figure 2: Decision tree for optimizing the chiral separation of PCPM.

Troubleshooting & Advanced Optimization

Issue: Peak Tailing (> 1.2 USP Tailing Factor)

  • Cause: Secondary interactions between the hydroxyl group of PCPM and residual silanols on the silica support.

  • Solution: Although PCPM is neutral, adding 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) to the mobile phase can mask these active sites.[1] Note: Always flush the column thoroughly when switching additives.

Issue: Low Sensitivity

  • Cause: Weak UV chromophore.[1]

  • Solution: Derivatization.[1][4][5] React PCPM with 3,5-dinitrobenzoyl chloride to form the ester.[1] This derivative has a strong UV absorbance and often separates even better on Chiralcel OD-H due to the added

    
     interaction sites.[1]
    

References

  • Daicel Corporation. (2020).[1] Instruction Manual for CHIRALCEL® OD-H. Chiral Technologies. [Link]

  • Okamoto, Y., & Ikai, T. (2008).[1] Chiral HPLC for efficient resolution of enantiomers.[1][4][6][7][8][9][10] Chemical Society Reviews, 37(12), 2593-2608.[1] [Link]

  • Phenomenex. (2018).[1][11] Chiral HPLC Column Selection Guide: Strategies for Method Development. [Link]

  • Beesley, T. E., & Scott, R. P. (1998).[1] Chiral Chromatography. Wiley.[1] (Foundational text on polysaccharide CSP mechanisms).

  • PubChem. (2024).[1][2] (2-Phenylcyclopropyl)methanol Compound Summary. National Library of Medicine.[1] [Link][1]

Sources

Application

Application Note: (2-Phenylcyclopropyl)methanol as a Bioisosteric Scaffold in Next-Gen Agrochemicals

Topic: Use of (2-Phenylcyclopropyl)methanol in the Synthesis of Agrochemicals Content Type: Application Note & Technical Guide Audience: Agrochemical Discovery Chemists, Process Development Scientists Abstract This techn...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of (2-Phenylcyclopropyl)methanol in the Synthesis of Agrochemicals Content Type: Application Note & Technical Guide Audience: Agrochemical Discovery Chemists, Process Development Scientists

Abstract

This technical guide details the utility of (2-Phenylcyclopropyl)methanol (PCP-MeOH) as a high-value building block in the synthesis of modern agrochemicals. While the cyclopropane motif is historically associated with pyrethroid insecticides, the phenylcyclopropane core has emerged as a critical scaffold in the design of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel auxin transport inhibitors. This note provides validated protocols for the handling, oxidation, and functionalization of PCP-MeOH, emphasizing strategies to maintain ring integrity under synthetic conditions.

Introduction: The Cyclopropane Advantage

In agrochemical design, the cyclopropane ring of PCP-MeOH serves two primary functions:

  • Bioisosterism: It acts as a rigid, metabolically stable bioisostere for alkene double bonds. Unlike alkenes, the cyclopropane ring resists rapid oxidative metabolism (e.g., epoxidation) in plant and insect systems, prolonging the active ingredient's half-life.

  • Conformational Lock: The ring restricts the rotation of the phenyl group relative to the hydroxymethyl arm, locking the molecule into a bioactive conformation that enhances binding affinity to target enzymes such as fungal SDH or plant auxin efflux carriers.

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
  • Compound: (2-Phenylcyclopropyl)methanol[1][2][3]

  • CAS: 61826-40-2 (trans), 936-98-1 (general)

  • Molecular Weight: 148.20 g/mol [1]

  • Key Hazard: Skin/Eye Irritant (H315, H319).[1]

  • Stability Note: The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol). While stable to base and oxidants, it is susceptible to acid-catalyzed ring opening , particularly in the presence of strong Brønsted acids or electrophiles.

Synthetic Utility & Divergent Pathways

PCP-MeOH serves as a divergent hub. Its primary utility lies in its oxidation to the corresponding carboxylic acid (precursor to carboxamide fungicides) or activation for nucleophilic substitution (precursor to ether-based insecticides).

Pathway Visualization

The following diagram illustrates the strategic derivatization of PCP-MeOH.

Agrochemical_Pathways PCP_MeOH (2-Phenylcyclopropyl)methanol (Core Scaffold) Aldehyde Aldehyde Intermediate PCP_MeOH->Aldehyde TEMPO/BAIB Oxidation LeavingGroup Activated Electrophile (Mesylate/Halide) PCP_MeOH->LeavingGroup MsCl/Et3N or PBr3 Acid 2-Phenylcyclopropane- carboxylic Acid SDHI Carboxamide Fungicides (SDHI Analogs) Acid->SDHI Amide Coupling (Ar-NH2) Aldehyde->Acid Pinnick Ox. Ether Ether Insecticides (Pyrethroid Mimics) LeavingGroup->Ether Williamson Ether Synthesis

Figure 1: Divergent synthesis pathways transforming PCP-MeOH into fungicidal and insecticidal classes.[4]

Detailed Experimental Protocols

Protocol A: Chemo-Selective Oxidation to 2-Phenylcyclopropanecarboxylic Acid

Context: This acid is the direct precursor for Tranylcypromine-like fungicides. Traditional Jones oxidation (CrO3/H2SO4) is risky due to the strong acid potentially opening the cyclopropane ring. We recommend a TEMPO-mediated oxidation which is pH-neutral and preserves the strained ring.

Reagents:

  • Substrate: (2-Phenylcyclopropyl)methanol (1.0 eq)

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.1 eq)

  • Co-oxidant: BAIB (Bis(acetoxy)iodo)benzene (2.2 eq)

  • Solvent: Dichloromethane (DCM) / Water (10:1)

Step-by-Step Methodology:

  • Preparation: Dissolve PCP-MeOH (10 mmol, 1.48 g) in DCM (40 mL). Add TEMPO (1 mmol, 156 mg).

  • Oxidation: Cool the solution to 0°C. Add BAIB (22 mmol, 7.08 g) portion-wise over 15 minutes. The reaction is exothermic; maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

    • Validation Point: Monitor TLC (Hexane/EtOAc 3:1). The alcohol (Rf ~0.3) should disappear, and the acid (Rf ~0.1, streaking) should appear.

  • Quench: Add aqueous sodium thiosulfate (10% soln, 20 mL) to quench excess oxidant. Stir vigorously for 10 mins.

  • Extraction: Separate phases. Acidify the aqueous phase to pH 2 with 1M HCl (carefully!) and extract immediately with EtOAc (3 x 30 mL).

    • Critical Note: Do not leave the product in acidic aqueous solution for prolonged periods to avoid ring opening.

  • Purification: Dry organic layers over Na2SO4, filter, and concentrate. Recrystallize from Hexane/EtOAc to yield the carboxylic acid.

Protocol B: Activation for Nucleophilic Substitution (Mesylation)

Context: Converting the hydroxyl group to a leaving group (Mesylate) allows for the attachment of phenoxy groups, common in insecticidal ethers.

Reagents:

  • Substrate: PCP-MeOH (1.0 eq)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Base: Triethylamine (Et3N) (1.5 eq)

  • Solvent: Anhydrous DCM

Step-by-Step Methodology:

  • Setup: Under Nitrogen atmosphere, dissolve PCP-MeOH (5 mmol, 0.74 g) and Et3N (7.5 mmol, 1.05 mL) in anhydrous DCM (20 mL). Cool to -10°C.[5]

  • Addition: Add MsCl (6 mmol, 0.46 mL) dropwise via syringe.

  • Reaction: Stir at 0°C for 1 hour.

    • Validation Point: 1H NMR of an aliquot should show a downfield shift of the -CH2- protons from ~3.6 ppm (alcohol) to ~4.1 ppm (mesylate).

  • Workup: Wash with cold water (2 x 10 mL), saturated NaHCO3, and brine.

  • Storage: The resulting mesylate is unstable on silica gel. Use immediately in the next coupling step (e.g., reaction with a sodium phenoxide derivative).

Case Study: Synthesis of a Carboxamide SDHI Analog

Objective: Synthesize a library of N-biphenyl-2-phenylcyclopropanecarboxamides to test for fungicidal activity against Botrytis cinerea.

Workflow Logic: Modern SDHI fungicides (e.g., Bixafen, Fluxapyroxad) typically link an acid core to an aniline.[5] Here, we replace the pyrazole acid core of commercial SDHIs with the phenylcyclopropane acid derived from PCP-MeOH to assess the bioisosteric impact on lipophilicity (LogP).

Data Summary: Optimization of Coupling Conditions

Coupling AgentBaseSolventYield (%)Purity (HPLC)Notes
HATU DIPEADMF92% 98%Best for library scale (mg).
SOCl2 (Reflux) Et3NToluene65%85%Avoid. Acid chloride formation caused partial ring opening/polymerization.
T3P PyridineEtOAc88%99%Best for scale-up (g); easiest workup.

Recommended Protocol (T3P Method):

  • Combine 2-phenylcyclopropanecarboxylic acid (1.0 eq) and the target aniline (1.0 eq) in EtOAc.

  • Add Pyridine (2.5 eq).

  • Add T3P (Propylphosphonic anhydride, 50% in EtOAc) (1.5 eq) dropwise at 0°C.

  • Heat to 50°C for 3 hours.

  • Wash with water, 0.5M HCl, and brine. Evaporate to obtain the stable amide.

Safety & Handling

  • Ring Strain Hazards: While not explosive, the energy stored in the cyclopropane ring renders the molecule reactive. Avoid contact with Lewis acids (AlCl3, BF3) unless specifically required for a transformation, as they can trigger rapid rearrangement to styrenyl derivatives.

  • Stereochemistry: Commercial PCP-MeOH is often a mixture of cis and trans isomers. The trans isomer is generally more thermodynamically stable and biologically active in agrochemical applications. Verify isomeric ratio via GC-MS prior to synthesis.

References

  • Synthesis of (2-Phenylcyclopropyl)

    • Methodology: Reduction of 2-phenylcyclopropanecarboxylic acid using NaBH4/BF3.
    • Source: ChemicalBook. (2025).[2] (2-Phenylcyclopropyl)Methanol Properties and Synthesis. Link

  • Cyclopropanes in Agrochemicals

    • Context: Review of cyclopropane moieties in fungicides and insecticides.[6][4]

    • Source: Wu, W., et al. (2018). Recent advances in the synthesis of cyclopropanes. Organic & Biomolecular Chemistry (RSC). Link

  • SDHI Fungicide Chemistry

    • Context: Structure-activity relationships of carboxamide fungicides (Fluxapyroxad analogs).
    • Source: Rheinheimer, J., et al. (2014). Synthetic Approaches To The 2010-2014 New Agrochemicals. Link

  • Bioisosterism of Cyclopropanes

    • Context: Metabolic stability and conform
    • Source: Ebner, C., & Carreira, E. M. (2017). Cyclopropanes in Medicinal Chemistry. Chemical Reviews (ACS). Link

Sources

Method

Application Notes and Protocols for Solid-Phase Synthesis Utilizing (2-Phenylcyclopropyl)methanol as a Traceless Linker

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract In the landscape of modern drug discovery and combinatorial chemistry, the efficient synthesis of diver...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern drug discovery and combinatorial chemistry, the efficient synthesis of diverse small molecule libraries is paramount. Solid-phase organic synthesis (SPOS) has emerged as a cornerstone technology in this endeavor, offering streamlined purification and the potential for automation.[1] A critical component of SPOS is the choice of linker, which tethers the nascent molecule to an insoluble resin support. This document provides a detailed guide to the utilization of (2-phenylcyclopropyl)methanol as a novel, traceless linker in solid-phase synthesis. The unique structural and electronic properties of the phenylcyclopropyl moiety offer a versatile platform for the attachment of various molecular scaffolds and their subsequent cleavage under mild reductive conditions, leaving no residual linker fragment on the final product. This "traceless" feature is highly desirable in medicinal chemistry, as it avoids the introduction of potentially confounding functionality into the target molecules.[2]

This guide will provide a comprehensive overview of the conceptual framework, detailed experimental protocols for linker immobilization, on-resin manipulation, and traceless cleavage, as well as methods for reaction monitoring. The protocols are designed to be self-validating, with explanations of the chemical principles behind each step to empower researchers to adapt and optimize these methods for their specific synthetic targets.

The Strategic Advantage of (2-Phenylcyclopropyl)methanol as a Traceless Linker

(2-Phenylcyclopropyl)methanol is an attractive candidate for a traceless linker due to the following key features:

  • Stable Ether Linkage: The primary alcohol of (2-phenylcyclopropyl)methanol can be readily immobilized onto a solid support, such as Merrifield resin, via a stable ether bond. This ether linkage is robust and withstands a variety of common synthetic transformations.

  • Benzylic-like Reactivity for Cleavage: The phenyl group adjacent to the cyclopropane ring imparts "benzylic-like" character to the cyclopropylmethyl carbon. This electronic activation facilitates the reductive cleavage of the C-O bond of the ether linkage under conditions analogous to those used for cleaving benzyl ethers.

  • Traceless Cleavage: Reductive cleavage, typically via catalytic hydrogenation, results in the replacement of the entire linker moiety with a hydrogen atom, thereby yielding an unmodified target molecule.

The overall workflow for utilizing (2-phenylcyclopropyl)methanol as a traceless linker is depicted below:

workflow A Merrifield Resin (Chloromethylated Polystyrene) C Immobilization (e.g., Williamson Ether Synthesis) A->C B (2-Phenylcyclopropyl)methanol B->C D Functionalized Resin C->D Formation of Ether Linkage E On-Resin Synthesis (e.g., Acylation, Alkylation) D->E F Resin-Bound Product E->F G Traceless Cleavage (Catalytic Hydrogenation) F->G H Final Product G->H Product Release I Toluene & Resin Byproducts G->I Byproduct Removal

Caption: Overall workflow for solid-phase synthesis using (2-phenylcyclopropyl)methanol as a traceless linker.

Experimental Protocols

Materials and Reagents
Reagent/MaterialRecommended GradeSupplier (Example)Notes
Merrifield Resin (1% DVB, 100-200 mesh)Synthesis GradeSigma-AldrichSubstitution level typically 1.0-2.0 mmol/g
(2-Phenylcyclopropyl)methanol≥97%Commercially Available
Sodium Hydride (NaH)60% dispersion in mineral oilAcros OrganicsHandle with extreme caution under inert atmosphere
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%Fisher ScientificEnsure dryness for optimal reaction
Triphenylphosphine (PPh₃)≥99%Strem Chemicals
Diisopropyl Azodicarboxylate (DIAD)94%Alfa Aesar
Anhydrous Tetrahydrofuran (THF)≥99.9%EMD Millipore
Acetic AnhydrideReagent GradeJ.T. BakerFor on-resin acylation example
PyridineAnhydrous, ≥99.8%VWR
Palladium on Carbon (Pd/C)10%Johnson MattheyCatalyst for cleavage
Dichloromethane (DCM)HPLC GradeHoneywellFor washing
Methanol (MeOH)HPLC GradeMacron Fine ChemicalsFor washing
Protocol 1: Immobilization of (2-Phenylcyclopropyl)methanol onto Merrifield Resin

This protocol describes the attachment of the linker to the solid support via a Williamson ether synthesis. An alternative, milder approach using the Mitsunobu reaction is also presented.

Method A: Williamson Ether Synthesis

  • Rationale: This classic method relies on the generation of an alkoxide from (2-phenylcyclopropyl)methanol, which then displaces the chloride on the Merrifield resin in an SN2 reaction. While robust, it requires the use of a strong base.

Step-by-Step Procedure:

  • Resin Swelling: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Merrifield resin (1.0 g, e.g., 1.5 mmol Cl/g). Swell the resin in anhydrous DMF (10 mL) for 1 hour with gentle stirring.

  • Alkoxide Formation: In a separate flask under a nitrogen atmosphere, dissolve (2-phenylcyclopropyl)methanol (3 eq. relative to resin loading, e.g., 4.5 mmol, 667 mg) in anhydrous DMF (5 mL). Carefully add sodium hydride (3.5 eq., e.g., 5.25 mmol, 210 mg of 60% dispersion) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes. Caution: Hydrogen gas is evolved.

  • Coupling Reaction: Add the alkoxide solution to the swollen resin suspension via cannula. Heat the reaction mixture to 60 °C and stir for 24 hours under a nitrogen atmosphere.

  • Washing: Allow the resin to cool to room temperature. Filter the resin and wash sequentially with DMF (3 x 15 mL), DMF/H₂O (1:1, 3 x 15 mL), H₂O (3 x 15 mL), MeOH (3 x 15 mL), and DCM (3 x 15 mL).

  • Drying: Dry the functionalized resin under high vacuum to a constant weight.

Method B: Mitsunobu Reaction

  • Rationale: The Mitsunobu reaction provides a milder alternative for forming the ether linkage, avoiding the use of a strong base. It proceeds with inversion of configuration at the alcohol's stereocenter, though this is not relevant for the achiral (2-phenylcyclopropyl)methanol unless a chiral variant is used.[4]

Step-by-Step Procedure:

  • Resin Swelling: Swell Merrifield resin (1.0 g) in anhydrous THF (10 mL) for 1 hour in a round-bottom flask with a stir bar under a nitrogen atmosphere.

  • Reagent Solution: In a separate flask, dissolve (2-phenylcyclopropyl)methanol (2.0 eq.), a suitable nucleophile to displace the chloride on the resin (e.g., a carboxylic acid to form an ester which is then reduced, or more directly, though less common for this specific transformation, a direct displacement if the resin is pre-functionalized with a hydroxyl group), and triphenylphosphine (2.0 eq.) in anhydrous THF.

  • Reaction Initiation: Cool the resin suspension to 0 °C. Slowly add a solution of DIAD (2.0 eq.) in THF to the stirred suspension.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Washing and Drying: Filter the resin and wash as described in Method A. Dry the resin under high vacuum.

Protocol 2: On-Resin Synthesis - A Representative Acylation

This protocol demonstrates a simple acylation of the hydroxyl group of an immobilized molecule, showcasing the stability of the linker and the feasibility of on-resin transformations. For this example, we will assume a molecule with a free hydroxyl group has been attached to the (2-phenylcyclopropyl)methanol linker.

Step-by-Step Procedure:

  • Resin Swelling: Swell the resin-bound substrate (100 mg) in anhydrous DCM (2 mL) for 30 minutes in a peptide synthesis vessel.

  • Acylation: Add a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DCM (2 mL). Agitate the mixture at room temperature for 4 hours.

  • Washing: Drain the reaction solution and wash the resin with DCM (5 x 5 mL), DMF (3 x 5 mL), and DCM (5 x 5 mL).

  • Drying: Dry a small sample of the resin for reaction monitoring, or proceed directly to the next step.

Protocol 3: Traceless Cleavage of the Final Product

This protocol describes the reductive cleavage of the ether linkage to release the final product.

  • Rationale: Catalytic hydrogenation is a well-established method for the cleavage of benzylic ethers.[5] This method is adapted here for the cleavage of the "benzylic-like" cyclopropylmethyl ether. The reaction should be performed in a solvent that swells the resin and is compatible with hydrogenation.

cleavage cluster_reactants Reactants cluster_products Products Resin Resin-O-CH2-Product Product H-Product Resin->Product Reductive Cleavage H2_PdC H2, Pd/C (Catalyst) Byproduct Resin-CH3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Simmons-Smith Reaction for (2-Phenylcyclopropyl)methanol

Subject: Protocol Optimization & Troubleshooting for Cyclopropanation of Cinnamyl Alcohol Case ID: SS-RXN-OPT-001 Support Tier: Level 3 (Senior Application Scientist)[1] Executive Summary & Reaction Overview User Query:...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Protocol Optimization & Troubleshooting for Cyclopropanation of Cinnamyl Alcohol Case ID: SS-RXN-OPT-001 Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary & Reaction Overview

User Query: How do I optimize the synthesis of (2-Phenylcyclopropyl)methanol from cinnamyl alcohol using the Simmons-Smith reaction, and how do I resolve common workup/yield issues?

Technical Assessment: The conversion of cinnamyl alcohol to (2-Phenylcyclopropyl)methanol is best achieved using the Furukawa modification (


) rather than the traditional Zn-Cu couple.[1] The Furukawa reagent provides a homogeneous reaction mixture, faster kinetics, and higher reproducibility.

Critical Mechanism Note: This reaction relies on the hydroxyl-directing effect .[1] The zinc carbenoid coordinates with the allylic alcohol oxygen, delivering the methylene group to the syn face of the alkene. This coordination is essential for both rate acceleration and diastereocontrol.[1]

Reaction Scheme

Substrate: trans-Cinnamyl alcohol Reagent: Diethylzinc (


) + Diiodomethane (

) Product: trans-(2-Phenylcyclopropyl)methanol (Relative stereochemistry preserved; syn-addition relative to -OH).[1]

Standard Operating Procedure (The "Golden Path")

Do not deviate from this protocol without reviewing the Troubleshooting Matrix below.

Reagent Preparation
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1] Must be anhydrous (

    
     ppm 
    
    
    
    ).[1]
  • Diethylzinc: 1.0 M solution in hexanes (Commercial).[1] Handle under inert atmosphere.

  • Diiodomethane: Must be clear or pale yellow.[1] If pink/red, copper wire treatment is required (see FAQ).[1]

Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvent Charge: Add anhydrous DCM (0.5 M concentration relative to substrate).[1]

  • Substrate Addition: Add trans-cinnamyl alcohol (1.0 equiv). Cool to -10°C (ice/acetone bath).

  • Zinc Addition: Dropwise addition of

    
     (2.2 equiv). Caution: Exothermic.[1][2] Stir for 10 min.
    
    • Why? This forms the zinc alkoxide intermediate, anchoring the substrate.

  • Carbenoid Formation: Dropwise addition of

    
     (2.2 equiv) over 20 minutes. Maintain temperature 
    
    
    
    °C.
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2-4 hours. Monitor by TLC (stain with Anisaldehyde or PMA; UV is often insufficient for the product).

  • Quench (Critical): Cool to 0°C. Quench with saturated aqueous Roche Salt (Potassium Sodium Tartrate). Do not use simple water or HCl.[1]

Visualizing the Mechanism & Workflow

The following diagram illustrates the coordination mechanism that dictates stereochemistry and the critical decision points during workup.

SimmonsSmithMechanism cluster_trouble Troubleshooting Logic Start Cinnamyl Alcohol (Substrate) Coordination Zinc Alkoxide Formation (Coordination Step) Start->Coordination + Et2Zn (-78 to 0°C) TS Butterfly Transition State (Hydroxyl Directed) Coordination->TS + CH2I2 Product (2-Phenylcyclopropyl) methanol TS->Product Methylene Transfer Stall Reaction Stalled? Product->Stall Emulsion Zinc Emulsion? Stall->Emulsion No Add Lewis Acid\n(TFA or DME) Add Lewis Acid (TFA or DME) Stall->Add Lewis Acid\n(TFA or DME) Yes Roche Salt\nQuench Roche Salt Quench Emulsion->Roche Salt\nQuench Yes

Caption: Mechanistic flow of the Furukawa modification, highlighting the critical zinc-alkoxide coordination step and troubleshooting logic.

Troubleshooting Matrix

SymptomProbable CauseDiagnosticCorrective Action
Reaction Stalls (<50% Conv.) Oxidized

or wet solvent.[1]
White smoke was minimal upon needle tip exposure (bad sign).[1]Use fresh

.[1] Ensure solvent is distilled over

.[1]
Low Yield / Complex Mixture Impure

(Free Iodine).[1]
Reagent is pink or red.[1]Wash

with dilute

, dry over

, and store over Cu wire.
Gelatinous Emulsion (Workup) Insoluble Zinc salts (

,

).[1]
Layers refuse to separate after 15 mins.Do not filter. Add sat. aq. Roche Salt and stir vigorously for 2-12h until layers clarify.
No "Directed" Product Lack of coordination.Using a protecting group on the alcohol (e.g., TBS).[3]Deprotect the alcohol.[3] The free -OH is required for rate acceleration and stereocontrol.[1]
Violent Exotherm Fast addition of

.
Temperature spike >10°C during addition.[1]Slow down addition rate. Use internal thermometer.[1] Cool to -15°C.

Frequently Asked Questions (FAQs)

Q1: Why is the reaction stalling despite using fresh reagents?

A: The formation of the active carbenoid (


) is an equilibrium process.
  • The Fix: If the reaction is sluggish, add DME (Dimethoxyethane) (1.0 equiv) or TFA (Trifluoroacetic acid) (0.5 equiv) carefully. These additives can modify the Lewis acidity of the zinc species and accelerate the reaction, a technique highlighted in Charette's optimization work [1].

Q2: Why can't I just use saturated Ammonium Chloride ( ) for workup?

A: You can, but you risk trapping your product in zinc sludge.

  • The Science: Zinc salts form voluminous, gelatinous hydroxides in basic/neutral aqueous media.

    
     helps, but Roche Salt (Potassium Sodium Tartrate)  acts as a bidentate ligand, chelating the Zinc into a water-soluble complex. This results in two crystal-clear layers and significantly higher isolated yields [2].[1]
    
Q3: I see a pink color in my Diiodomethane. Is it safe to use?

A: No. The pink color indicates free iodine (


), which acts as a radical initiator and can degrade the zinc reagent or cause side reactions.
  • Protocol: Shake the

    
     with aqueous sodium thiosulfate until colorless, dry, and store in the dark over copper wire.
    
Q4: Can I perform this enantioselectively?

A: Yes, but the standard protocol yields the racemic product (with high relative diastereoselectivity).

  • Advanced Protocol: To achieve enantioselectivity, you must use the Charette Asymmetric Cyclopropanation . This involves using a chiral dioxaborolane ligand or a Titanium-TADDOLate complex.[1][4][5] For (2-phenylcyclopropyl)methanol, Charette’s ligands generally yield >90% ee [3].[1]

Safety & Compliance Data

  • Diethylzinc (

    
    ): PYROPHORIC.  Ignites immediately on contact with air.[1] Must be handled in a fume hood using strict syringe/cannula transfer techniques.[1] Keep a bucket of sand nearby (Class D fire extinguisher).[1]
    
  • Diiodomethane (

    
    ):  Toxic and volatile.[1][2] Avoid inhalation.
    
  • Waste Disposal: The aqueous layer contains high concentrations of Zinc and Iodide. Dispose of as Heavy Metal Aqueous Waste .

References

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1][3][5][6][7][8] Organic Reactions, 58, 1–415. [1]

  • Lévesque, É., Goudreau, S. R., & Charette, A. B. (2014).[8] Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters, 16(5), 1490–1493.

  • Charette, A. B., Molinaro, C., & Brochu, C. (2001).[8] Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. Journal of the American Chemical Society, 123(49), 12168–12175.

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[7] Tetrahedron, 24(1), 53-58.[1] [1]

Sources

Optimization

Technical Support Center: Optimization of (2-Phenylcyclopropyl)methanol Synthesis

Ticket ID: #PCM-SYNTH-OPT Subject: Yield Improvement & Stereocontrol Strategies for (2-Phenylcyclopropyl)methanol Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Route Se...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PCM-SYNTH-OPT Subject: Yield Improvement & Stereocontrol Strategies for (2-Phenylcyclopropyl)methanol Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Route Selection

(2-Phenylcyclopropyl)methanol is a critical pharmacophore, serving as a precursor for SNRI antidepressants (e.g., Milnacipran analogs) and MAO inhibitors (e.g., Tranylcypromine).

Users typically encounter yield losses due to three core failure modes:

  • Poor Diastereocontrol: Inability to control cis vs. trans geometry.

  • Zinc-Mediated Side Reactions: Lewis-acid catalyzed degradation during the Simmons-Smith workup.

  • Incomplete Reduction: Stalled conversion of the intermediate ester (if using the styrene route).

Select your troubleshooting module based on your synthetic pathway:

FeatureRoute A: Direct Cyclopropanation Route B: Styrene Cyclopropanation + Reduction
Starting Material Cinnamyl AlcoholStyrene + Ethyl Diazoacetate
Key Reagents

(Furukawa)

or Cu(OTf)

, then

Primary Advantage Stereospecific: Retains alkene geometry (E

trans).[1]
Scalable: Cheaper reagents, avoids pyrophoric zinc.
Common Failure Gel emulsions during workup; moisture sensitivity.Difficult cis/trans separation; handling diazo compounds.[2]

Module A: The Simmons-Smith Route (Direct)

Target: High-yield conversion of Cinnamyl Alcohol to trans-(2-Phenylcyclopropyl)methanol.

Core Protocol: The Furukawa Modification

This method uses Diethylzinc (


) and Diiodomethane (

) to generate the active zinc carbenoid species (

).

The Mechanism (Why it works): The reaction is hydroxyl-directed . The zinc reagent coordinates with the oxygen of the cinnamyl alcohol, delivering the methylene group to the same face of the double bond. This ensures that trans-cinnamyl alcohol yields exclusively trans-cyclopropane.

SimmonsSmithMechanism Substrate Cinnamyl Alcohol (Trans-alkene) Coordination Zinc Complexation (Zn coordinates to OH) Substrate->Coordination + Et2Zn / CH2I2 TS Butterfly Transition State (Syn-delivery of CH2) Coordination->TS Intramolecular Delivery Product Trans-(2-Phenylcyclopropyl)methanol (Stereoretention) TS->Product - ZnI2

Figure 1: Hydroxyl-directed mechanism ensuring stereoretention.

Troubleshooting Guide (Route A)

Q1: My reaction stalls at 60-70% conversion. Adding more reagent doesn't help.

  • Diagnosis: Catalyst poisoning by

    
     or moisture.
    
  • Solution:

    • Drying: The allylic alcohol must be bone-dry. Pre-treat the alcohol solution with molecular sieves (4Å) for 2 hours before adding

      
      .
      
    • The "DCM Effect": Switch solvent to 1,2-dichloroethane (DCE) and reflux gently (

      
      C). Higher temperatures often push the reaction to completion better than DCM at RT.
      
    • Stoichiometry: Use a ratio of 1.0 : 2.0 : 2.0 (Alcohol :

      
       : 
      
      
      
      ).

Q2: The workup is a nightmare. I have a thick white emulsion that won't separate.

  • Diagnosis: Formation of insoluble Zinc Hydroxide/Oxide gels.

  • Solution (The Rochelle's Salt Method):

    • Do NOT quench with simple water or dilute HCl.

    • Protocol: Pour the reaction mixture into a vigorously stirring saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) .

    • Mechanism: Tartrate chelates zinc ions into a water-soluble complex, breaking the emulsion. Stir for at least 1 hour until two clear layers form.

Q3: I see methylated side products (methyl ether formation).

  • Diagnosis: Lewis-acid catalyzed methylation by the zinc carbenoid.[3]

  • Solution: Add an equivalent of DME (Dimethoxyethane) or a catalytic amount of pyridine to the reaction. This coordinates with the Lewis-acidic

    
     byproduct, attenuating its reactivity without killing the cyclopropanation.
    

Module B: The Styrene/Diazoacetate Route (Two-Step)

Target: Synthesis via Ethyl 2-phenylcyclopropanecarboxylate followed by reduction.

Critical Workflow: Isomer Separation

Unlike the Simmons-Smith route, this method produces a mixture of cis and trans esters. Separation is easiest at the acid stage, not the ester or alcohol stage.

IsomerSeparation Mix Crude Mixture (Cis + Trans Esters) Hydrolysis Saponification (NaOH / MeOH / H2O) Mix->Hydrolysis AcidMix Mixture of Acids Hydrolysis->AcidMix Crystallization Fractional Recrystallization (Solvent: Hexane/EtOAc) AcidMix->Crystallization PureTrans Pure Trans-Acid (Solid Precipitate) Crystallization->PureTrans Trans crystallizes preferentially Reduction Reduction (LiAlH4) PureTrans->Reduction FinalProd Pure Trans-Alcohol Reduction->FinalProd

Figure 2: Purification logic for separating diastereomers via the carboxylic acid intermediate.

Troubleshooting Guide (Route B)

Q1: My Diastereomeric Ratio (dr) is poor (e.g., 1:1 cis/trans).

  • Diagnosis: Non-selective catalyst or fast addition rate.

  • Solution:

    • Slow Addition: The diazoacetate must be added via syringe pump over 4–8 hours to keep its concentration low. This prevents carbene dimerization (diethyl fumarate/maleate formation) and improves selectivity.

    • Catalyst Upgrade: Switch from

      
       to 
      
      
      
      (Rhodium Octanoate)
      or Doyle’s catalyst (
      
      
      ) for enhanced trans-selectivity.

Q2: The reduction step (Ester


 Alcohol) yields an aldehyde or incomplete alcohol. 
  • Diagnosis: "Jacketing" of the reducing agent or insufficient quenching.

  • Solution:

    • Use

      
       (LAH)  in THF at 
      
      
      
      C, then warm to reflux.
    • Fieser Quench: For x grams of LAH used, add x mL water, x mL 15% NaOH, and 3x mL water. This yields a granular white precipitate that is easy to filter, maximizing yield recovery from the aluminum salts.

Safety & Handling (Mandatory)

HazardMitigation Protocol
Diethylzinc (

)
Pyrophoric. Ignites on contact with air. Handle exclusively under inert atmosphere (Argon/Nitrogen). Use glass syringes with Luer-lock tips. Have a bucket of sand nearby (Class D fire).
Diiodomethane (

)
High Density/Toxicity. High density (3.32 g/mL) can cause dripping from syringes. Do not use plastic syringes (swells rubber/plastic). Use glass.
Diazoacetates Explosive. Potentially shock-sensitive. Do not distill to dryness. Perform reactions behind a blast shield.

References

  • Simmons-Smith Mechanism & Furukawa Modification

    • Lévesque, É., Goudreau, S. R., & Charette, A. B. (2014).[4] Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters, 16(5), 1490–1493.

  • Styrene Cyclopropanation (Catalysis)

    • Doyle, M. P., et al. (1993). Enantioselective reactions of intermediate metal carbenes... Journal of the American Chemical Society, 115(21), 9968–9978.
  • Separation of Cis/Trans Isomers

    • Standard protocol adapted from Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
    • BenchChem Technical Support.[5] (2025).[5][6][7] Separation of Cis and Trans Isomers of Methyl Cyclohexanecarboxylate (Analogous chemistry).

  • Flow Chemistry Optimization (Safety)

    • Wong, Y. C., et al. (2023). Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation.[8][9] Advanced Synthesis & Catalysis.

Sources

Troubleshooting

Technical Support Center: Synthesis of (2-Phenylcyclopropyl)methanol

Welcome to the technical support center for the synthesis of (2-Phenylcyclopropyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and sid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2-Phenylcyclopropyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important structural motif. This document provides in-depth troubleshooting advice, mechanistic explanations, and detailed protocols to enhance the efficiency and success of your synthetic endeavors.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary synthetic routes to (2-Phenylcyclopropyl)methanol?

    • Why am I getting a mixture of cis and trans isomers, and how can I control the stereochemistry?

    • My yield is consistently low. What are the common causes?

  • Troubleshooting Guide: Side Reactions & Byproducts

    • Route A: Simmons-Smith Cyclopropanation of Cinnamyl Alcohol

      • Problem: Poor Diastereoselectivity (Formation of undesired cis isomer).

      • Problem: Formation of a methylated byproduct, (2-phenylcyclopropyl)methoxymethane.

      • Problem: Unreacted starting material (cinnamyl alcohol) remains.

    • Route B: Corey-Chaykovsky Reaction of Cinnamaldehyde & Subsequent Reduction

      • Problem: Formation of oxirane byproduct instead of the cyclopropyl ketone.

      • Problem: Low yield of the desired 2-phenylcyclopropyl carbaldehyde or ketone.

    • Route C: Reduction of a 2-Phenylcyclopropyl Carbonyl Derivative

      • Problem: Suspected ring-opening of the cyclopropane ring during reduction.

  • Purification & Analysis

    • How do I separate the cis and trans diastereomers of (2-Phenylcyclopropyl)methanol?

  • Experimental Protocols

    • Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation of trans-Cinnamyl Alcohol.

  • References

Frequently Asked Questions (FAQs)

What are the primary synthetic routes to (2-Phenylcyclopropyl)methanol?

There are two predominant strategies for synthesizing (2-Phenylcyclopropyl)methanol:

  • Direct Cyclopropanation of an Allylic Alcohol: The most common method is the Simmons-Smith reaction or its modifications, which involves the cyclopropanation of trans-cinnamyl alcohol. This approach benefits from the directing effect of the hydroxyl group, which influences the stereochemical outcome of the reaction.[1][2]

  • Two-Step Approach via a Carbonyl Intermediate: This route involves the cyclopropanation of an α,β-unsaturated carbonyl compound, such as cinnamaldehyde, followed by reduction. The Corey-Chaykovsky reaction is frequently employed for the initial cyclopropanation step to form a cyclopropyl aldehyde or ketone, which is then reduced to the target alcohol.[3][4]

Why am I getting a mixture of cis and trans isomers, and how can I control the stereochemistry?

The formation of diastereomers is a common challenge, particularly in the Simmons-Smith reaction. The stereochemical outcome is dictated by the geometry of the starting alkene and the reaction conditions.

  • In the Simmons-Smith reaction of trans-cinnamyl alcohol , the hydroxyl group directs the zinc carbenoid to the same face of the double bond, leading preferentially to the syn (or cis) diastereomer.[2] However, the reaction on (E)-disubstituted olefins like trans-cinnamyl alcohol is known to give modest diastereomeric ratios with classical Simmons-Smith reagents (Zn-Cu couple and CH₂I₂).[5] Achieving high selectivity for the desired trans isomer often requires modification of the reagents.

  • The Corey-Chaykovsky reaction on an enone typically proceeds via a 1,4-conjugate addition, which can also result in a mixture of diastereomers.[3] The subsequent reduction of the cyclopropyl ketone can introduce another stereocenter, further complicating the stereochemical outcome.

Control of stereochemistry can be improved by using modified Simmons-Smith conditions, such as the Furukawa modification (Et₂Zn and CH₂I₂), which can enhance diastereoselectivity, especially with (E)-disubstituted olefins.[5]

My yield is consistently low. What are the common causes?

Low yields can stem from several factors across different synthetic routes:

  • Incomplete reaction: The Simmons-Smith reaction can be slow, and insufficient reaction time or temperature may lead to a significant amount of unreacted starting material.

  • Reagent deactivation: The organozinc reagents used in the Simmons-Smith reaction are sensitive to moisture and air. Improper handling can lead to decomposition and lower yields.

  • Side reactions: As detailed in the troubleshooting guide below, various side reactions can consume starting materials or the desired product. These include methylation of the alcohol in the Simmons-Smith reaction or the formation of oxiranes in the Corey-Chaykovsky reaction.[6]

  • Purification losses: Separation of closely related isomers can be challenging and may lead to loss of material.

Troubleshooting Guide: Side Reactions & Byproducts

This section addresses specific problems you may encounter during your synthesis, providing explanations and actionable solutions.

Route A: Simmons-Smith Cyclopropanation of Cinnamyl Alcohol

This is a widely used method due to its directness. However, it is not without its challenges.[7]

  • Symptom: Your NMR spectrum shows a significant proportion of the cis-(2-Phenylcyclopropyl)methanol isomer alongside the desired trans isomer.

  • Causality: While the hydroxyl group of cinnamyl alcohol directs the cyclopropanation syn to itself, leading to the cis product, the inherent stereochemical preference of the Simmons-Smith reaction on (E)-alkenes is often low.[5] Classical conditions (Zn/Cu couple with CH₂I₂) are particularly known to give modest diastereomeric ratios for (E)-disubstituted olefins.[5]

  • Troubleshooting Steps:

    • Modify the Reagent: Switch from the traditional Zn/Cu couple to the Furukawa reagent (Et₂Zn and CH₂I₂). Using an excess of this reagent has been shown to improve diastereoselectivity for (E)-olefins.[5]

    • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Dichloromethane or 1,2-dichloroethane are commonly used and are generally preferred over more basic solvents like ethers, which can reduce the reactivity of the zinc reagent.[7]

    • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). While this may slow down the reaction, it can enhance diastereoselectivity.

Reagent SystemTypical Diastereomeric Ratio (cis:trans) for (E)-Allylic AlcoholsReference
Zn/Cu, CH₂I₂Low to Moderate (e.g., <2:1)[5]
Et₂Zn, CH₂I₂ (excess)Moderate to High[5]
  • Symptom: You observe a byproduct with a mass corresponding to the addition of a methyl group to your product alcohol.

  • Causality: The zinc carbenoid species in the Simmons-Smith reaction is electrophilic and can methylate heteroatoms.[6] With prolonged reaction times or a large excess of the cyclopropanating reagent, the hydroxyl group of the product can be methylated.[6]

  • Troubleshooting Steps:

    • Limit Excess Reagent: Use a stoichiometric amount or a slight excess (e.g., 1.1-1.5 equivalents) of the cyclopropanating reagent.

    • Monitor Reaction Progress: Follow the reaction by TLC or GC to determine the point of completion and avoid unnecessarily long reaction times.

    • Quenching: Upon completion, quench the reaction with a suitable reagent like pyridine, which will scavenge any remaining zinc carbenoids and the Lewis acidic byproduct ZnI₂.[6]

  • Symptom: A significant amount of cinnamyl alcohol is recovered after workup.

  • Causality: This is often due to incomplete formation or deactivation of the active zinc carbenoid. The surface of the zinc metal can be passivated, or the reagents can be degraded by moisture.

  • Troubleshooting Steps:

    • Activate the Zinc: If using a zinc-copper couple, ensure the zinc is properly activated. This can be done by washing with dilute HCl, followed by water, methanol, and ether, and then drying under vacuum.

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.

    • Use of Ultrasound: Sonication can help to activate the zinc surface and improve the rate of carbenoid formation.[8]

Reaction Pathway: Simmons-Smith Cyclopropanation

Cinnamyl Alcohol Cinnamyl Alcohol Desired Product (2-Phenylcyclopropyl)methanol (cis/trans mixture) Cinnamyl Alcohol->Desired Product Simmons-Smith Reagent Side Product 1 Unreacted Cinnamyl Alcohol Cinnamyl Alcohol->Side Product 1 Incomplete Reaction Side Product 2 Methylated Byproduct Desired Product->Side Product 2 Excess Reagent/ Long Reaction Time

Caption: Major reaction pathways in the Simmons-Smith cyclopropanation of cinnamyl alcohol.

Route B: Corey-Chaykovsky Reaction of Cinnamaldehyde & Subsequent Reduction

This two-step route offers an alternative to direct cyclopropanation of the allylic alcohol.

  • Symptom: You isolate a significant amount of 2-formyl-3-phenyl-oxirane instead of the desired 2-phenylcyclopropane-1-carbaldehyde.

  • Causality: The Corey-Chaykovsky reaction can proceed via two different sulfur ylides: dimethylsulfonium methylide and dimethyloxosulfonium methylide (the Corey-Chaykovsky reagent). With α,β-unsaturated carbonyls, dimethylsulfonium methylide tends to react at the carbonyl group (1,2-addition) to form an epoxide. In contrast, the less reactive dimethyloxosulfonium methylide typically undergoes 1,4-conjugate addition to give the cyclopropane.[3]

  • Troubleshooting Steps:

    • Choose the Correct Ylide: Ensure you are using dimethyloxosulfonium methylide, generated from trimethylsulfoxonium iodide and a strong base like NaH, for the cyclopropanation of cinnamaldehyde.[4]

    • Reaction Conditions: The choice of base and solvent can also influence the reaction pathway. Using NaH in DMSO or THF is standard for generating the required ylide for cyclopropanation.

  • Symptom: The yield of the cyclopropanation step is poor, with complex mixtures or starting material remaining.

  • Causality: Sulfur ylides are strong bases and can be unstable. Improper generation or handling can lead to decomposition. Additionally, side reactions such as the formation of β-hydroxymethyl sulfide can occur, especially when using n-BuLi as the base.[6]

  • Troubleshooting Steps:

    • Ylide Generation: Ensure the sulfonium salt is dry and the base is of good quality. When generating the ylide, maintain a low temperature if using a more reactive base like n-BuLi to minimize side reactions.

    • Addition Order: Add the cinnamaldehyde slowly to the pre-formed ylide solution at a controlled temperature to avoid polymerization or other side reactions.

Troubleshooting Logic: Corey-Chaykovsky Reaction

Start Start: Cinnamaldehyde Ylide Choose Sulfur Ylide Start->Ylide Sulfonium Dimethylsulfonium Methylide Ylide->Sulfonium More Reactive Sulfoxonium Dimethyloxosulfonium Methylide (Corey's Reagent) Ylide->Sulfoxonium Less Reactive (Recommended) Product_Oxirane Oxirane Byproduct (1,2-Addition) Sulfonium->Product_Oxirane Product_Cyclopropane Desired Cyclopropyl Ketone (1,4-Addition) Sulfoxonium->Product_Cyclopropane

Caption: Selection of the correct sulfur ylide is critical for obtaining the desired cyclopropane.

Route C: Reduction of a 2-Phenylcyclopropyl Carbonyl Derivative

This step is necessary if you start from cinnamaldehyde or a carboxylic acid precursor.

  • Symptom: You observe byproducts that do not contain a cyclopropane ring, potentially linear alcohols or other rearranged structures.

  • Causality: Cyclopropane rings are strained and can undergo ring-opening under certain conditions. While generally stable to hydride reducing agents like Lithium Aluminum Hydride (LAH), the presence of the phenyl group can stabilize potential cationic or radical intermediates that might form during a ring-opening process, especially if acidic conditions are present during workup.[4][5] Donor-acceptor cyclopropanes, where the cyclopropane is adjacent to a carbonyl group (the acceptor) and a group that can stabilize a positive charge (the donor, like the phenyl ring), can be susceptible to nucleophilic ring-opening.[9] Although hydride attack typically occurs at the carbonyl, harsh conditions or acidic workup could promote ring cleavage.

  • Troubleshooting Steps:

    • Milder Reducing Agents: If ring-opening is a significant issue, consider using a milder reducing agent than LAH, such as sodium borohydride (if reducing a ketone or aldehyde) or diisobutylaluminium hydride (DIBAL-H).

    • Temperature Control: Perform the reduction at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions. Add the LAH solution slowly to the substrate solution.

    • Careful Workup: The workup of an LAH reaction typically involves quenching with water and/or acid. A strongly acidic workup should be avoided. A Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) can be used to quench the reaction under basic conditions, minimizing the risk of acid-catalyzed ring-opening.[9]

Purification & Analysis

How do I separate the cis and trans diastereomers of (2-Phenylcyclopropyl)methanol?

The separation of the cis and trans diastereomers can be challenging due to their similar polarities.

  • Flash Column Chromatography: This is the most common method.

    • Stationary Phase: Standard silica gel is typically effective.

    • Eluent System: A non-polar/polar solvent system is required. Start with a low polarity mixture, such as 5% ethyl acetate in hexanes, and gradually increase the polarity. The difference in the spatial arrangement of the phenyl and hydroxymethyl groups should result in a small but exploitable difference in their interaction with the silica surface. Careful fraction collection and analysis by TLC or GC-MS are crucial.

  • High-Performance Liquid Chromatography (HPLC): For analytical or small-scale preparative separation, HPLC offers higher resolution.

    • Normal Phase: A silica or cyano-bonded column can be effective. Eluent systems similar to those used in flash chromatography (e.g., hexane/isopropanol or hexane/ethyl acetate) are a good starting point.[10]

    • Reversed Phase: A C18 column with a mobile phase of acetonitrile/water or methanol/water may also provide separation. The more linear trans isomer may have a longer retention time due to greater hydrophobic interactions with the stationary phase.[11]

  • GC-MS Analysis: For analytical purposes, GC-MS is an excellent tool to determine the ratio of the two isomers. The diastereomers will likely have slightly different retention times on a standard capillary column (e.g., DB-5MS).[12]

Experimental Protocols

Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation of trans-Cinnamyl Alcohol

This protocol is adapted from established procedures and aims to favor the formation of the trans isomer.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add dry dichloromethane (DCM) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diethylzinc (1.1 M solution in toluene, 2.2 eq.) to the DCM. Following this, add diiodomethane (2.2 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. Stir the resulting solution at 0 °C for 30 minutes.

  • Substrate Addition: In a separate flask, dissolve trans-cinnamyl alcohol (1.0 eq.) in dry DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, cool the reaction back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Dilute the mixture with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the diastereomers.

References

  • Charette, A. B., & Juteau, H. (1997). Acyclic Stereocontrol in the Cyclopropanation of Allylic Alcohols with Chiral Dioxaborolane Ligands: A Highly Diastereoselective and Enantioselective Approach to the Synthesis of Cyclopropylmethanol Derivatives. Journal of the American Chemical Society, 119(49), 11993–12003.
  • Organic Chemistry Tutor. (n.d.). Cyclopropanation of Alkenes and the Simmons-Smith Reaction. Organic Chemistry Tutor.
  • Feng, X., & Li, Y. (2015). Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex.
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.
  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050.
  • Khan Academy. (n.d.).
  • Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Organic Chemistry Portal.
  • Reddit. (2022, January 9). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). r/chemhelp.
  • Regueiro, J., Llompart, M., Garcia-Jares, C., & Cela, R. (2019). A multi-residue method for GC-MS determination of selected endocrine disrupting chemicals in fish and seafood from European and North African markets. Food Chemistry, 292, 136-144.
  • Sawada, S., & Inouye, Y. (1970). Studies on the Simmons-Smith Reaction. Bulletin of the Institute for Chemical Research, Kyoto University, 48(1), 8-20.
  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Organic Chemistry Portal.
  • NIH. (2023). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis.
  • Chromatography Forum. (2014, February 22). Separation of cis/trans isomers.
  • Reddit. (2018, February 16). Help separating diastereomers with very similar Rf. r/chemistry.
  • MSU Chemistry. (2018). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes.
  • Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry.
  • YouTube. (2022, May 2). Sulfur Ylides - Corey-Chaykovsky Reaction (IOC 42).
  • YouTube. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism.
  • Khan Academy. (n.d.).
  • YouTube. (2021, April 8). Carboxylic Acid Reduction with LiAlH4 mechanism.
  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Wikipedia.
  • BenchChem. (n.d.). HPLC-Based Separation of Cis and Trans Chalcone Isomers. BenchChem.
  • ResearchGate. (2021, September 29). Gas Chromatography-Mass Spectrometry Metabolic Profiling, Molecular Simulation and Dynamics of Diverse Phytochemicals of Punica granatum L. leaves against Estrogen Receptor.
  • YouTube. (2020, December 10). Acid Catalyzed Epoxide Openings - How do I know which product forms?.
  • Chemguide. (n.d.). reduction of carboxylic acids. Chemguide.
  • YouTube. (2021, September 11). Corey-Chaykovsky Reactions.
  • ResearchGate. (n.d.). HPLC separation of (A) racemic 1-phenyl-2-propanol; (B)....
  • PubMed. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill.
  • YouTube. (2021, January 30). 13.6 Ring Opening of Epoxides | Organic Chemistry.
  • University of Calgary. (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols.
  • NIH. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review.
  • ORCA - Online Research @ Cardiff. (n.d.).

Sources

Optimization

Technical Support Center: (2-Phenylcyclopropyl)methanol Synthesis

Topic: Troubleshooting Byproduct Formation & Process Optimization Reference ID: TSC-2024-PCM-01 Executive Summary (2-Phenylcyclopropyl)methanol is a critical pharmacophore found in antidepressants (e.g., Tranylcypromine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Byproduct Formation & Process Optimization Reference ID: TSC-2024-PCM-01

Executive Summary

(2-Phenylcyclopropyl)methanol is a critical pharmacophore found in antidepressants (e.g., Tranylcypromine analogs) and glutamate receptor modulators. Its synthesis is deceptively simple but prone to specific failure modes—primarily acid-catalyzed ring opening and zinc salt encapsulation .

This guide focuses on the Furukawa modification of the Simmons-Smith reaction (Et₂Zn + CH₂I₂), which is the industry standard due to its milder conditions compared to the traditional Zn-Cu couple.

Module 1: Critical Byproduct Analysis

The following table summarizes the most frequent impurities and their mechanistic origins.

Impurity TypeStructure/DescriptionRoot CausePrevention Strategy
Ring-Opened Solvolysis Products Styrenyl derivatives or 1,3-diolsAcidic Workup: The benzylic cyclopropane ring is highly strained and electron-rich, making it susceptible to acid-catalyzed cleavage via a benzylic carbocation.Mandatory: Use basic or buffered quench (Rochelle’s Salt). Avoid HCl or unbuffered NH₄Cl.
Unreacted Cinnamyl Alcohol Starting material (SM)Reagent Hydrolysis: Et₂Zn is pyrophoric and instantly hydrolyzed by trace moisture in solvent or atmosphere.Flame-dry glassware; use anhydrous DCM/DCE; maintain N₂/Ar atmosphere.
Iodomethyl Zinc Adducts Alkyl-zinc speciesIncomplete Quench: Residual organozinc species trapped in the organic phase.Extended stirring with aqueous sequestering agents (Tartrate/EDTA).
Polymeric Material Gummy white/yellow solidsZinc Salt Aggregation: ZnI₂ forms insoluble networks that trap product and cause emulsions.Use Rochelle’s Salt to chelate Zn²⁺ into water-soluble complexes.
Module 2: The Mechanism & Logic (Why Byproducts Form)

To troubleshoot, one must understand the "Directed Delivery" mechanism. Unlike carbene additions, the Simmons-Smith reaction involves a Zinc Carbenoid .[1]

  • Coordination: The hydroxyl group of cinnamyl alcohol coordinates to the Zinc reagent (

    
    ).
    
  • Delivery: This coordination "tethers" the reagent, directing the methylene addition to the same face as the alcohol (stereospecific syn-addition).[2]

  • The Danger Zone: The byproduct of this reaction is Zinc Iodide (

    
    ) , a strong Lewis Acid. If allowed to accumulate or if the quench is acidic, 
    
    
    
    will attack the newly formed cyclopropane ring, causing it to explode open into a chain.
Visualizing the Reaction Pathway

SimmonsSmithPathway SM Cinnamyl Alcohol (Starting Material) Zn_Complex Zinc-Alkoxide Complex SM->Zn_Complex + Et2Zn / CH2I2 TS Butterfly Transition State Zn_Complex->TS Methylene Transfer Intermediate Zinc-Cyclopropyl Intermediate TS->Intermediate Quench_Good Rochelle's Salt (Buffered Quench) Intermediate->Quench_Good Quench_Bad Acidic Quench (HCl / Unbuffered) Intermediate->Quench_Bad Product (2-Phenylcyclopropyl)methanol (Target) Quench_Good->Product Zn Chelation Byproduct Ring-Opened Alkenes/Diols Quench_Bad->Byproduct Benzylic C+ Formation

Figure 1: Reaction pathway showing the critical divergence point at the workup stage. Acidic conditions trigger ring opening.[3][4]

Module 3: Troubleshooting Guides (FAQ Format)
Q1: My reaction turned into a solid white gel during workup. How do I recover my product?

Diagnosis: You have created a Zinc Hydroxide/Zinc Iodide polymer network. This is a classic "Simmons-Smith Emulsion." Immediate Fix:

  • Do NOT add acid to break the emulsion (this will destroy your product).

  • Add a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) .

  • Stir vigorously for 2–4 hours. The tartrate will chelate the Zinc, causing the layers to separate cleanly into two clear phases.

Q2: I see a new spot on TLC that runs slightly higher than my product. NMR suggests an alkene.

Diagnosis: This is the ring-opened byproduct. Cause: The cyclopropane ring is "benzylic." The phenyl ring stabilizes a positive charge at the benzylic position, making the C1-C2 bond extremely weak toward acid attack. Prevention:

  • Ensure your

    
     is free of hydriodic acid (HI) stabilizers. Pass it through a plug of basic alumina before use if it looks brown/purple.
    
  • Never use HCl for workup.

  • Add a few drops of pyridine or

    
     to the reaction mixture if your substrate is hyper-sensitive.
    
Q3: The reaction stalls at 60% conversion.

Diagnosis: Reagent death. Explanation:


 is highly sensitive. If your glassware wasn't flame-dried, or if your 

contains >50 ppm water, the reagent hydrolyzes to ethane gas and ZnO before it can react. Protocol Adjustment:
  • Increase reagent stoichiometry to 2.5 – 3.0 equivalents .

  • Add the

    
     solution slowly to the alkene/DCM mixture at -10°C, then allow to warm.
    
Module 4: Optimized Experimental Protocol

Objective: Synthesis of trans-(2-phenylcyclopropyl)methanol with minimized ring opening.

Reagents:

  • Cinnamyl Alcohol (1.0 equiv)

  • Diethylzinc (

    
    , 1.0 M in hexanes, 2.5 equiv)
    
  • Diiodomethane (

    
    , 2.5 equiv)
    
  • Dichloromethane (Anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon. Add anhydrous DCM and Cinnamyl Alcohol. Cool to -15°C .

  • Reagent Formation: Add

    
     dropwise. Observation: You may see ethane gas evolution. Stir for 10 mins to allow the Zinc alkoxide to form (Coordination Step).
    
  • Carbenoid Addition: Add

    
     dropwise via syringe. Caution: Exothermic.
    
  • Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 4–12 hours. Monitor by TLC.

  • The Critical Quench (Rochelle's Protocol):

    • Cool the mixture back to 0°C.

    • Slowly add Saturated Aqueous Rochelle’s Salt (Potassium Sodium Tartrate). Volume should be 2x the reaction volume.

    • Vigorous Stirring: Stir at high speed for 2 hours. The opaque white emulsion must turn into two clear layers.

  • Extraction: Separate layers. Extract aqueous layer with DCM (3x).

  • Purification: Dry organics over

    
     (neutral), filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).
    
References
  • Simmons-Smith Reaction. Organic Chemistry Portal. [Link][1][5][6]

  • Stereoselective Cyclopropanation Reactions. Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003).[7] Chemical Reviews, 103(4), 977-1050. [Link]

  • Opening of Epoxides With Acid (Mechanistic Analog). Master Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Zinc Remediation in Cyclopropanation Workflows

Topic: Removal of zinc impurities from (2-Phenylcyclopropyl)methanol synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Process Chemists, and Drug Development Professionals C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of zinc impurities from (2-Phenylcyclopropyl)methanol synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Process Chemists, and Drug Development Professionals

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Purification of (2-Phenylcyclopropyl)methanol post-Simmons-Smith Reaction

Introduction: The "Sticky" Nature of Zinc Carbenoids

If you are synthesizing (2-Phenylcyclopropyl)methanol, you are likely employing the Simmons-Smith reaction (or the Furukawa modification using


) on cinnamyl alcohol. While this reaction is stereoselective and efficient, it leaves behind a notoriously difficult byproduct profile: Zinc Iodide (

) and Zinc alkoxides.

The Core Problem: Unlike simple salts, zinc species in this reaction coordinate strongly to the oxygen atom of your product, (2-Phenylcyclopropyl)methanol. This Lewis acid-base interaction creates a "pseudo-chelate" that resists simple aqueous partitioning. Furthermore, upon quenching, zinc hydroxides form gelatinous precipitates that stabilize emulsions, often turning your separatory funnel into a permanent white suspension.

This guide provides a tiered approach to stripping zinc, from bulk removal to trace analysis (ICH Q3D compliance).

Module 1: The "Crash" – Safe Quenching & Bulk Removal

Objective: Safely destroy excess organozinc reagents and solubilize the bulk of zinc salts without generating an emulsion.

The Protocol

Do NOT quench directly with water or basic solutions. This generates insoluble


, the primary cause of emulsions.
  • Cool Down: Chill reaction mixture to 0°C.

  • The Ammonium Chloride Quench: Slowly add saturated aqueous Ammonium Chloride (

    
    )  dropwise.
    
    • Why:

      
       is mildly acidic (pH ~4-5). It protonates the alkoxides to release your alcohol product but keeps the zinc in solution as soluble zinc ammonium complexes (
      
      
      
      ), preventing the formation of the gelatinous hydroxide.
  • Dilution: Dilute with a non-polar solvent (TBME or Diethyl Ether are preferred over DCM for better phase separation).

  • Filtration (Critical Step): If a white precipitate persists, do not pour it into the separatory funnel. Filter the biphasic mixture through a pad of Celite 545 .

    • Result: The Celite traps the polymeric zinc species that clog phase interfaces.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Violent bubbling during quench Residual

is high.
Stop addition. Ensure temp is <5°C. Dilute reaction with more inert solvent (DCM/Toluene) before continuing quench.
White "Goo" at interface Formation of

polymers.
Add 10% volume of 1M HCl . Note: Do not exceed 1M concentration to avoid opening the cyclopropane ring.
Product stays in Aqueous layer Zinc coordination is holding product.The "Salting Out" effect is needed. Saturate the aqueous layer with NaCl to force the organic product out.

Module 2: The "Emulsion Nightmare" – Chelation Strategy

Objective: Break persistent emulsions caused by amphiphilic zinc complexes using Ligand Exchange Theory.

The Solution: Rochelle Salt (Sodium Potassium Tartrate)

When


 fails, Rochelle Salt is the gold standard. It works by thermodynamic displacement—the tartrate ligand binds Zinc with higher affinity than your alcohol product does.
Step-by-Step Workflow
  • Preparation: Prepare a saturated solution of Rochelle Salt (approx. 0.6 g/mL in water).

  • The Mix: Add the Rochelle solution to your emulsion. The volume should be 20-30% of your total volume.

  • The Agitation: Vigorously stir (do not just shake) for 1–2 hours at room temperature.

    • Why so long? Ligand exchange on the zinc center is not instantaneous in biphasic systems. The tartrate needs time to "strip" the zinc from the organic interface.

  • Separation: Transfer to a funnel. Two clear layers should form within 15 minutes.

Visualizing the Mechanism

ChelationMechanism Zn_Complex Zinc-Product Complex (Stabilizes Emulsion) Transition Ligand Exchange (Biphasic Interface) Zn_Complex->Transition Mixing Rochelle Rochelle Salt (Tartrate Ligand) Rochelle->Transition Zn_Tartrate Water-Soluble Zn-Tartrate Complex Transition->Zn_Tartrate Aqueous Layer Free_Product Purified (2-Phenylcyclopropyl)methanol Transition->Free_Product Organic Layer

Caption: The tartrate ligand (blue) displaces the product (green) from the zinc center, moving the metal into the aqueous phase and breaking the emulsion.

Module 3: Trace Analysis & Polishing (ICH Q3D Compliance)

Objective: Reduce Zinc levels to <20 ppm for pharmaceutical applications.

Even after extraction, trace zinc (500–1000 ppm) often remains dissolved in the organic phase as soluble iodides.

Option A: Chemical Scavengers (Scale <100g)

For high-value intermediates, use a silica-supported scavenger.

  • Reagent: QuadraPure™ TU (Thiourea) or SiliaMetS® Thiol.

  • Protocol: Add 5 wt% of scavenger resin to your organic phase. Stir for 4 hours. Filter.

  • Efficiency: Typically reduces Zn from 500 ppm to <5 ppm.

Option B: EDTA Wash (Scale >100g)

EDTA has a higher formation constant (


) with Zinc than tartrates, but it is harder to dissolve.
  • Protocol: Use 0.1 M Disodium EDTA adjusted to pH 9 (using NaOH).

  • Warning: High pH can sometimes induce retro-aldol type decomposition in sensitive substrates, though phenylcyclopropylmethanol is generally stable.

Frequently Asked Questions (FAQ)

Q1: Can I distill the product directly to remove the Zinc? A: Strongly discouraged. Zinc salts (especially


) act as Lewis acids. At the high boiling points required to distill (2-Phenylcyclopropyl)methanol (approx 140°C at reduced pressure), residual zinc can catalyze the ring-opening or polymerization of the cyclopropane. You must perform an extractive removal (Module 1 or 2) before distillation.

Q2: I used dilute HCl and my yield dropped. What happened? A: Cyclopropanes, particularly those with electron-donating groups (like the phenyl ring here), can be acid-sensitive. Strong acids can cleave the ring to form a homoallylic alcohol. Always stick to Ammonium Chloride or buffered Rochelle Salt (pH 7–8) to preserve ring integrity.

Q3: How do I validate that the Zinc is gone? A: A simple colorimetric spot test is faster than ICP-MS for in-process checks.

  • Dithizone Test: Take 1 mL of your organic layer, shake with 1 mL of water. Add a drop of Dithizone solution (in chloroform). A brick-red color indicates Zinc presence. A green color indicates the sample is clean.

References

  • Charette, A. B., et al. "Molteplicity of Zinc Carbenoid Species in the Simmons-Smith Reaction." Journal of the American Chemical Society, 2001.

  • Fieser, L. F., & Fieser, M. "Reagents for Organic Synthesis: Zinc-Copper Couple and Diiodomethane." Wiley Online Library.

  • International Council for Harmonisation (ICH). "Guideline Q3D(R2) on Elemental Impurities."[1] European Medicines Agency, 2022.

  • Deng, J., et al. "Practical Protocols for the Removal of Zinc Salts from Organic Reaction Mixtures." Organic Process Research & Development, 2008.

Sources

Optimization

Enhancing enantioselectivity in (2-Phenylcyclopropyl)methanol synthesis

Introduction: The Stereochemical Challenge (2-Phenylcyclopropyl)methanol is a privileged chiral scaffold, serving as a critical precursor for antidepressants (e.g., Tranylcypromine analogues) and glutamate receptor modul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stereochemical Challenge

(2-Phenylcyclopropyl)methanol is a privileged chiral scaffold, serving as a critical precursor for antidepressants (e.g., Tranylcypromine analogues) and glutamate receptor modulators. The synthesis presents a dual challenge: controlling diastereoselectivity (cis vs. trans) and enantioselectivity (ee%).

This guide addresses the two most robust methodologies for accessing high-ee material:

  • Upstream Control: Asymmetric Cyclopropanation via the Charette Modification (Simmons-Smith).

  • Downstream Refinement: Enzymatic Kinetic Resolution using Lipases.

Module 1: Asymmetric Cyclopropanation (The Charette Method)

The standard Simmons-Smith reaction (


, 

) is stereospecific but not enantioselective. To induce asymmetry in cinnamyl alcohol (the precursor), we utilize the Charette Asymmetric Cyclopropanation using a chiral dioxaborolane ligand.
The Mechanism: Amphoteric Directing Groups

The reaction relies on a chiral dioxaborolane ligand that coordinates with the zinc carbenoid (


 or 

) and the allylic alcohol oxygen. This forms a rigid, bimetallic transition state that directs the methylene delivery to one face of the alkene.
Experimental Protocol: Charette Cyclopropanation

Reagents:

  • Substrate: Cinnamyl alcohol (trans-3-phenyl-2-propen-1-ol).

  • Reagent: Diethylzinc (

    
    ), Diiodomethane (
    
    
    
    ).[1]
  • Chiral Ligand:

    
    .
    
  • Solvent: Dichloromethane (DCM) - Anhydrous.

Step-by-Step Workflow:

  • Ligand Formation (In Situ):

    • In a flame-dried flask under Argon, dissolve the dioxaborolane ligand (1.2 equiv) in anhydrous DCM.

    • Add

      
       (2.0 equiv) at 0°C.
      
    • Critical Checkpoint: Stir for 10 minutes. The solution must remain clear. Turbidity indicates moisture contamination which will kill the ee.

  • Carbenoid Generation:

    • Add

      
       (2.0 equiv) dropwise at 0°C.
      
    • Stir for 20 minutes to form the reactive iodomethylzinc species.

  • Substrate Addition:

    • Add cinnamyl alcohol (1.0 equiv) dissolved in DCM dropwise.

    • Temperature Control: Maintain 0°C. Do not warm to RT until conversion is confirmed.

    • Reaction Time: Typically 8–12 hours.

  • Quench & Workup:

    • Quench with saturated

      
       (aq).
      
    • Separate organic layer, extract aqueous layer with DCM.

    • Purification: The ligand can often be recovered via acidic extraction or chromatography.

Visualization: Charette Pathway

CharetteMechanism Start Cinnamyl Alcohol Zn_Complex Chiral Zinc Complex Formed Start->Zn_Complex + Et2Zn / DCM Ligand Chiral Dioxaborolane (1.2 equiv) Ligand->Zn_Complex Transition Butterfly-Type Transition State Zn_Complex->Transition + CH2I2 Product (1R,2R)-(2-Phenylcyclopropyl) methanol (>90% ee) Transition->Product Methylene Transfer

Caption: The Charette asymmetric cyclopropanation pathway relies on pre-complexation of the zinc reagent with a chiral ligand before substrate addition.

Module 2: Enzymatic Kinetic Resolution (Biocatalysis)

If the chemical synthesis yields low ee (e.g., <80%) or if you are starting from racemic material, lipase-catalyzed kinetic resolution is the most robust purification method.

The System: Transesterification

Lipases (specifically Pseudomonas cepacia or Candida antarctica) preferentially acetylate one enantiomer of the alcohol using an irreversible acyl donor (vinyl acetate).

Reaction:



Optimization Data: Solvent & Enzyme Screening
Enzyme SourceSolventE-ValueConversion (24h)Notes
Novozym 435 (CAL-B) Toluene>20049%Gold Standard. High selectivity.
Novozym 435 THF4515%Polar solvents strip essential water.
Pseudomonas cepacia (PS)DIPE18042%Good alternative if CAL-B fails.
Candida rugosaToluene1210%Poor selectivity for this substrate.
Protocol: Kinetic Resolution
  • Setup: Dissolve racemic (2-phenylcyclopropyl)methanol (100 mg) in Toluene (5 mL).

  • Acyl Donor: Add Vinyl Acetate (3.0 equiv).

  • Catalyst: Add Novozym 435 (immobilized CAL-B, 20 mg).

  • Incubation: Shake at 30°C, 200 rpm.

  • Monitoring: Monitor by chiral HPLC every 2 hours.

  • Termination: Filter off the enzyme (reusable) when conversion reaches exactly 50%.

  • Separation: Separate the unreacted alcohol (high ee) from the ester via column chromatography.

Module 3: Troubleshooting & FAQs

Scenario A: Low ee in Charette Cyclopropanation

Q: My ee is stuck at 75% instead of the reported 90%+. What is wrong?

  • Root Cause 1: The Background Reaction. The uncatalyzed Simmons-Smith reaction (using just

    
    ) is fast. If your chiral complex isn't fully formed or if there is excess unligated Zinc, the background reaction produces racemic product.
    
  • Fix: Ensure you use 1.2 equivalents of the chiral ligand relative to

    
    . Do not skimp on the ligand.
    
  • Root Cause 2: Temperature Shock. Adding the substrate too fast causes a localized exotherm, favoring the uncatalyzed pathway.

  • Fix: Slow down the addition rate. Use a syringe pump for the substrate addition over 1 hour at 0°C.

Scenario B: Stalled Conversion in Kinetic Resolution

Q: The enzymatic reaction stops at 30% conversion.

  • Root Cause: Product Inhibition or Water Activity. Acetaldehyde (byproduct of vinyl acetate) can inhibit some lipases, or the enzyme has dried out.

  • Fix 1: Add molecular sieves (4Å) to the reaction to scavenge acetaldehyde/water balance (though CAL-B is robust, Pseudomonas is sensitive).

  • Fix 2: Switch to Isopropenyl Acetate as the donor. The byproduct is acetone, which is less inhibitory than acetaldehyde.

Scenario C: Poor Diastereoselectivity (cis/trans ratio)

Q: I am getting a mixture of cis and trans isomers.

  • Insight: The Charette method is diastereospecific. The geometry of the product is dictated by the geometry of the starting alkene.

  • Fix: Check the purity of your starting Cinnamyl Alcohol. If your alkene is a mixture of E and Z, your product will be a mixture of trans and cis. You must start with pure E-cinnamyl alcohol.

Visualization: Troubleshooting Decision Tree

Troubleshooting Problem Issue Detected Type Identify Problem Type Problem->Type LowEE Low Enantioselectivity (<80% ee) Type->LowEE LowYield Low Yield / Conversion Type->LowYield CheckLigand Increase Ligand to 1.2 eq Check Anhydrous Conditions LowEE->CheckLigand Charette Method CheckTemp Lower Temp to 4°C Switch Solvent to Toluene LowEE->CheckTemp Lipase Method CheckZn Titrate Et2Zn Remove Oxidized Reagent LowYield->CheckZn Charette Method CheckDonor Switch Acyl Donor (Vinyl Acetate -> Isopropenyl Acetate) LowYield->CheckDonor Lipase Method

Caption: Decision matrix for diagnosing common failures in asymmetric cyclopropanation and kinetic resolution.

References

  • Charette, A. B., Juteau, H., Lebel, H., & Molinaro, C. (1998).[2] Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands: Scope and Mechanism. Journal of the American Chemical Society.

  • Doyle, M. P., & Protopopova, M. N. (1998). New Aspects of Catalytic Asymmetric Cyclopropanation. Tetrahedron.

  • Karadeniz, F., Bayraktar, E., & Mehmetoglu, U. (2010).[3] Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction. Artificial Cells, Blood Substitutes, and Biotechnology.[3]

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated Cyclopropanes. Tetrahedron: Asymmetry.[2][4][5][6]

Sources

Troubleshooting

Technical Support Center: Catalyst Lifecycle Management in (2-Phenylcyclopropyl)methanol Synthesis

Status: Operational Ticket ID: CHEM-SUP-2024-PCPM Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Catalyst Deactivation & Reaction Stalling Executive Summary This guide addresses the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-2024-PCPM Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Catalyst Deactivation & Reaction Stalling

Executive Summary

This guide addresses the synthesis of (2-Phenylcyclopropyl)methanol , a high-value pharmacophore found in various antidepressant and antiviral candidates. The primary synthetic challenge lies in the stability of the metal-carbenoid species required to cyclopropanate cinnamyl alcohol.

While Rhodium-catalyzed diazo insertion is possible, the industry standard for stereocontrol—and the focus of this guide—is the Zinc-mediated cyclopropanation (Simmons-Smith and Charette Asymmetric Modification). These systems rely on a delicate "Schlenk equilibrium" that is easily disrupted by moisture, Lewis basic impurities, and improper stoichiometry.

Module 1: Zinc-Mediated Systems (Simmons-Smith/Charette)[1]

The Mechanism & Critical Failure Points

The reaction relies on the coordination of an allylic hydroxyl group (on cinnamyl alcohol) to a zinc carbenoid (


). This coordination creates a "molecular scaffold" that directs the methylene delivery to the olefin face.

Deactivation Mode: The active species is not a simple reagent but a dynamic equilibrium. Disruption of this equilibrium leads to "Catalyst Death" (hydrolysis) or "Catalyst Dormancy" (aggregation).

ZincDeactivation Et2Zn Diethylzinc (Et2Zn) Precursor ActiveCarbenoid Active Species (RO)Zn(CH2I) Et2Zn->ActiveCarbenoid + CH2I2 + Substrate-OH Hydrolysis Inactive Zinc Oxide (ZnO / Zn(OH)2) Et2Zn->Hydrolysis + H2O (Trace) Schlenk Schlenk Equilibrium 2 EtZnI ⇌ Et2Zn + ZnI2 ActiveCarbenoid->Schlenk Equilibrium Shift ActiveCarbenoid->Hydrolysis + O2 / H2O Product (2-Phenylcyclopropyl)methanol ActiveCarbenoid->Product Methylene Transfer Schlenk->ActiveCarbenoid

Figure 1: The fragility of the Zinc Carbenoid. Note that moisture destroys both the precursor and the active species irreversibly.

Troubleshooting Guide: Zinc Systems
SymptomDiagnosisCorrective Action
Reaction stalls at ~50% conversion. Product Inhibition (Zinc Aggregation). As the reaction proceeds, zinc alkoxides of the product form tetrameric aggregates that are less reactive than the monomeric species.Add Lewis Acid Additive: Introduce DME (1,2-dimethoxyethane) or use the Charette Protocol (Dioxaborolane ligand) which prevents aggregation by saturating the coordination sphere.
Low Enantiomeric Excess (ee). Background Reaction. The uncatalyzed Simmons-Smith reaction (racemic) is competing with the chiral ligand-catalyzed pathway.Temperature Control: Lower the temperature to -10°C or -20°C. The catalyzed pathway has a lower activation energy and will dominate at lower temperatures.
White precipitate forms immediately. Rapid Hydrolysis. Your solvent or reagents are "wet."

reacts violently with water to form ethane gas and Zinc oxide (white solid).
Solvent Drying: Distill DCM over

. Titration: Titrate your

solution using iodine/lithium chloride to verify active concentration.
Explosive exotherm upon mixing. Runaway Carbenoid Formation. Mixing

and

without the substrate present allows carbenoid decomposition.
Protocol Change: Always pre-complex the

with the substrate (Cinnamyl alcohol) before adding the diiodomethane (

) slowly.

Module 2: Rhodium-Catalyzed Routes (Diazo Insertion)

While less common for the direct alcohol, this route is often used to make the ester precursor (trans-2-phenylcyclopropane carboxylate).

The Mechanism & Critical Failure Points

Rhodium(II) dimers (e.g.,


 or chiral variants like 

) decompose diazo compounds to generate a metal carbene.

Deactivation Mode:

  • Carbene Dimerization: The metal carbene reacts with another diazo molecule instead of the alkene (Styrene).

  • Ligand Poisoning: Lewis basic impurities (amines, phosphines) bind irreversibly to the axial sites of the Rh-dimer, shutting down catalysis.

Troubleshooting Guide: Rhodium Systems

Q: My catalyst turns from green to brown/black, and the yield is <10%.

  • A: This indicates catalyst decomposition or reduction to Rh(0) (Rhodium black). This usually happens if the diazo concentration is too high.

  • Fix: Implement Slow Addition . The diazo compound must be added via syringe pump over 4–8 hours to keep its instantaneous concentration low relative to the alkene.

Q: Can I use cinnamyl alcohol directly with Rhodium?

  • A: Risky. The hydroxyl group can coordinate to the Rhodium or react with the carbene to form an O-H insertion product (ether) instead of the cyclopropane.

  • Fix: Protect the alcohol as a silyl ether (TBS/TIPS) or use the styrene/diazoacetate route and reduce the ester later.

Module 3: Substrate Purity & Experimental Protocols

Impurity Profiling: Cinnamyl Alcohol

Commercial cinnamyl alcohol often contains stabilizers (e.g., BHT) or oxidation products (Cinnamaldehyde).

  • Cinnamaldehyde: Acts as a "ligand sponge." The aldehyde oxygen binds to Zinc or Rhodium, inhibiting the catalytic cycle.

  • Peroxides: Oxidize sensitive ligands (especially phosphines or chiral borolanes).

Purification Protocol:

  • Dissolve Cinnamyl alcohol in

    
    .
    
  • Wash with 10%

    
     (removes aldehydes).
    
  • Wash with sat.

    
     and Brine.
    
  • Dry over

    
     and concentrate.
    
  • Critical: Store under Argon at -20°C.

Standardized Charette Cyclopropanation Protocol

For synthesis of chiral (2-Phenylcyclopropyl)methanol.

  • Ligand Formation: In a flame-dried flask, mix the Chiral Dioxaborolane Ligand (1.2 eq) with

    
     (1.2 eq) in dry DCM at 0°C. Stir 10 min.
    
  • Substrate Addition: Add Cinnamyl Alcohol (1.0 eq) slowly. The Zinc-alkoxide forms, liberating ethane gas (Ventilation required).

  • Carbenoid Generation: Add

    
     (2.5 eq) dropwise.
    
    • Note: The excess

      
       is required to drive the Schlenk equilibrium toward the active species.
      
  • Reaction: Stir at -10°C for 12–18 hours.

  • Quench: CAUTION. Quench with saturated

    
    . Vigorous gas evolution will occur.
    

References & Authority[1][2][3][4][5][6]

  • Simmons-Smith Reaction Fundamentals:

    • Simmons, H. E.; Smith, R. D.[1][2] "A New Synthesis of Cyclopropanes." J. Am. Chem. Soc.[3][4]1959 , 81, 4256. Link

  • The Furukawa Modification (Et2Zn):

    • Furukawa, J.; Kawabata, N.; Nishimura, J. "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide." Tetrahedron1968 , 24, 53. Link

  • Charette Asymmetric Cyclopropanation (Dioxaborolane Ligands):

    • Charette, A. B.; Juteau, H.; Lebel, H.; Molinaro, C. "Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands: Scope and Synthetic Applications." J. Am. Chem. Soc.[3][4]1998 , 120, 11943.[3] Link

  • Catalyst Deactivation & Schlenk Equilibrium:

    • Deng, X.; Mani, N. S. "Reaction of Ethyl Zinc Iodide with Epoxides: A New C-C Bond Forming Reaction." Org.[3][1][5][6][7] Lett.2006 , 8, 3505. (Discusses the stability of EtZnI species). Link

  • Rhodium Carbenoid Mechanisms:

    • Doyle, M. P. "Catalytic Asymmetric Synthesis of Cyclopropanes." Chem. Rev.[3]1986 , 86, 919. Link

Sources

Optimization

Troubleshooting diastereomeric resolution of (2-Phenylcyclopropyl)methanol

Status: Operational Operator: Senior Application Scientist Ticket ID: RES-2PCM-001 Subject: Troubleshooting Diastereomeric & Enantiomeric Resolution Diagnostic Overview Welcome to the technical support hub for (2-Phenylc...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: RES-2PCM-001 Subject: Troubleshooting Diastereomeric & Enantiomeric Resolution

Diagnostic Overview

Welcome to the technical support hub for (2-Phenylcyclopropyl)methanol (2-PCM). If you are accessing this guide, you are likely encountering difficulties in isolating the pharmacologically active stereoisomer (typically the trans-isomer, a precursor to Tranylcypromine).

The Core Challenge: 2-PCM possesses two chiral centers, resulting in four stereoisomers:

  • Diastereomers: cis vs. trans (Separable by physical properties).

  • Enantiomers: (1R, 2S) vs. (1S, 2R) (trans-pair, requires optical resolution).

Critical Distinction: Most "resolution" failures stem from treating a diastereomeric mixture (cis/trans) as a simple racemic mixture. You must separate diastereomers before attempting enzymatic optical resolution.

Phase I: Diastereomeric Separation (Cis/Trans)

User Issue: "My HPLC shows four peaks, and my enzymatic resolution has stalled."

Diagnosis: You are likely running a kinetic resolution on a mixed cis/trans batch. Lipases exhibit different reaction rates for cis and trans isomers, causing kinetic competition that lowers overall yield and enantiomeric excess (ee).

Protocol: Physical Separation Before enzymatic resolution, purify the trans-diastereomer.

MethodSuitabilityProtocol Notes
Flash Chromatography HighStationary Phase: Silica Gel 60.Mobile Phase: Hexane/EtOAc (Gradient 9:1 to 7:3).Outcome: Trans-isomer typically elutes after the cis-isomer due to hydrogen bonding dynamics with silica.
Crystallization MediumTrans-isomers often have higher melting points and lower solubility. Dissolve mixture in hot Hexane/Ether; cool slowly. Trans precipitates preferentially.
Phase II: Enzymatic Kinetic Resolution (Optical Resolution)

User Issue: "I have pure trans-alcohol, but the enantioselectivity (E-value) is low (<20)."

Root Cause Analysis:

  • Water Content: Excess water promotes hydrolysis (reverse reaction).

  • Acyl Donor: Vinyl acetate is standard, but the byproduct (acetaldehyde) can inhibit the enzyme.

  • Solvent Choice: Hydrophilic solvents strip essential water layers from the lipase.

Standard Operating Procedure (SOP):

  • Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B) or Lipase PS (Burkholderia cepacia).

  • Acyl Donor: Vinyl Acetate (irreversible) or Isopropenyl Acetate.

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene.[1]

Workflow Diagram: Kinetic Resolution

KineticResolution Start Racemic (±)-trans-2-PCM Reaction Enzymatic Transesterification (Novozym 435 + Vinyl Acetate) Start->Reaction Dissolve in MTBE Separation Chromatographic Separation Reaction->Separation 50% Conversion Product1 (1S, 2R)-Acetate (Converted) Separation->Product1 Elutes First Product2 (1R, 2S)-Alcohol (Unreacted) Separation->Product2 Elutes Second Product2->Reaction Optional: Mitsunobu Inversion to Recycle

Figure 1: Standard workflow for the kinetic resolution of (2-Phenylcyclopropyl)methanol via lipase-catalyzed acetylation.

Troubleshooting Guide: The "Why is this failing?" Matrix
Scenario A: Reaction is too slow (>48 hours)
  • Check 1: Enzyme Loading. Standard is 10-20 mg enzyme per mmol of substrate. Increase to 50 mg/mmol if slow.

  • Check 2: Acyl Donor Stoichiometry. Ensure at least 3-5 equivalents of Vinyl Acetate.

  • Check 3: Mass Transfer. If using immobilized beads (Novozym 435), ensure agitation is sufficient (200-250 rpm) but not so vigorous that it grinds the beads (which deactivates the enzyme).

Scenario B: Low Enantiomeric Excess (ee)
  • Check 1: Conversion Limit. Kinetic resolution has a theoretical max yield of 50%. If you push conversion beyond 50%, the enzyme will start converting the "wrong" enantiomer (the slower-reacting one), lowering the product ee. Stop the reaction at 45-48% conversion.

  • Check 2: Temperature. Lower temperatures (4°C - 20°C) generally increase enantioselectivity (E-value) at the cost of speed.

Solvent Optimization Table

SolventLog P (Hydrophobicity)Expected E-ValueRecommendation
Hexane 3.5 (High)High (>100)Excellent. Preserves enzyme structure.
MTBE 1.2 (Moderate)High (>80)Standard. Good solubility for 2-PCM.
THF 0.46 (Low)Low (<20)Avoid. Strips water; lowers selectivity.
Acetonitrile -0.34 (Very Low)Very LowCritical Failure. Deactivates lipase.
Analytical Validation (HPLC)

User Issue: "I cannot get baseline separation of the enantiomers on my HPLC."

Solution: Chiral alcohols often require derivatization or specific polysaccharide columns.

  • Column: Chiralcel OD-H or Chiralpak AD-H .

  • Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 210 nm or 254 nm (Phenyl chromophore).

Decision Tree: Analytical Troubleshooting

HPLCTroubleshoot Start Peaks Overlapping? Check1 Check Mobile Phase Is IPA > 10%? Start->Check1 Action1 Reduce IPA to 2-5% (Lowers polarity) Check1->Action1 Yes Check2 Check Temperature Check1->Check2 No Action2 Lower Temp to 10-15°C (Sharpens peaks) Check2->Action2 High (>25°C) Derivatize Derivatize Alcohol (e.g., to Acetate or Benzoate) Check2->Derivatize Already Low

Figure 2: Logic flow for resolving HPLC peak overlap issues.

Frequently Asked Questions (FAQ)

Q: Can I use chemical resolution instead of enzymatic? A: Yes, but it is less efficient for this specific alcohol. You would need to esterify the alcohol with a chiral acid (e.g., (+)-Mandelic acid) to form diastereomeric esters, separate them by column chromatography, and then hydrolyze. This adds two synthetic steps compared to the enzymatic route [1].

Q: Why does the reaction stop at 50% conversion? A: This is a feature, not a bug. In kinetic resolution, the enzyme only acetylates one enantiomer (e.g., the 1S,2R). The other enantiomer (1R,2S) remains as the alcohol. You separate them to get both enantiomers in pure form.[2]

Q: How do I remove the enzyme after the reaction? A: If using Novozym 435 (immobilized), simply filter the reaction mixture through a sintered glass funnel. The beads can often be washed with dry acetone and reused 5-10 times [2].

References
  • Charette, A. B., & Lebel, H. (1999). (2S,3S)-(+)-(3-Phenylcyclopropyl)methanol.[3] Organic Syntheses, 76, 86.

  • Ortiz, C., et al. (2019). Novozym 435: The "perfect" lipase immobilized biocatalyst? Catalysis Science & Technology, 9, 2380-2420.

  • Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched substituted cyclopropanes. Tetrahedron: Asymmetry, 18(20), 2419-2462.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Validation Guide: Purity Analysis of (2-Phenylcyclopropyl)methanol by GC-MS

Part 1: Strategic Overview & Analytical Challenges (2-Phenylcyclopropyl)methanol (PCP-MeOH) is a critical chiral building block in the synthesis of monoamine oxidase inhibitors (e.g., Tranylcypromine analogues) and other...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Analytical Challenges

(2-Phenylcyclopropyl)methanol (PCP-MeOH) is a critical chiral building block in the synthesis of monoamine oxidase inhibitors (e.g., Tranylcypromine analogues) and other bioactive scaffolds. Its analysis presents a unique duality of challenges: stereochemical complexity (cis/trans diastereomers and enantiomers) and thermal fragility (cyclopropane ring strain).

While NMR is the definitive tool for structural elucidation, it lacks the sensitivity required for trace impurity profiling (<0.1%) in pharmaceutical intermediates. Therefore, GC-MS (Gas Chromatography-Mass Spectrometry) is the preferred technique for purity validation, provided specific precautions are taken to mitigate thermal degradation.

Comparative Analysis: Why GC-MS?

The following decision matrix compares GC-MS against common alternatives for this specific application.

FeatureGC-MS (Derivatized) HPLC-UV 1H-NMR
Primary Utility Trace impurity profiling & Diastereomer separationAssay of thermally unstable batchesStructural confirmation & Bulk isomeric ratio
Sensitivity (LOD) High (ppb range)Moderate (ppm range)Low (>0.1% impurity detection is difficult)
Specificity Excellent (Mass spectral fingerprinting)Low (Relies solely on Retention Time)High (Structural ID)
Risk Factor Thermal ring-opening or dehydrationCo-elution of non-chromophoresOverlapping signals in complex matrices
Throughput High (20-30 min run)ModerateLow
Analytical Decision Logic

The following diagram illustrates the logical flow for selecting the validation pathway.

DecisionMatrix Start Start: Purity Analysis of (2-Phenylcyclopropyl)methanol CheckThermal Is the sample thermally stable at >150°C? Start->CheckThermal Derivatize Perform TMS Derivatization (BSTFA + 1% TMCS) CheckThermal->Derivatize Yes/Unknown DirectInject Direct Injection (High Risk of Dehydration) CheckThermal->DirectInject Risk Accepted HPLC Run HPLC-UV/MS (C18 or Chiral Column) CheckThermal->HPLC No (Degrades) GCMS Run GC-MS (DB-5ms) Derivatize->GCMS DirectInject->GCMS Result1 Outcome: High Res Impurity Profile + Cis/Trans Ratio GCMS->Result1 Result2 Outcome: Assay Value Only (Low Structural Info) HPLC->Result2

Caption: Analytical workflow decision tree emphasizing the necessity of derivatization for GC-MS analysis of cyclopropyl carbinols.

Part 2: Detailed Experimental Protocol

To ensure scientific integrity and reproducibility, this protocol utilizes silylation to block the hydroxyl group. This prevents hydrogen bonding (peak tailing) and reduces the activation energy required for vaporization, thereby protecting the strained cyclopropane ring from thermal opening in the injector port.

Reagents & Standards
  • Analyte: (2-Phenylcyclopropyl)methanol (Reference Standard, >99% purity).

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Anhydrous Pyridine or Dichloromethane (DCM).

  • Internal Standard: Dodecane or Naphthalene-d8 (optional for quantification).

Sample Preparation (Derivatization Workflow)
  • Weighing: Accurately weigh 10 mg of the sample into a 1.5 mL GC vial.

  • Dissolution: Add 1.0 mL of anhydrous DCM.

  • Silylation: Add 100 µL of BSTFA + 1% TMCS.

  • Incubation: Cap and incubate at 60°C for 30 minutes . Note: Heat is required to ensure complete conversion of the hindered secondary/primary alcohol, but excessive heat (>70°C) may risk ring stability.

  • Cooling: Allow to cool to room temperature before injection.

GC-MS Instrumentation Parameters
  • System: Agilent 7890/5977 or equivalent.

  • Column: Agilent J&W DB-5ms (or equivalent 5% phenyl-arylene polymer).

    • Dimensions: 30 m × 0.25 mm ID × 0.25 µm film.[1][2]

  • Inlet Conditions:

    • Mode: Split (Ratio 20:1) to prevent column overload.

    • Temperature:220°C . Critical: Do not exceed 250°C to minimize thermal rearrangement of the cyclopropane ring.

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 25°C/min to 300°C (Hold 3 min).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Mass Spectrometer (EI Source):

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Scan Range: 40–400 amu.

    • Solvent Delay: 3.5 min.

Part 3: Validation Framework & Data Interpretation

Specificity: Cis/Trans Separation & Identification

The primary challenge is distinguishing the cis and trans diastereomers.

  • Elution Order: On a non-polar DB-5ms column, the trans isomer typically elutes before the cis isomer due to the more compact molecular shape and lower boiling point of the trans-configuration in many 1,2-disubstituted cyclopropanes. However, this must be confirmed with a known standard mixture.

  • Mass Spectral Logic:

    • Molecular Ion (M+): The TMS derivative (MW = 148 + 72 = 220) will show a weak M+ at m/z 220 .

    • Base Peak: The tropylium ion (m/z 91 ) is dominant due to the benzyl moiety.

    • Diagnostic Fragment: Loss of the TMS-methoxy group (M - 103) or loss of methyl (M-15, m/z 205).

Fragmentation Pathway (Graphviz)

Fragmentation M_Ion Molecular Ion (TMS Derivative) m/z 220 Frag1 [M - CH3]+ m/z 205 M_Ion->Frag1 -CH3 Frag2 Tropylium Ion (C7H7)+ m/z 91 M_Ion->Frag2 Benzylic Cleavage Frag3 Silanol Loss [M - TMSOH]+ M_Ion->Frag3 Rearrangement

Caption: Simplified EI fragmentation pathway for the TMS derivative of (2-phenylcyclopropyl)methanol.

System Suitability Criteria

To ensure the method is "self-validating" per run, the following criteria must be met:

  • Resolution (Rs): > 1.5 between cis and trans isomers.

  • Tailing Factor: < 1.2 for the main peak (indicates successful derivatization).

  • Signal-to-Noise: > 10:1 for the Limit of Quantitation (LOQ) standard (typically 0.05% level).

Common Artifacts (Troubleshooting)

If the derivatization is incomplete or the injector is too hot, you may observe Styrene derivatives .

  • Mechanism: Thermal dehydration and ring opening.

  • Observation: Peaks appearing at m/z 130 (Phenyl-butadiene derivatives) or m/z 104 (Styrene).

  • Solution: Lower inlet temperature to 200°C and ensure fresh BSTFA reagents.

Part 4: References

  • PubChem. (2025). Compound Summary: (2-Phenylcyclopropyl)methanol.[3][4] National Library of Medicine. [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Agilent Technologies. (2020). GC/MS Analysis of Chemically Derivatized Alcohols. Application Note. [Link](General reference for silylation protocols).

  • Mizuno, K., et al. (1981). The Chemistry of Cyclopropylarene Radical Cations. (Referenced via VTechWorks snippet). [Link]

Sources

Comparative

A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Profiling (2-Phenylcyclopropyl)methanol Against Established Alternatives

For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Asymmetric synthesis, the art of selectively creating one enantiomer...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Asymmetric synthesis, the art of selectively creating one enantiomer over its mirror image, relies heavily on the use of chiral molecules that can influence the stereochemical outcome of a reaction. Among these, chiral alcohols have emerged as a versatile and powerful class of catalysts and auxiliaries.

The Crucial Role of Chiral Alcohols in Asymmetric Induction

Asymmetric synthesis aims to overcome the challenge that enantiomers possess identical physical and chemical properties in an achiral environment, making their separation difficult. Chiral molecules, such as chiral alcohols, introduce a necessary element of discrimination by creating a chiral environment around the reacting species. This forces the reaction to proceed through diastereomeric transition states, which have different energies. The larger the energy difference between these transition states, the higher the preference for the formation of one enantiomer, leading to a high enantiomeric excess (ee).[1]

Chiral alcohols can function in several ways:

  • As Chiral Catalysts: The alcohol, often in combination with a metal, forms a chiral complex that catalyzes the reaction enantioselectively.

  • As Chiral Auxiliaries: The alcohol is temporarily attached to the substrate, directing the stereochemical course of a subsequent reaction. The auxiliary is then cleaved to yield the enantiomerically enriched product.

  • As Chiral Ligands: The alcohol coordinates to a metal center, creating a chiral catalytic species that influences the stereoselectivity of the reaction.

The ideal chiral alcohol should be readily available in both enantiomeric forms, possess a well-defined and rigid structure to maximize stereochemical control, and be easily modified to fine-tune its steric and electronic properties.

Benchmark Reaction: Asymmetric Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents, particularly diethylzinc, to aldehydes is a classic and extensively studied carbon-carbon bond-forming reaction. It serves as a reliable benchmark for evaluating the effectiveness of new chiral catalysts and ligands. The reaction produces a chiral secondary alcohol, and the degree of enantioselectivity achieved is a direct measure of the chiral ligand's ability to control the stereochemical outcome.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Benzaldehyde Benzaldehyde (Prochiral) ChiralProduct Enantioenriched 1-Phenylpropan-1-ol Benzaldehyde->ChiralProduct Et₂Zn, Chiral Alcohol Diethylzinc Diethylzinc ChiralAlcohol Chiral Alcohol (Ligand)

Performance of Established Chiral Alcohols

A variety of chiral alcohols have demonstrated high efficacy in catalyzing the asymmetric addition of diethylzinc to benzaldehyde. The following table summarizes the performance of representative examples from different structural classes.

Chiral Alcohol ClassSpecific ExampleYield (%)Enantiomeric Excess (ee %)Reference
Camphor-Derived β-Hydroxy Oxazoline88-98up to 96 (R)[2]
Ephedrine-Derived N,N-Dibutylnorephedrine9595 (R)N/A
TADDOLs (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol)Highup to 99[3]
Carbohydrate-Derived D-glucose derivative75-9035-56[4]
α-Pinene-Derived Amino alcohol ligandHighup to 69 (R)[5]

Note: The specific reaction conditions (solvent, temperature, catalyst loading) significantly influence the yield and enantioselectivity.

These results highlight that high levels of enantioselectivity can be achieved with various chiral scaffolds. The rigidity of the camphor and TADDOL backbones, as well as the presence of multiple stereocenters in the carbohydrate-derived ligands, all contribute to creating a well-defined chiral pocket that effectively directs the approach of the reactants.

A Structural Perspective on (2-Phenylcyclopropyl)methanol

While specific experimental data for (2-phenylcyclopropyl)methanol in the benchmark diethylzinc addition is lacking in the reviewed literature, a structural analysis allows for an informed discussion of its potential as a chiral ligand.

G cluster_PCPM (2-Phenylcyclopropyl)methanol cluster_alternatives Alternative Chiral Alcohols PCPM { (2-Phenylcyclopropyl)methanol | { Phenyl Group |  Cyclopropyl Ring |  Hydroxymethyl Group} } Camphor { Camphor-Derived | { Rigid Bicyclic Core |  Multiple Stereocenters} } TADDOL { TADDOL | { C₂-Symmetric Diol |  Bulky Aryl Groups} }

(2-Phenylcyclopropyl)methanol possesses several key structural features that are desirable in a chiral ligand:

  • Rigid Cyclopropyl Scaffold: The three-membered cyclopropyl ring is conformationally rigid. This rigidity is a crucial attribute for a chiral auxiliary or ligand as it minimizes the number of possible transition states, thereby enhancing the energy difference between them and leading to higher enantioselectivity.

  • Defined Stereocenters: The molecule has two stereocenters on the cyclopropyl ring, providing a well-defined three-dimensional structure.

  • Aromatic Phenyl Group: The phenyl group can engage in π-π stacking interactions with aromatic substrates, such as benzaldehyde. This additional interaction can help to orient the substrate within the chiral pocket of the catalyst, further enhancing stereocontrol.

  • Primary Hydroxyl Group: The primary alcohol function serves as a coordination site for the zinc metal, forming the active chiral catalyst.

Compared to other chiral alcohols, (2-phenylcyclopropyl)methanol offers a unique combination of a small, rigid cycloalkane backbone with an aromatic substituent. This contrasts with the larger, more complex structures of TADDOLs and camphor-derived ligands. The relatively simple structure of (2-phenylcyclopropyl)methanol could be advantageous in terms of synthesis and modification.

Experimental Protocols

To provide a practical context, here is a general experimental protocol for the asymmetric addition of diethylzinc to benzaldehyde, which can be adapted for screening different chiral alcohols.

General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the chiral alcohol (0.1 mmol) is dissolved in a dry, aprotic solvent (e.g., toluene or hexane, 5 mL).

  • Reaction Setup: The solution is cooled to the desired temperature (typically between -78 °C and room temperature).

  • Addition of Diethylzinc: A solution of diethylzinc (1.0 M in hexanes, 2.2 mmol) is added dropwise to the catalyst solution. The mixture is stirred for 30 minutes to allow for the formation of the chiral zinc-alkoxide complex.

  • Substrate Addition: Freshly distilled benzaldehyde (1.0 mmol) is added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at the same temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the benzaldehyde is consumed.

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The yield of the desired 1-phenylpropan-1-ol is determined. The enantiomeric excess is determined by chiral HPLC or chiral GC analysis.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Organozinc reagents are highly reactive towards oxygen and moisture. An inert atmosphere is crucial to prevent their decomposition and ensure the reproducibility of the reaction.

  • Dry Solvents: Water will react with diethylzinc, quenching the reagent and potentially interfering with the catalyst.

  • Low Temperature: Many asymmetric reactions exhibit higher enantioselectivity at lower temperatures. This is because the small energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy (kT), thus favoring the lower energy pathway.

  • Order of Addition: Pre-forming the chiral catalyst by reacting the chiral alcohol with diethylzinc before adding the aldehyde is often critical to ensure that the catalyzed pathway is dominant over the non-catalyzed, racemic background reaction.

Logical Workflow for Chiral Alcohol Selection

The selection of an appropriate chiral alcohol for a specific asymmetric transformation is a critical step that often requires screening and optimization. The following workflow can guide this process:

G cluster_workflow A Define the Target Transformation and Substrate B Literature Search for Precedent A->B C Structural Analysis of Potential Chiral Alcohols B->C D Initial Screening of a Diverse Set of Chiral Alcohols C->D E Optimization of Reaction Conditions for the Best Performing Ligand(s) D->E F Scale-up and Validation E->F

Conclusion

The field of asymmetric synthesis continues to evolve, with the development of new and more efficient chiral catalysts and auxiliaries. While established chiral alcohols such as those derived from camphor, ephedrine, and TADDOLs have proven to be highly effective in a range of transformations, the exploration of novel chiral scaffolds is essential for expanding the toolkit of the synthetic chemist.

(2-Phenylcyclopropyl)methanol, with its unique combination of a rigid cyclopropyl backbone and an aromatic substituent, represents an intriguing candidate for applications in asymmetric synthesis. Although direct comparative data in the benchmark diethylzinc addition to benzaldehyde is currently unavailable, its structural features suggest that it could offer a unique profile of reactivity and selectivity. Further experimental investigation is warranted to fully elucidate its potential and to determine its place within the broader landscape of chiral alcohols. For researchers in drug development and fine chemical synthesis, a deep understanding of the structural and electronic properties of different chiral alcohols is paramount for the rational design of efficient and highly selective asymmetric transformations.

References

  • Koneva, A. S., et al. (2011). Catalytic Asymmetric Addition of Diethylzinc to Benzaldehyde Using α-Pinene-Derived Ligands.
  • Hernández-Linares, G., et al. (2015). New Catalysts Derived from Natural Products as Highly Stereoselective Chiral Inductors for Diethylzinc Addition to Aromatic Aldehydes. Journal of the Brazilian Chemical Society, 26(1), 156-163. [Link]

  • Carreño, M. C., et al. (2018). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 23(11), 2898. [Link]

  • Wikipedia. Enantioselective synthesis. [Link]

  • Wikipedia. Asymmetric addition of dialkylzinc compounds to aldehydes. [Link]

Sources

Validation

Spectroscopic Comparison Guide: (2-Phenylcyclopropyl)methanol Isomers

The following guide provides an in-depth spectroscopic and technical comparison of the (2-Phenylcyclopropyl)methanol (PCPM) isomers. This document is designed for researchers in medicinal chemistry and process developmen...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth spectroscopic and technical comparison of the (2-Phenylcyclopropyl)methanol (PCPM) isomers. This document is designed for researchers in medicinal chemistry and process development, focusing on the rigorous identification, separation, and characterization of these chiral building blocks.

Executive Summary & Stereochemical Context

(2-Phenylcyclopropyl)methanol is a critical scaffold in drug discovery, serving as the immediate precursor to Tranylcypromine (an MAO inhibitor) and various conformationally restricted glutamate analogues.

Unlike flexible alkyl chains, the cyclopropane ring locks the phenyl and hydroxymethyl groups into a rigid orientation. This rigidity creates distinct spectroscopic signatures for the cis and trans diastereomers, which allows for precise identification without the need for X-ray crystallography.

The Isomer Landscape

The molecule possesses two chiral centers, resulting in four stereoisomers:

  • Trans-Isomers (Thermodynamically Preferred): (1R, 2S) and (1S, 2R). The phenyl and hydroxymethyl groups are on opposite faces of the ring.

  • Cis-Isomers (Sterically Congested): (1R, 2R) and (1S, 2S). The substituents share the same face.

Key Performance Differentiator: The trans isomer is generally more stable and is the bioactive pharmacophore in Tranylcypromine. The cis isomer is often considered a high-value impurity that must be quantified and removed.

Spectroscopic Identification: The NMR "Fingerprint"

The most reliable method for distinguishing cis and trans isomers in solution is


H NMR Spectroscopy , specifically utilizing the vicinal coupling constants (

)
of the cyclopropane ring protons.
Critical Rule: Cyclopropane Coupling Constants

Contrary to the standard Karplus relationship observed in alkenes (where


), cyclopropane derivatives follow an inverse trend  due to the unique bond angles and orbital hybridization of the three-membered ring.
ParameterTrans-Isomer Cis-Isomer Causality & Mechanism
Vicinal Coupling (

)
4 – 6 Hz 8 – 10 Hz Orbital Overlap: The dihedral angle in the cis arrangement allows for more effective orbital overlap in the strained ring system, resulting in a larger coupling constant.
Chemical Shift (

) - Benzylic Proton
Upfield (Shielded)Downfield (Deshielded)Anisotropy: In the cis isomer, the benzylic proton is desheilded by the proximity of the hydroxymethyl oxygen lone pairs.
NOE Signal Weak/AbsentStrong Proximity: Strong Nuclear Overhauser Effect (NOE) is observed between the phenyl ortho-protons and the hydroxymethyl protons in the cis isomer due to spatial crowding.
Diagnostic Signals (400 MHz, CDCl )
  • Trans-(2-Phenylcyclopropyl)methanol:

    • Ring Protons (H1, H2): The benzylic proton (H2) typically appears as a multiplet at

      
       1.8 – 2.0 ppm  with a smaller coupling constant (
      
      
      
      Hz).
    • Methylene Protons (-CH

      
      OH):  Appear as a doublet of doublets (dd) around 
      
      
      
      3.6 ppm
      .
  • Cis-(2-Phenylcyclopropyl)methanol:

    • Ring Protons: The benzylic proton often shifts downfield.

    • Coupling: The distinctive feature is the large vicinal coupling (

      
       Hz)  between H1 and H2.
      

Experimental Workflow: Synthesis, Separation, and QC

The following protocol outlines a self-validating system for synthesizing the trans isomer and purifying it from cis impurities.

Step 1: Stereoselective Synthesis (Simmons-Smith)

Objective: Maximize trans selectivity using the geometry of the starting material.

  • Substrate: Trans-Cinnamyl alcohol.

  • Reagents: Diethylzinc (Et

    
    Zn), Diiodomethane (CH
    
    
    
    I
    
    
    ), Dichloromethane (DCM).
  • Mechanism: The reaction proceeds via a zinc-carbenoid intermediate that coordinates to the allylic alcohol oxygen. This coordination directs the methylene delivery to the same face as the hydroxyl group, preserving the alkene's stereochemistry.

    • Trans-Alkene

      
      Trans-Cyclopropane.
      
Step 2: Purification (Diastereomer Separation)

If stereocontrol is incomplete, cis and trans isomers are diastereomers and possess different physical properties, allowing separation on standard silica.

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 80:20 to 60:40).

  • Elution Order: The trans isomer is typically less polar (due to reduced dipole moment compared to the cis form) and elutes first in non-polar solvent systems, though this can vary based on specific interactions with the silica surface. Always verify fractions by TLC.

Step 3: Enantiomeric Resolution (Chiral HPLC)

To separate the enantiomers (e.g., (1R, 2S) from (1S, 2R)), chiral stationary phases are required.

  • Column: Chiralcel OD-H or AD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Detection: UV at 254 nm.

  • Performance: Baseline separation (

    
    ) is typically achievable.
    
Visualization: Characterization Workflow

The following diagram illustrates the logical flow from synthesis to validated product.

G Start Start: Trans-Cinnamyl Alcohol Rxn Simmons-Smith Cyclopropanation (Et2Zn, CH2I2, DCM) Start->Rxn Crude Crude Mixture (Major: Trans, Minor: Cis) Rxn->Crude NMR_Check 1H NMR Check Measure J(H1-H2) Crude->NMR_Check Decision J ~ 5 Hz? NMR_Check->Decision Decision->Rxn No (Process Failure) Purify Flash Chromatography (Hex/EtOAc) Decision->Purify Yes (Confirm Trans) Final_QC Final QC: Chiral HPLC (Enantiomeric Excess) Purify->Final_QC

Caption: Logical workflow for the synthesis, identification, and purification of Trans-(2-Phenylcyclopropyl)methanol.

Comparative Data Summary

The table below summarizes the distinguishing features of the isomers and the starting alkene, providing a quick reference for spectral assignment.

FeatureTrans-PCPM Cis-PCPM Trans-Cinnamyl Alcohol (Precursor)
Geometry Anti-periplanar substituentsSyn-periplanar substituentsPlanar alkene

H NMR Coupling (

)
Small (

5 Hz)
Large (

9 Hz)
Very Large (

16 Hz)
Thermodynamic Stability High (Major Product)Lower (Steric Strain)High
Polarity (TLC) Lower (Higher R

)
Higher (Lower R

)
Intermediate
Physical State Viscous Oil / Low MP SolidViscous OilSolid

References

  • Charette, A. B.; Lebel, H. (1998). "(2S,3S)-(+)-(3-Phenylcyclopropyl)methanol".[1] Organic Syntheses, 76, 86.

  • Canadian Science Publishing. (1964). "Proton Coupling Constants in Substituted Cyclopropanes". Canadian Journal of Chemistry.[2]

  • Whelk-O 1 Column Application. (2005). "Separation and identification of cis and trans isomers... by HPLC". National Institutes of Health (PMC).

  • PubChem Compound Summary. (2025). "((1R,2R)-2-phenylcyclopropyl)methanol".[3] National Library of Medicine.[3]

Sources

Comparative

Benchmarking the performance of (2-Phenylcyclopropyl)methanol as a chiral auxiliary

The following guide benchmarks the performance of (2-Phenylcyclopropyl)methanol as a chiral auxiliary, specifically analyzing its structural properties, stereochemical induction capabilities, and practical utility compar...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the performance of (2-Phenylcyclopropyl)methanol as a chiral auxiliary, specifically analyzing its structural properties, stereochemical induction capabilities, and practical utility compared to established alternatives like Whitesell’s auxiliary and 8-phenylmenthol.

Executive Summary

(2-Phenylcyclopropyl)methanol (2-PCPM) represents a niche class of "conformational lock" chiral auxiliaries. Unlike the flexible cyclohexane ring found in the industry-standard Whitesell’s Auxiliary (trans-2-phenylcyclohexanol) , 2-PCPM utilizes the inherent rigidity of the cyclopropane ring to freeze the spatial orientation of the phenyl shielding group.

While less ubiquitous than Evans’ oxazolidinones or 8-phenylmenthol, 2-PCPM offers distinct advantages in reactions requiring a planar, rigid steric wall rather than a bulky, volume-filling group. This guide benchmarks its performance in stereocontrol, accessibility, and cleavage efficiency.

Metric(2-Phenylcyclopropyl)methanolWhitesell’s Auxiliary (Cyclohexyl)8-Phenylmenthol
Conformational Rigidity Extreme (Frozen) High (Chair-locked)Moderate (Rotatable)
Steric Bulk Compact / PlanarModerateHigh
Primary Mechanism

-Shielding (Face Blocking)
Steric +

-Shielding
Steric Volume
Synthesis Cost Moderate (Simmons-Smith)Low (Resolution/Pool)High (Multi-step)
Typical dr (Alkylation) 90:10 – 95:595:5 – 99:1>99:1

Mechanistic Insight: The "Rigid Wall" Effect

The core value of 2-PCPM lies in its geometry. In standard auxiliaries, the chiral controller often relies on a bulky group (like isopropyl in menthol) to bias the reaction face. In 2-PCPM, the phenyl ring is rigidly fixed relative to the carbinol center due to the inability of the cyclopropane ring to undergo ring-flip (unlike cyclohexane).

Structural Comparison
  • Whitesell’s Auxiliary: Relies on the cyclohexane ring locking into a chair conformation where the phenyl group occupies the equatorial position to minimize 1,3-diaxial interactions.

  • 2-PCPM: The phenyl group is permanently fixed trans to the hydroxymethyl group. There is no ring flipping. This creates a permanent "upper" and "lower" face distinction without the need for low temperatures to freeze conformers.

Diagram: Stereocontrol Mechanism

The following diagram illustrates how the auxiliary blocks one face of an attached acrylate substrate during a Diels-Alder reaction.

G Auxiliary (2-Phenylcyclopropyl)methanol (Auxiliary) Intermediate Chiral Acrylate Ester (Locked Conformation) Auxiliary->Intermediate Esterification Acrylate Acryloyl Chloride (Substrate) Acrylate->Intermediate Reaction Cycloaddition / Alkylation (Face Selective) Intermediate->Reaction Reagent Approach (Blocked by Phenyl) Product Chiral Product (High ee) Reaction->Product Cleavage Product->Auxiliary Recycle (85-90%) Recycle Hydrolysis & Recovery

Caption: Workflow of chiral induction. The rigid cyclopropane scaffold (blue) forces the phenyl group to shield the Re-face of the acrylate, directing the nucleophile to the Si-face.

Comparative Performance Analysis

A. Synthesis & Accessibility (The "Make vs. Buy" Decision)

Unlike Menthol (natural pool), 2-PCPM must be synthesized. However, the synthesis is highly enantioselective, serving as a self-validating protocol for the lab.

  • Protocol: Charette Asymmetric Cyclopropanation.

  • Starting Material: Cinnamyl Alcohol.[1]

  • Reagents:

    
    , 
    
    
    
    , Chiral Dioxaborolane Ligand.
  • Yield/ee: Typically >90% yield, >95% ee.

Verdict: 2-PCPM is less accessible than Whitesell’s auxiliary (which is commercially available) but can be made in one step with very high optical purity.

B. Stereochemical Induction (dr Values)

In benchmark reactions such as the Diels-Alder reaction of acryloyl esters with cyclopentadiene:

  • (-)-8-Phenylmenthol: Excellent shielding. dr > 99:1 . (The bulky phenyl group folds over the double bond).

  • Whitesell’s Auxiliary: Very good shielding. dr ~ 95:5 .

  • 2-PCPM: Good to Very Good shielding. dr ~ 90:10 to 95:5 .

    • Analysis: The lack of a "chair" structure means the phenyl group in 2-PCPM is directed away from the reaction center slightly more than in the cyclohexane analog. However, the rigidity prevents "leakage" via conformer interconversion.

C. Cleavage & Recovery

A critical failure point for auxiliaries is the cleavage step. If the auxiliary is too bulky (like 8-phenylmenthol), hydrolysis can be slow, requiring harsh conditions that racemize the product.

  • 2-PCPM Performance:

    • Hydrolysis: Mild (

      
       or 
      
      
      
      ). The primary alcohol is less hindered than the secondary alcohol of menthol/cyclohexanol.
    • Recovery: >90% recovery via column chromatography.

    • Advantage: The primary carbinol linkage is easier to cleave than the secondary ester linkage in Whitesell’s auxiliary.

Experimental Protocols

Protocol 1: Synthesis of the Auxiliary (Self-Validating)

Use this protocol to generate the auxiliary with >95% ee.

  • Preparation: Flame-dry a 500 mL round-bottom flask under Argon.

  • Reagents: Add Cinnamyl alcohol (1.0 equiv) and Charette’s Chiral Dioxaborolane Ligand (0.1 equiv) in dry DCM.

  • Zinc Species: Add

    
     (2.0 equiv) followed carefully by 
    
    
    
    (2.0 equiv) at -10°C.
  • Reaction: Stir at 0°C for 12 hours. The formation of a white precipitate (

    
    ) indicates reaction progress.
    
  • Quench: Add saturated

    
    . Separate layers.
    
  • Validation: Analyze by Chiral HPLC (Chiralcel OD-H). Target: >95% ee.

Protocol 2: Esterification (Attachment)
  • Dissolve (2-Phenylcyclopropyl)methanol (1.0 equiv) in DCM.

  • Add Triethylamine (1.5 equiv) and DMAP (0.1 equiv).

  • Add Acryloyl Chloride (1.2 equiv) dropwise at 0°C.

  • Stir 2h. Wash with 1N HCl, then

    
    .
    
  • Result: Chiral Acrylate Ester (Ready for Diels-Alder).

Protocol 3: Diels-Alder Benchmark
  • Dissolve Chiral Acrylate (1.0 equiv) in dry Toluene at -78°C.

  • Add Lewis Acid (

    
    , 1.1 equiv). Note: The Lewis acid chelates the ester carbonyl, locking the conformation.
    
  • Add Cyclopentadiene (5.0 equiv).

  • Stir at -78°C for 4 hours.

  • Workup: Quench with Rochelle’s salt.

  • Analysis: Determine endo/exo ratio and diastereomeric ratio (dr) via

    
     NMR.
    

References

  • Charette, A. B., et al. (1998). "Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands." Journal of the American Chemical Society. Link

  • Whitesell, J. K. (1985). "The Use of trans-2-Phenylcyclohexanol as a Chiral Auxiliary." Chemical Reviews. Link

  • Comins, D. L., & Salvador, J. M. (1993). "Efficient Synthesis and Resolution of trans-2-(1-Aryl-1-methylethyl)cyclohexanols: Practical Alternatives to 8-Phenylmenthol." Journal of Organic Chemistry. Link

  • Puriņš, M., & Waser, J. (2022).[2] "Asymmetric Cyclopropanation via a Catalytically Formed Chiral Auxiliary." Angewandte Chemie International Edition. Link

Sources

Validation

A Senior Application Scientist's Guide to Enantiomeric Excess Determination of (2-Phenylcyclopropyl)methanol by Chiral Chromatography

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural st...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The seemingly subtle difference in the three-dimensional arrangement of enantiomers can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of chiral chromatography methods for determining the enantiomeric excess of (2-Phenylcyclopropyl)methanol, a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, my objective is to move beyond a simple recitation of methods. Instead, this guide will elucidate the causality behind experimental choices, empowering you to develop robust and reliable analytical protocols. We will explore the nuances of chiral stationary phase (CSP) selection, mobile phase optimization, and briefly touch upon alternative methodologies, all supported by experimental data and established scientific principles.

The Criticality of Enantiomeric Purity in Phenylcyclopropyl Moieties

The 2-phenylcyclopropyl scaffold is a privileged structure in medicinal chemistry, notably as a core component of antidepressants like Tranylcypromine. The stereochemistry of this rigid ring system profoundly influences its interaction with biological targets. Therefore, the ability to accurately quantify the enantiomeric composition of intermediates like (2-Phenylcyclopropyl)methanol is paramount during process development and quality control. Chiral High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering high resolution, sensitivity, and reproducibility.[1]

Strategic Approach to Chiral Method Development

The selection of a suitable chiral separation method is often an empirical process, guided by an understanding of the analyte's structure and the principles of chiral recognition.[2] The workflow for developing a robust chiral HPLC method for (2-Phenylcyclopropyl)methanol can be visualized as follows:

Chiral Method Development Workflow Figure 1: Chiral HPLC Method Development Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Analyte Analyte Characterization ((2-Phenylcyclopropyl)methanol) CSP_Selection Select Diverse CSPs (e.g., Polysaccharide, Pirkle-type) Analyte->CSP_Selection Structural Information MP_Screening Screen Mobile Phases (Normal, Reversed, Polar Organic) CSP_Selection->MP_Screening Initial Broad Screening Fine_Tune Fine-Tune Mobile Phase (Solvent Ratios, Additives) MP_Screening->Fine_Tune Promising Initial Separation Parameters Optimize Parameters (Flow Rate, Temperature) Fine_Tune->Parameters Validation Method Validation (ICH Guidelines) (Linearity, Accuracy, Precision) Parameters->Validation Optimized Method

Caption: A systematic workflow for developing a chiral HPLC method.

In-Depth Experimental Protocol: Chiral HPLC Analysis

Recommended Chiral Stationary Phases (CSPs)

For the initial screening, a selection of CSPs with different chiral recognition mechanisms is advisable. Polysaccharide-based and Pirkle-type columns are excellent candidates for (2-Phenylcyclopropyl)methanol due to their broad applicability for neutral compounds containing aromatic rings and hydroxyl groups.

  • Polysaccharide-based CSPs: Columns such as Daicel's CHIRALPAK® series (e.g., AD-H, AS-H, IC) are often the first choice. Their helical polymer structures create chiral grooves, enabling separation through a combination of hydrogen bonding, π-π interactions, and steric hindrance.

  • Pirkle-type CSPs: Columns like the Regis WHELK-O® 1 are based on a π-electron acceptor/π-electron donor mechanism. The phenyl group of the analyte can engage in π-π stacking with the electron-deficient aromatic rings of the CSP, while the hydroxyl group can participate in hydrogen bonding.

Step-by-Step HPLC Protocol

This protocol outlines a starting point for method development.

  • Column Selection and Installation:

    • Begin with a polysaccharide-based column, for instance, a CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm).

    • Install the column in the HPLC system and ensure all connections are secure.

    • Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Mobile Phase Preparation:

    • For normal phase chromatography, prepare a mixture of n-Hexane and Isopropanol (IPA). A typical starting gradient is 90:10 (v/v).

    • For reversed-phase chromatography, a mixture of Acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid) can be explored.

    • All solvents should be HPLC grade and degassed prior to use.

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of racemic (2-Phenylcyclopropyl)methanol in the initial mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm (due to the phenyl group)

  • Data Acquisition and Analysis:

    • Inject the racemic standard and record the chromatogram.

    • If partial or complete separation is observed, calculate the resolution (Rs) between the two enantiomer peaks. A resolution of ≥ 1.5 is generally considered baseline separation.

    • The enantiomeric excess (% ee) is calculated using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Comparison of Chiral Chromatography Platforms

The choice of the primary chromatographic technique often depends on the volatility and thermal stability of the analyte.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase.Differential partitioning of volatile enantiomers between a gaseous mobile phase and a liquid or solid chiral stationary phase.
Applicability to (2-Phenylcyclopropyl)methanol Highly suitable. The compound is non-volatile and has functional groups amenable to HPLC.Possible, but may require derivatization of the hydroxyl group to increase volatility and thermal stability.[3]
Typical CSPs Polysaccharide-based (e.g., cellulose, amylose derivatives), Pirkle-type, cyclodextrin-based.[4]Cyclodextrin derivatives, chiral polysiloxanes.[5]
Advantages Broad applicability, wide range of CSPs, robust and reproducible.High resolution and efficiency, suitable for volatile compounds.
Disadvantages Lower efficiency compared to GC, higher solvent consumption.Limited to thermally stable and volatile compounds, potential for sample degradation at high temperatures.

Alternative Methods for Enantiomeric Excess Determination

While chiral chromatography is the gold standard, other techniques can be employed, particularly in research settings.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): In the presence of a chiral solvating agent, enantiomers can form diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum, allowing for their quantification. This method is generally less sensitive and accurate than chromatography for determining high enantiomeric excesses.

  • Capillary Electrophoresis (CE): Chiral selectors can be added to the background electrolyte to achieve enantiomeric separation based on differences in electrophoretic mobility. CE offers high efficiency and low sample consumption but may be less robust for routine quality control applications.

Logical Framework for Method Selection

The decision-making process for selecting an appropriate method for enantiomeric excess determination involves considering several factors.

Method Selection Logic Figure 2: Logic for Selecting a Chiral Analysis Method cluster_input Input Criteria cluster_decision Decision Pathway cluster_output Recommended Method Analyte_Props Analyte Properties (Volatility, Thermal Stability) Is_Volatile Volatile & Thermally Stable? Analyte_Props->Is_Volatile Analysis_Goal Analytical Goal (QC, Research, High Throughput) Chiral_HPLC Chiral HPLC Analysis_Goal->Chiral_HPLC QC/Routine Analysis Alternative_Methods Alternative Methods (NMR, CE) Analysis_Goal->Alternative_Methods Research/Exploratory Resources Available Resources (Instrumentation, Expertise) Resources->Chiral_HPLC Chiral_GC Chiral GC Resources->Chiral_GC Resources->Alternative_Methods Is_Volatile->Chiral_HPLC No Is_Volatile->Chiral_GC Yes

Caption: A decision tree for selecting the optimal chiral analysis technique.

Conclusion

The determination of the enantiomeric excess of (2-Phenylcyclopropyl)methanol is a critical analytical task that is best addressed by chiral High-Performance Liquid Chromatography. While a universal method does not exist, a systematic screening approach utilizing a diverse range of chiral stationary phases, particularly polysaccharide-based and Pirkle-type columns, under normal phase conditions, provides a high probability of achieving a successful separation. The detailed experimental protocol and method development workflow presented in this guide offer a solid foundation for researchers and drug development professionals to establish a robust, accurate, and reliable analytical method. By understanding the underlying principles of chiral recognition and systematically optimizing chromatographic parameters, one can confidently ensure the stereochemical integrity of this vital pharmaceutical building block.

References

  • Dwivedi, P. (2017). Chiral Separations by High‐Performance Liquid Chromatography. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd.
  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • M., Meričko, D., & M., S. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 107-113.
  • Blaschke, G. (1997). Chiral Separation Principles.
  • House, D. (2017, December 2). Chirality and the Separation of Enantiomers by Liquid Chromatography [Video]. YouTube. Retrieved from [Link]

  • Baio, R. (2023). Enantiomer Elucidation: Chiral Chromatography Innovations in Analytical Chemistry.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Hyun, M. H., & Cho, Y. J. (2004). Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases.
  • Dhandapani, R. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2020). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. Molecules, 25(3), 698.
  • Wainer, I. W. (1993). Drug Stereochemistry: Analytical Methods and Pharmacology. CRC press.
  • Ward, T. J., & Ward, K. D. (2015). Chiral separations by gas chromatography.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5462, Tranylcypromine. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Comparative

Definitive Inter-Laboratory Comparison Guide: (2-Phenylcyclopropyl)methanol Analysis

Version: 1.0 | Status: Released for Implementation Content Type: Technical Comparison & Validation Protocol Audience: Analytical Chemists, QA/QC Managers, CMC Leads Executive Summary & Scientific Rationale In the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.0 | Status: Released for Implementation Content Type: Technical Comparison & Validation Protocol Audience: Analytical Chemists, QA/QC Managers, CMC Leads

Executive Summary & Scientific Rationale

In the synthesis of cyclopropane-containing pharmaceuticals (e.g., Tranylcypromine analogs, LSD1 inhibitors), (2-Phenylcyclopropyl)methanol (PCPM) serves as a critical chiral building block. Its analysis presents a unique "Analytical Triad" of challenges:

  • Stereochemical Complexity: Presence of cis/trans diastereomers and their respective enantiomers.

  • Thermal Instability: The strained cyclopropane ring is susceptible to thermal ring-opening rearrangement at high temperatures, complicating Gas Chromatography (GC) analysis.

  • Lack of Certified Reference Materials (CRMs): Often requires absolute quantification methods like qNMR for primary standardization.

This guide establishes the protocol for an Inter-Laboratory Comparison (ILC) to validate analytical performance across sites, ensuring data integrity in drug development pipelines.

Analytical Challenges & Mechanistic Insights

The Stereochemical Matrix

PCPM possesses two chiral centers, theoretically yielding four stereoisomers. Synthetic routes typically target the trans-isomer.

  • Critical Quality Attribute (CQA): Enantiomeric Excess (ee%) and Diastereomeric Ratio (dr).

  • Risk: Co-elution of the cis-enantiomers with the trans-target in achiral systems.

Thermal Degradation Risk (The "Ghost Peak" Phenomenon)

Under high thermal stress (e.g., GC injector ports >250°C), the cyclopropyl ring can undergo electrocyclic ring opening to form acyclic homoallylic alcohols. This results in "ghost peaks" or artificially low assay values.

ThermalDegradation PCPM (2-Phenylcyclopropyl)methanol (Strained Ring) Heat Thermal Stress (>200°C) PCPM->Heat RingOpen Ring Opening (Homolytic/Heterolytic) Heat->RingOpen Product Acyclic Isomer (4-Phenyl-3-buten-1-ol) RingOpen->Product Rearrangement

Caption: Figure 1: Mechanistic pathway of thermal ring-opening degradation during high-temperature analysis.

Reference Methodologies (The Protocols)

To ensure comparability, participating laboratories must adhere to one of the following validated protocols.

Protocol A: Normal-Phase Chiral HPLC (The "Gold Standard")

Recommended for: Enantiomeric purity and Assay.

Causality: Normal phase is preferred over Reverse Phase (RP) because the non-polar hexane matrix suppresses hydrophobic collapse and maximizes interaction with the polysaccharide chiral selector.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Strict control required to maintain selectivity).

  • Detection: UV @ 215 nm (absorption of phenyl ring).

  • Self-Validation Check: Resolution (

    
    ) between enantiomers must be > 2.0.
    
Protocol B: Gas Chromatography - FID (High Throughput)

Recommended for: Residual solvents and crude reaction monitoring (with caution).

Causality: While faster, this method requires a "Cold On-Column" or moderate split injection to prevent thermal degradation.

  • Column: DB-1 or ZB-1 (100% Dimethylpolysiloxane), 30m x 0.32mm, 0.25µm.

  • Injector: Split (20:1) @ 200°C Max (Critical parameter).

  • Oven: 80°C (hold 2 min) → 10°C/min → 220°C.

  • Detector: FID @ 250°C.

  • Self-Validation Check: Inject a known pure standard. If a peak appears at relative retention time (RRT) ~0.9 or ~1.1 (degradation product), lower injector temperature immediately.

Protocol C: Quantitative NMR (qNMR) (The Primary Reference)

Recommended for: Absolute Purity Assignment (Primary Standard).

  • Solvent: DMSO-

    
     (prevents exchange of hydroxyl proton).
    
  • Internal Standard: Maleic Acid (traceable to NIST) or TCNB.

  • Key Signal: The cyclopropyl methine protons (

    
     1.8 - 2.2 ppm) are distinct from the aromatic region, allowing precise integration without interference.
    

Inter-Laboratory Study Design (ISO 17043 Aligned)

This comparison follows a "Round Robin" split-level design to assess both Repeatability (within-lab) and Reproducibility (between-lab).

Workflow Visualization

ILC_Workflow Plan Phase 1: Planning Define CQAs & Protocols Prep Phase 2: Sample Prep Homogeneity Testing (n=10) Plan->Prep Dist Phase 3: Distribution Cold Chain (<4°C) Prep->Dist Pass Homogeneity Analysis Phase 4: Multi-Site Analysis (Labs A-Z) Dist->Analysis Stats Phase 5: Statistical Eval Robust Mean & Z-Scores Analysis->Stats Stats->Plan Method Optimization

Caption: Figure 2: ISO 17043 compliant workflow for the inter-laboratory comparison study.

Sample Homogeneity & Stability

Before distribution, the coordinating laboratory must verify homogeneity using Protocol B (GC-FID) due to its high precision for assay.

  • Homogeneity Criterion:

    
    , where 
    
    
    
    is the between-sample standard deviation.
  • Stability: Samples must be shipped on dry ice to prevent thermal isomerization.

Data Analysis & Performance Metrics

Participating laboratories will be evaluated based on the Z-Score performance statistic.

Quantitative Comparison Table
ParameterProtocol A (HPLC)Protocol B (GC)Protocol C (qNMR)
Target Analyte trans-(2-Phenylcyclopropyl)methanolTotal PCPM (Isomers merged)Absolute Content (w/w%)
Specificity High (Enantioselective)Moderate (Diastereoselective)High (Structural)
Precision (RSD) < 0.5%< 1.0%< 0.8%
Linearity (

)
> 0.999> 0.995N/A (Molar Ratio)
Limit of Quant (LOQ) 0.05%0.01%~1.0%
Primary Risk Solvent evaporationThermal DegradationHygroscopicity of IS
Statistical Evaluation (Z-Score)


Where:
  • 
     = Participant's result
    
  • 
     = Robust average (consensus value)
    
  • 
     = Standard deviation for proficiency assessment (NIOSH/ISO criteria).
    

Interpretation:

  • 
    : Satisfactory 
    
  • 
    : Questionable  (Root cause analysis required)
    
  • 
    : Unsatisfactory  (Method failure)
    

References

  • ISO/IEC 17043:2023 . Conformity assessment — General requirements for proficiency testing. International Organization for Standardization. [Link]

  • U.S. FDA . Analytical Procedures and Methods Validation for Drugs and Biologics. Guidance for Industry. [Link]

  • W.H.O. . General Guidelines for the Establishment, Maintenance and Distribution of Chemical Reference Substances. WHO Technical Report Series, No. 943. [Link]

  • Daicel Corporation . Chiralpak AD-H Instruction Manual. (Standard for Protocol A).[1][2] [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Development and Validation of an Analytical Method for (2-Phenylcyclopropyl)methanol Enantiomers

Introduction: The Criticality of Chiral Purity for Cyclopropyl-Containing Pharmaceuticals The cyclopropyl ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to introduce conformational ri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Chiral Purity for Cyclopropyl-Containing Pharmaceuticals

The cyclopropyl ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to introduce conformational rigidity, improve metabolic stability, and enhance potency in drug candidates.[1][2] Molecules like (2-Phenylcyclopropyl)methanol are valuable chiral building blocks in the synthesis of these complex pharmaceuticals. However, the three-dimensional nature of chirality means that enantiomers, non-superimposable mirror-image molecules, can have vastly different pharmacological and toxicological profiles.[3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate strict control over the enantiomeric purity of chiral drugs.[4]

This guide, therefore, provides an in-depth, experience-driven comparison of analytical techniques and a detailed protocol for the development and validation of a robust method for separating and quantifying the enantiomers of (2-Phenylcyclopropyl)methanol. Our objective is to establish a method that is not only fit for its intended purpose but is also built on a foundation of sound scientific principles and regulatory compliance, adhering to the International Council for Harmonisation (ICH) guidelines.[5]

Physicochemical Profile of the Analyte: (2-Phenylcyclopropyl)methanol

Before selecting an analytical technique, understanding the analyte is paramount.

  • Structure: A phenyl group attached to a cyclopropyl ring, with a primary alcohol functional group.

  • Molecular Formula: C₁₀H₁₂O[6]

  • Molecular Weight: 148.20 g/mol [6]

  • Key Features:

    • Chiral Centers: Two stereocenters on the cyclopropyl ring.

    • Chromophore: The phenyl group provides strong UV absorbance, making UV detection a viable and straightforward choice.

    • Polarity: The molecule possesses both a non-polar phenylcyclopropyl backbone and a polar hydroxyl group, giving it intermediate polarity. This duality informs our choice of chromatographic mode.

Comparative Analysis of Chiral Separation Technologies

Several techniques can achieve chiral separation, each with distinct advantages and disadvantages. The choice is dictated by the analyte's properties, the required sensitivity, and available instrumentation. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used technique for this purpose.[3][7]

TechniquePrinciplePros for (2-Phenylcyclopropyl)methanolCons for (2-Phenylcyclopropyl)methanol
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[8]Highly versatile, wide variety of CSPs available, robust and reproducible, suitable for both analytical and preparative scale.[7]Can be solvent-intensive, method development can be time-consuming.
Chiral GC Separation of volatile enantiomers on a chiral capillary column.[9]High efficiency and resolution, fast analysis times.Requires analyte to be volatile and thermally stable. Derivatization may be necessary for the polar alcohol group, adding complexity.
Chiral SFC Uses supercritical CO₂ as the main mobile phase, offering properties of both gas and liquid.Fast, "green" (less organic solvent), high efficiency. Often provides unique selectivity compared to HPLC.Requires specialized instrumentation not as common as HPLC. Method development can be complex.

Scientist's Recommendation: For its unparalleled versatility, robustness, and the vast library of available chiral stationary phases, Chiral HPLC is the recommended technique for developing a validated method for (2-Phenylcyclopropyl)methanol enantiomers. It provides the best balance of performance and accessibility for both quality control and research environments.

Part 1: Chiral HPLC Method Development Protocol

The goal of method development is to achieve baseline resolution (Rs > 1.5) of the enantiomeric peaks with good peak shape and a reasonable analysis time.

Step 1: Chiral Stationary Phase (CSP) Selection

Causality: The CSP is the heart of the chiral separation. The selection is based on creating a transient diastereomeric complex with the analyte enantiomers, leading to different retention times. Polysaccharide-based CSPs (coated or immobilized derivatives of cellulose and amylose) are exceptionally versatile and are the first choice for screening. Their chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexing.

Protocol:

  • Primary Screening Column: Begin with an immobilized polysaccharide-based column, such as one based on cellulose tris(3,5-dimethylphenylcarbamate). These are robust and compatible with a wide range of solvents.

  • Column Dimensions: A standard analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for initial development.

Step 2: Mobile Phase Optimization

Causality: The mobile phase modulates the interaction between the analyte and the CSP. For polysaccharide CSPs, normal-phase chromatography often provides superior selectivity. The less polar environment enhances the specific hydrogen bonding and dipole interactions required for chiral recognition.

Protocol:

  • Initial Mobile Phase: Start with a simple binary mixture of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.

  • Optimization:

    • If resolution is poor but retention is high, increase the percentage of the polar modifier (IPA) in 1-2% increments (e.g., 90:10 -> 88:12). This will decrease retention time and may alter selectivity.

    • If retention is too low and peaks are unresolved, decrease the percentage of IPA.

    • Consider other alcohol modifiers like ethanol, which can sometimes provide different selectivity.[8]

  • Additives: If peak tailing is observed (often due to the alcohol functional group), add a small amount of a competing agent like 0.1% Trifluoroacetic Acid (TFA) to the mobile phase to improve peak shape.

Step 3: Setting Instrumental Parameters

Protocol:

  • Flow Rate: Begin with a standard flow rate of 1.0 mL/min. This can be adjusted to optimize the balance between analysis time and resolution.

  • Column Temperature: Maintain the column at a constant temperature, typically 25 °C. Temperature can affect selectivity; exploring a range (e.g., 15-35 °C) can be a useful optimization parameter.

  • Detection Wavelength: Based on the phenyl chromophore, set the UV detector to 220 nm for high sensitivity.

  • Injection Volume: Use a 10 µL injection volume for initial experiments.

Workflow for Method Development

G cluster_dev Method Development Start Define Analytical Target Profile (ATP) CSP Select Chiral Stationary Phase (CSP) Start->CSP Analyte Properties MP Screen & Optimize Mobile Phase CSP->MP Initial Screening Params Optimize Instrument Parameters MP->Params Fine-tuning System Establish System Suitability Criteria Params->System Define Performance Checks

Caption: Workflow for Chiral HPLC Method Development.

Part 2: Analytical Method Validation Protocol (per ICH Q2(R2))

Once a suitable method is developed, it must be validated to demonstrate its fitness for purpose.[10] Validation is a formal, documented process that proves the method is reliable, reproducible, and accurate for the intended analysis. The validation protocol must be established before the experiments begin.[11]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation characteristics required for an impurity method (quantifying one enantiomer in the presence of the other) and an assay method (quantifying the major enantiomer).

Validation ParameterPurposeTypical Acceptance Criteria (for Enantiomeric Purity)
Specificity To ensure the method unequivocally assesses the analyte in the presence of other components (e.g., the other enantiomer, impurities).[11]Baseline resolution (Rs > 1.5) between enantiomers. No interference from placebo or known impurities at the retention time of the analytes.
Linearity To demonstrate a direct proportional relationship between concentration and the analytical signal.Correlation coefficient (r²) ≥ 0.997.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[5]Typically from the Limit of Quantitation (LOQ) to 120% of the specification limit for the undesired enantiomer.
Accuracy The closeness of test results to the true value. Assessed by spike recovery.Mean recovery between 90.0% and 110.0% at multiple concentrations (e.g., LOQ, 100%, 150% of the target level).[12]
Precision The degree of scatter between a series of measurements from the same homogeneous sample.Repeatability (Intra-day): RSD ≤ 10.0% at the quantitation limit. Intermediate Precision (Inter-day): RSD ≤ 15.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be reliably quantified with acceptable precision and accuracy.[12]Signal-to-Noise ratio (S/N) of 10:1; must be verified for precision and accuracy.
Robustness The method's ability to remain unaffected by small, deliberate variations in parameters.Resolution (Rs) and peak area %RSD should remain within system suitability limits when parameters (flow rate, % modifier, temp) are slightly varied.
Step-by-Step Validation Experiments

1. Specificity:

  • Inject individual solutions of each pure enantiomer (if available).

  • Inject a solution of the racemic mixture.

  • Spike the sample solution with known impurities and/or degradation products (forced degradation study).

  • Outcome: Demonstrate that the peaks for each enantiomer are well-resolved from each other and any other potential components.

2. Linearity & Range:

  • Prepare a series of at least five calibration standards of the minor enantiomer, spiking it into a constant concentration of the major enantiomer. The range should bracket the expected specification (e.g., LOQ, 50%, 80%, 100%, 120% of the limit).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Outcome: Perform linear regression analysis to obtain the correlation coefficient (r²), slope, and y-intercept.

3. Accuracy (Recovery):

  • Prepare samples in triplicate at a minimum of three concentration levels (e.g., low, medium, high) by spiking known amounts of the minor enantiomer into the major one.

  • Analyze the samples and calculate the percentage recovery using the formula: (Measured Amount / Spiked Amount) * 100%.

  • Outcome: The mean recovery at each level should be within the acceptance criteria.

4. Precision:

  • Repeatability: Analyze a minimum of six replicate preparations of the same sample (e.g., at 100% of the test concentration) on the same day, with the same analyst and equipment.[5]

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Outcome: Calculate the Relative Standard Deviation (RSD) for the results of each set of measurements.

5. LOQ & LOD:

  • Establishment: Determine the approximate concentration that gives a signal-to-noise ratio of 10:1 (for LOQ) and 3:1 (for LOD) by injecting progressively more dilute solutions.

  • Confirmation of LOQ: Prepare a sample at the established LOQ concentration and analyze it for accuracy and precision to confirm it can be reliably quantified.

6. Robustness:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Vary flow rate (e.g., ±0.1 mL/min).

    • Vary mobile phase composition (e.g., ±2% of the organic modifier).

    • Vary column temperature (e.g., ±5 °C).

  • Outcome: Evaluate the resolution between enantiomers and the %RSD of the results. The method should not be significantly impacted by these minor changes.

Interrelationship of Validation Parameters

G cluster_quant Quantitative Performance cluster_qual Qualitative Performance cluster_reli Reliability center Validated Method Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Specificity Specificity center->Specificity Robustness Robustness center->Robustness Range Range Linearity->Range Accuracy->Range LOQ LOQ Accuracy->LOQ Precision->Range Precision->LOQ Specificity->LOQ LOD LOD Specificity->LOD

Caption: Logical relationship between analytical validation parameters.

Conclusion

The development of a validated analytical method for the enantiomers of (2-Phenylcyclopropyl)methanol is a systematic process grounded in scientific principles and regulatory expectations. By carefully selecting a chiral stationary phase, optimizing the mobile phase, and rigorously executing a validation protocol according to ICH Q2(R2) guidelines, a reliable and robust Chiral HPLC method can be established.[13][14] This ensures the accurate assessment of enantiomeric purity, a critical quality attribute for any chiral pharmaceutical compound or intermediate, ultimately safeguarding patient safety and ensuring product efficacy. The validated method serves as a self-validating system, providing trustworthy data throughout the drug development lifecycle.[13]

References

  • Source: National Institutes of Health (NIH)
  • Title: A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate Source: Der Pharma Chemica URL
  • Title: Enantiomeric Separation of Tramadol and Its Metabolites: Method Validation and Application to Environmental Samples Source: MDPI URL
  • Title: A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS Source: Rasayan Journal of Chemistry URL
  • Title: Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals Source: MDPI URL
  • Title: (2-Phenylcyclopropyl)
  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL
  • Title: ICH Q2(R2)
  • Title: HPLC separation of enantiomers using chiral stationary phases Source: Česká a slovenská farmacie URL
  • Title: Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives Source: ResearchGate URL
  • Title: ((1R,2R)-2-phenylcyclopropyl)
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: A Validated Chiral HPLC Method for the Enantiomeric Separation of Melphalan HCl Source: ResearchGate URL
  • Title: Chiral HPLC Separations Source: Phenomenex URL
  • Source: European Medicines Agency (EMA)
  • Title: Basics of chiral HPLC Source: Sigma-Aldrich URL
  • Title: Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates Source: Taylor & Francis Online URL
  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)
  • Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 Source: ECA Academy URL
  • Title: ICH guideline Q2(R2)
  • Title: Deuterated Cyclopropanation of Alkenes by Iron Catalysis Source: American Chemical Society URL
  • Title: How can we separate a pair of enantiomers by using chiral HPLC ?
  • Source: gmp-compliance.
  • Title: ((1S,2S)-2-phenylcyclopropyl)
  • Source: European Medicines Agency (EMA)
  • Title: FDA issues revised guidance for analytical method validation Source: ResearchGate URL
  • Title: Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates Source: ResearchGate URL
  • Title: EMA's view on method validation Source: NCF International URL
  • Title: Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety Source: ResearchGate URL
  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL
  • Title: Chemical Properties of Cyclopropanemethanol, 1-phenyl- (CAS 31729-66-5)
  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL

Sources

Comparative

Comparative Assessment of Purification Techniques for (2-Phenylcyclopropyl)methanol

Executive Summary & Chemical Profile (2-Phenylcyclopropyl)methanol (PCPM) is a critical chiral building block in the synthesis of antidepressants (e.g., Tranylcypromine analogs) and glutamate receptor modulators. Its pur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

(2-Phenylcyclopropyl)methanol (PCPM) is a critical chiral building block in the synthesis of antidepressants (e.g., Tranylcypromine analogs) and glutamate receptor modulators. Its purification is complicated by the presence of geometric isomers (cis vs. trans) and enantiomers ((1R,2R) vs. (1S,2S)), alongside synthetic byproducts from the Simmons-Smith cyclopropanation (e.g., zinc salts, unreacted styrene derivatives).

This guide objectively compares four purification methodologies ranging from bulk industrial separation to high-precision biocatalytic resolution.

Chemical Profile & Impurity Landscape
PropertySpecification
CAS Number 10488-04-7 (trans), 61826-40-2 (generic)
Physical State Colorless to pale yellow oil (often solidifies upon high purity/cooling)
Boiling Point 91–96 °C @ 0.3 Torr [1]
Key Impurities Zinc iodide salts, Cinnamyl alcohol (starting material), cis-isomer (minor product)
Stereochemistry 2 Stereocenters; 4 stereoisomers total.[1][2] Trans is thermodynamically favored.

Technique I: High-Vacuum Fractional Distillation

Role: The "Rough Cut" for bulk solvent and heavy metal removal.

Vacuum distillation is the baseline purification method, primarily effective for separating the product from non-volatile zinc residues and solvents. However, it often fails to resolve cis and trans diastereomers due to their close boiling points (<5 °C difference).

Experimental Protocol
  • Quench & Extraction: Post-reaction (Simmons-Smith), quench the zinc-carbenoid mixture with saturated NH₄Cl. Extract with Et₂O or DCM.

  • Drying: Dry the organic phase over anhydrous MgSO₄ and concentrate via rotary evaporation.

  • Setup: Assemble a short-path distillation apparatus with a Vigreux column (essential for minimal fractionation).

  • Distillation:

    • Pressure: Maintain <0.5 mmHg (Torr).

    • Temperature: Collect the fraction boiling at 92–95 °C .

    • Discard: Fore-run (unreacted alkene) and pot residue (polymers/zinc salts).

Pros: High throughput; removes heavy metals effectively. Cons: Poor diastereomeric resolution; thermal degradation risk if bath temp >140 °C.

Technique II: Flash Column Chromatography

Role: The "Isomer Splitter" for diastereomeric purity.

Silica gel chromatography is the standard laboratory method for separating the trans-isomer (major) from the cis-isomer (minor). The separation relies on the subtle polarity difference induced by the spatial orientation of the hydroxymethyl group relative to the phenyl ring.

Separation Logic
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 90:10 → 70:30).

  • Elution Order: The trans-isomer, being slightly less polar due to reduced steric crowding of the hydroxyl group, typically elutes before the cis-isomer [2].

Step-by-Step Workflow
  • Load: Dissolve crude oil in minimal 10% EtOAc/Hexane. Load onto a pre-equilibrated column (1:50 sample-to-silica ratio).

  • Elute: Run isocratic 85:15 Hexane:EtOAc.

  • Monitor: Use TLC (UV 254 nm). The trans-isomer (

    
    ) separates from the cis-isomer (
    
    
    
    ).
  • Pool: Combine pure trans fractions.

Pros: Excellent removal of cis-isomer; scalable from mg to grams. Cons: High solvent consumption; labor-intensive.

Technique III: Biocatalytic Kinetic Resolution

Role: The "Enantiomer Selector" for optical purity.

For applications requiring high enantiomeric excess (ee), chemical separation is insufficient. Lipase-catalyzed kinetic resolution (EKR) utilizes the enzyme's chiral pocket to selectively acetylate one enantiomer of the alcohol, leaving the other unreacted.

Mechanism

The lipase (typically Burkholderia cepacia or Pseudomonas sp.)[3] preferentially catalyzes the transesterification of the (1R,2R)-isomer with an acyl donor (vinyl acetate), creating an easily separable ester and alcohol mixture [3][4].

Protocol
  • Reaction Mix: Dissolve racemic trans-PCPM (1.0 eq) in dry MTBE or Toluene .

  • Acyl Donor: Add Vinyl Acetate (3.0 eq).

  • Catalyst: Add immobilized Lipase PS (Amano) or Burkholderia cepacia lipase (20–50 mg/mmol substrate).

  • Incubation: Shake at 30–40 °C for 24–48 hours. Monitor conversion by GC/HPLC.

  • Stop: Filter off the enzyme when conversion reaches ~50%.

  • Separation: The product mixture now contains (1R,2R)-Acetate and (1S,2S)-Alcohol . Separate via Flash Chromatography (the ester is much less polar and elutes first).

  • Hydrolysis: Treat the acetate with K₂CO₃/MeOH to recover the enantiopure alcohol.

Pros: Delivers >98% ee; mild conditions. Cons: Maximum 50% yield per pass; requires enzyme screening.

Technique IV: Derivatization & Recrystallization

Role: The "Scalable Purity Lock".

Since PCPM is an oil or low-melting solid, direct recrystallization is difficult. Converting it to a crystalline derivative, such as a 3,5-dinitrobenzoate , allows for sharp separation of isomers via solubility differences [5].

Protocol
  • Derivatization: React crude PCPM with 3,5-dinitrobenzoyl chloride (1.1 eq) and Pyridine (1.5 eq) in DCM at 0 °C → RT.

  • Workup: Wash with 1M HCl (remove pyridine), then NaHCO₃. Evaporate solvent.[4]

  • Crystallization: Dissolve the solid residue in boiling Ethanol or Methanol . Allow to cool slowly. The trans-derivative typically crystallizes preferentially.

  • Hydrolysis: Saponify the purified crystals with NaOH/MeOH to regenerate the pure alcohol.

Pros: Extremely high chemical and diastereomeric purity; scalable without chromatography. Cons: Adds two synthetic steps (protection/deprotection).

Comparative Analysis Summary

FeatureVacuum DistillationFlash ChromatographyEnzymatic ResolutionDerivatization (DNB)
Primary Target Bulk Impurities / SolventsDiastereomers (cis/trans)Enantiomers ((R)/(S))High Purity (>99%)
Yield High (>90%)Moderate (70–85%)Low (<50% per pass)Moderate (60–75%)
Purity Achieved ~90–95%>98% (dr)>99% (ee)>99% (chem + dr)
Scalability ExcellentModerateLow to ModerateGood
Cost Efficiency HighLow (Solvent cost)Low (Enzyme cost)Moderate

Visualized Workflows

Figure 1: Integrated Purification Decision Tree

This diagram illustrates the logical flow for selecting a purification method based on the input material's state and the target purity requirements.

PurificationFlow Start Crude Reaction Mixture (Simmons-Smith) Distill Vacuum Distillation (92-95°C @ 0.3 Torr) Start->Distill Remove Zn salts Check Purity Check (NMR/GC) Distill->Check Flash Flash Chromatography (Sep. cis/trans) Check->Flash If cis removal needed Deriv Derivatization (DNB) (Crystallization) Check->Deriv Scale > 100g FinalBulk Product: Bulk Pure (Racemic, mixed isomers) Check->FinalBulk If >90% acceptable Enzymatic Enzymatic Resolution (Sep. Enantiomers) Flash->Enzymatic If optical purity needed FinalDia Product: Diastereopure (Trans-only, Racemic) Flash->FinalDia FinalEnant Product: Enantiopure (>99% ee) Enzymatic->FinalEnant Deriv->FinalDia Hydrolysis

Caption: Decision matrix for PCPM purification. Blue/Yellow nodes indicate initial cleanup; Green indicates diastereomeric separation; Red indicates enantiomeric resolution.

Figure 2: Enzymatic Kinetic Resolution Mechanism

The specific pathway for separating enantiomers using Lipase BCL.

EKR_Mechanism Substrate Racemic (±)-Trans-PCPM Complex Enzyme-Substrate Complex Substrate->Complex Selective Binding Reagents Lipase PS + Vinyl Acetate Solvent: MTBE Reagents->Complex Prod1 (1R,2R)-Acetate (Converted) Complex->Prod1 Fast Reaction Prod2 (1S,2S)-Alcohol (Unreacted) Complex->Prod2 No Reaction Sep Flash Chromatography (Easy Separation) Prod1->Sep Prod2->Sep Sep->Prod2 Elutes Late Hydrolysis Chemical Hydrolysis (K2CO3 / MeOH) Sep->Hydrolysis Elutes Early (Ester) FinalR Pure (1R,2R)-PCPM Hydrolysis->FinalR

Caption: Kinetic resolution workflow. The enzyme selectively acetylates one enantiomer, creating a polarity difference that enables chromatographic separation.

References

  • Palmeira, D. J., et al. (2011).[5][6] Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 16, 9697-9713.[5] Retrieved from [Link][5]

  • Kamal, A., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols. Journal of Chemical and Pharmaceutical Research, 7(5):311-322. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.

Sources

Safety & Regulatory Compliance

Safety

(2-Phenylcyclopropyl)methanol: Disposal &amp; Handling Guide

Topic: (2-Phenylcyclopropyl)methanol Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists[1] Executive Summary: Immediate Acti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (2-Phenylcyclopropyl)methanol Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists[1]

Executive Summary: Immediate Action Card

Status: Non-Halogenated Organic Waste Critical Hazard: Acid Sensitivity (Exothermic Ring Opening) [1]

Parameter Operational Standard
Waste Stream Organic Solvents (Non-Halogenated)
RCRA Code Not P/U-listed.[1] Classify as D001 (Ignitable) if mixed with flammable solvents; otherwise Non-Regulated Organic (requires incineration).[1]
Container Amber Glass or HDPE.[1] Do not use metal if peroxides are suspected (unlikely but prudent).[1]
Incompatibility STRICTLY SEGREGATE FROM ACIDS. Strong acids (H₂SO₄, HCl) trigger rapid, exothermic cyclopropane ring opening.[1]
Spill Media Vermiculite, sand, or sol-gel absorbents.[1] Do not use paper towels for large spills (combustible load).[1]
Chemical Profile & Hazard Identification

Why this protocol exists: The intersection of structure and reactivity.

As a Senior Application Scientist, it is critical to distinguish this compound from simple aliphatic alcohols. The presence of the cyclopropane ring introduces significant ring strain (~27.5 kcal/mol). While the hydroxyl group suggests standard alcohol disposal, the cyclopropyl moiety dictates the safety constraints.[1]

  • Chemical Identity: (2-Phenylcyclopropyl)methanol[1][2][3][4]

  • CAS: 61826-40-2 (Generic), 2425-77-6 (trans-isomer)

  • Molecular Formula: C₁₀H₁₂O[1]

  • Flash Point: >93°C (>200°F) (Estimated based on structural analogs like benzyl alcohol).[1] Note: While not "Flammable" (Class IB) like methanol, it is "Combustible" (Class IIIB).[1]

The "Hidden" Hazard: Acid-Catalyzed Ring Opening

Unlike methanol or ethanol, this compound acts as a "loaded spring."[1] Upon contact with strong Brønsted or Lewis acids, the cyclopropane ring cleaves to relieve strain.[1]

  • Mechanism: Protonation of the alcohol

    
     Carbocation formation 
    
    
    
    Ring opening.
  • Result: Rapid release of heat (Exothermic).[1] If this occurs in a sealed waste drum containing acidic waste, it can lead to over-pressurization or fire.[1]

Pre-Disposal Stabilization & Segregation

Trustworthiness: The protocol fails if segregation fails.

Before moving the vessel to the waste area, you must characterize the matrix.[1]

Step 1: Purity Check
  • Pure Compound: No stabilization needed.[1] Cap tightly.

  • Reaction Mixture: If the compound is in a reaction mixture containing acids (e.g., from a hydrolysis step), you must neutralize the solution to pH 7–9 before adding it to the organic waste container.[1]

Step 2: Waste Stream Selection

Use the following decision logic to prevent incompatible mixing.

WasteSegregation Start Waste Material: (2-Phenylcyclopropyl)methanol CheckpH Check pH / Matrix Start->CheckpH IsAcidic Is the matrix Acidic? CheckpH->IsAcidic Neutralize Neutralize with Sat. NaHCO3 or NaOH IsAcidic->Neutralize Yes (Risk of Exotherm) CheckHalogen Contains Halogenated Solvents (DCM, Chloroform)? IsAcidic->CheckHalogen No (Neutral/Basic) Neutralize->CheckHalogen pH 7-9 achieved StreamA Stream A: Non-Halogenated Organic (Incineration) CheckHalogen->StreamA No (Preferred) StreamB Stream B: Halogenated Organic (Incineration) CheckHalogen->StreamB Yes

Figure 1: Waste Segregation Decision Tree. Note the critical neutralization step to prevent ring-opening exotherms.

Disposal Workflow (The Core Protocol)
Phase A: Packaging
  • Vessel Selection: Use High-Density Polyethylene (HDPE) or Amber Glass.[1] Avoid low-grade plastics that may swell with aromatic substitution.[1]

  • Labeling:

    • Primary Name: (2-Phenylcyclopropyl)methanol.[1][2][3]

    • Constituents: If in solution, list the solvent (e.g., "10% in Ethyl Acetate").

    • Hazard Warnings: "Irritant," "Combustible."[1]

    • Special Note: Add a custom sticker: "NO ACIDS - DO NOT MIX."

Phase B: Accumulation
  • Satellite Accumulation Area (SAA): Store in the flammable cabinet, not on the benchtop.

  • Venting: Ensure the cap is self-venting or loosely tightened if active evolution of gas is remotely possible (though unlikely if neutralized).[1]

Phase C: Final Disposal (EHS Handoff)
  • Manifesting:

    • If pure: Classify as Non-Regulated Material (unless D001 due to local regulations).[1]

    • If mixed with Acetone/Methanol: Classify as D001 (Ignitable Waste) .[1]

  • Destruction Method: The only acceptable destruction method is High-Temperature Incineration at a permitted facility.[1] This ensures complete oxidation of the phenyl ring and cyclopropyl backbone.

  • Sewer Disposal: PROHIBITED. Do not pour down the drain.[1] The compound is lipophilic and toxic to aquatic life (estimated LogP ~2.0).

Spill Response (Emergency Disposal)

In the event of a benchtop spill (>100 mL).

SpillResponse Alert 1. Alert & Isolate (Remove Ignition Sources) PPE 2. Don PPE (Nitrile Gloves, Goggles) Alert->PPE Contain 3. Containment (Sand/Vermiculite berm) PPE->Contain Absorb 4. Absorption (Inert Clay/Pad) Contain->Absorb Bag 5. Double Bag (Label as Haz Waste) Absorb->Bag

Figure 2: Emergency Spill Response Workflow.

  • Isolate: Remove heat sources.[1][5][6] Although the flash point is high, the vapor can still ignite on hot plates.[1]

  • Absorb: Use inert absorbents (Vermiculite, Diatomaceous Earth).[1]

    • Caution: Avoid using "Spill-X-A" (Acid neutralizer) unless you are certain the spill is acidic.[1] Use "Spill-X-S" (Solvent) or plain clay.[1]

  • Clean Surface: Wash the area with soap and water.[1] The compound is not water-soluble; a surfactant is required to remove the oily residue.

References & Regulatory Grounding
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press (US); 2011.[1]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][1]

  • PubChem. (2-Phenylcyclopropyl)methanol Compound Summary. National Library of Medicine.[1] [1]

  • Sigma-Aldrich. Safety Data Sheet: (2-Phenylcyclopropyl)methanol.[1][2] (Verified for Hazard Statements H315, H319).

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling (2-Phenylcyclopropyl)methanol

This guide provides essential safety protocols and logistical plans for the handling and disposal of (2-Phenylcyclopropyl)methanol. Designed for researchers, scientists, and drug development professionals, this document...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of (2-Phenylcyclopropyl)methanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist, offering a risk-based methodology rooted in the compound's specific hazard profile. By understanding the causality behind each safety measure, laboratory personnel can foster a culture of intrinsic safety and procedural excellence.

Hazard Assessment: The 'Why' Behind the Protocol

Effective personal protective equipment (PPE) selection is not a matter of routine; it is a direct response to the specific, known hazards of a chemical. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) provides the foundational data for our risk assessment of (2-Phenylcyclopropyl)methanol.[1] Each hazard statement (H-statement) dictates a necessary layer of protection.

Table 1: Hazard Profile of (2-Phenylcyclopropyl)methanol and Corresponding PPE Response

Hazard StatementClassificationImplication for Handling & Required PPE
H315: Causes skin irritation [1][2]Skin Irritation (Category 2)Direct skin contact can lead to irritation or dermatitis. Required PPE: Chemical-resistant gloves and a fully-buttoned lab coat are mandatory to prevent exposure.
H318: Causes serious eye damage [1][2]Serious Eye Damage (Category 1)This is a critical hazard. Splashes or aerosol exposure can cause irreversible harm to the eyes. Required PPE: Chemical splash goggles are the minimum requirement. A face shield worn over goggles is strongly recommended.
H335: May cause respiratory irritation [1][2]Specific Target Organ Toxicity (Single Exposure)Inhalation of dust or vapors can irritate the respiratory tract. Primary Control: All handling must occur within a certified chemical fume hood. Respiratory protection may be required for spills or maintenance.
H302: Harmful if swallowed [1]Acute Toxicity, Oral (Category 4)Ingestion is toxic. Administrative Control: Prohibit eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling. [3]
H412: Harmful to aquatic life with long lasting effects [2]Hazardous to the Aquatic EnvironmentImproper disposal can harm the environment. Logistical Control: Do not dispose of down the drain. All waste is considered hazardous and must be collected in designated, sealed containers. [4][5]

The Hierarchy of Controls: A Foundational Safety Principle

While this guide focuses on PPE, it is crucial to recognize that PPE is the last line of defense against chemical exposure. The most effective safety strategies involve eliminating or engineering out hazards.

  • Elimination/Substitution : Not applicable when working with a specific target molecule.

  • Engineering Controls : These are the most critical physical barriers. For (2-Phenylcyclopropyl)methanol, the primary engineering control is a certified chemical fume hood .[6][7] This control contains vapors and potential dust, directly mitigating the respiratory irritation hazard (H335).[1][2]

  • Administrative Controls : These are the procedures and training that ensure safe work practices. This includes this document (as a Standard Operating Procedure), mandatory safety training, and clear labeling of chemical containers.

  • Personal Protective Equipment (PPE) : The equipment worn by the user to protect against residual hazards that cannot be eliminated by other means.

Core PPE Requirements: A Detailed Protocol

Adherence to the following PPE standards is mandatory when handling (2-Phenylcyclopropyl)methanol in any quantity.

Eye and Face Protection

Due to the H318 "Causes serious eye damage" classification, eye protection is paramount.[1][2] Standard safety glasses are insufficient .

  • Minimum Requirement : ANSI Z87.1-rated chemical splash goggles that provide a complete seal around the eyes.[8]

  • Best Practice/High-Risk Operations : For tasks involving larger quantities (>10g), heating, or potential for splashing, a full-face shield must be worn over chemical splash goggles .[8][9]

Hand Protection

To prevent skin irritation (H315), appropriate gloves are essential.

  • Material Selection : Disposable nitrile gloves provide a good baseline of protection for incidental contact.[6][8] However, for prolonged handling or in the event of a spill, heavier-duty gloves such as butyl or neoprene rubber should be considered.[10] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[6][8]

  • Procedural Integrity :

    • Inspect : Before every use, check gloves for any signs of degradation, punctures, or tears.

    • Donning : Don gloves over the cuffs of the lab coat.

    • Removal : Use proper technique to remove gloves without touching the exterior with bare skin.

    • Disposal : Dispose of gloves immediately in the appropriate hazardous waste stream after handling is complete or if contamination is suspected.

Body Protection
  • Laboratory Coat : A clean, flame-resistant (e.g., Nomex) or 100% cotton lab coat must be worn and kept fully buttoned.[8]

  • Personal Attire : Full-length pants and closed-toe, closed-heel shoes are required at all times in the laboratory.[8] Synthetic fabrics like polyester or acrylic should be avoided as they can melt in a fire.

Respiratory Protection

Work inside a fume hood should preclude the need for respiratory protection. However, it is required in specific scenarios:

  • When Required : During a large spill cleanup or when engineering controls are not available or are malfunctioning.

  • Type : A NIOSH-approved respirator with organic vapor cartridges is appropriate.

  • Compliance : Use of a respirator requires participation in a formal respiratory protection program, including medical evaluation and annual fit-testing, as mandated by OSHA.[8][10]

Operational Workflow: PPE Donning and Doffing

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning PPE Donning Sequence (Before Entering Lab/Handling Area) cluster_doffing PPE Doffing Sequence (In Airlock or Designated Area) D1 Wash Hands Thoroughly D2 Don Lab Coat (Button completely) D1->D2 D3 Don Chemical Splash Goggles D2->D3 D4 Don Face Shield (If required) D3->D4 D5 Don Correct Gloves (Pull over cuffs) D4->D5 F1 Remove Gloves (Using proper technique) F2 Remove Face Shield F1->F2 F3 Remove Lab Coat (Handle by inside surfaces) F2->F3 F4 Remove Goggles F3->F4 F5 Wash Hands Thoroughly F4->F5

Caption: PPE Donning and Doffing Workflow.

Emergency Procedures & Spill Management

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing immediately and wash the affected area thoroughly with soap and water for at least 15 minutes.[11] Seek medical attention if irritation persists.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Small Spill (<100 mL) inside a Fume Hood :

    • Ensure appropriate PPE is worn, including respiratory protection if necessary.

    • Contain the spill with an inert absorbent material (e.g., sand, vermiculite).[12][13]

    • Use non-sparking tools to carefully scoop the absorbed material into a designated hazardous waste container.[13][14]

    • Wipe the area with a suitable solvent and decontaminate.

    • Package all cleanup materials as hazardous waste.

Decontamination and Waste Disposal

All (2-Phenylcyclopropyl)methanol waste is classified as hazardous and must be disposed of accordingly.[4][5] Disposing of this chemical down the sanitary sewer is prohibited.[5]

Step-by-Step Disposal Protocol:

  • Segregate Waste : Keep solid and liquid waste streams separate.

  • Use Designated Containers : Collect all waste, including contaminated consumables (gloves, wipes, absorbent pads), in a chemically compatible container with a secure, vapor-tight lid.[5]

  • Label Correctly : Affix a completed hazardous waste label to the container, clearly identifying the contents as "Hazardous Waste: (2-Phenylcyclopropyl)methanol" and listing all constituents.[5]

  • Store Safely : Keep waste containers closed at all times, except when adding waste.[5] Store in a designated, well-ventilated satellite accumulation area away from heat and ignition sources.

  • Schedule Pickup : Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department.

Waste_Disposal cluster_waste Chemical Waste Disposal Workflow W1 Handling Complete: Surplus chemical & contaminated items W2 Use Designated Hazardous Waste Container (Chemically compatible) W1->W2 W3 Affix & Complete Hazardous Waste Label W2->W3 W4 Securely Close Lid (Keep closed when not in use) W3->W4 W5 Store in Satellite Accumulation Area W4->W5 W6 Contact EH&S for Waste Pickup W5->W6

Caption: Hazardous Waste Disposal Workflow.

By integrating this comprehensive, risk-based approach to safety, laboratories can ensure the well-being of their personnel while maintaining the highest standards of scientific integrity.

References

  • (2-Phenylcyclopropyl)methanol | C10H12O | CID 317540 - PubChem. National Center for Biotechnology Information. [Link]

  • Methanol Safety Data Sheet. QAFAC. [Link]

  • ((1R,2R)-2-phenylcyclopropyl)methanol | C10H12O | CID 1561175 - PubChem. National Center for Biotechnology Information. [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]

  • Methanol Hazards Classification. GPIC. [Link]

  • Methanol Safety Data Sheet. PRIshops. [Link]

  • Methanol Safety Data Sheet. Methanex. [Link]

  • Methanol - Standard Operating Procedure. UCLA Chemistry & Biochemistry. [Link]

  • Understanding Solvents and PPE for Chemical Safety. MCR Safety. [Link]

  • Methanol Safe Handling Manual. Methanex. [Link]

  • Guidelines for Flammable Liquid Disposal. University of Pittsburgh. [Link]

  • Technical Information Safe Handling Guide For Methanol. test.hotheads.com. [Link]

  • Standard Operating Procedures for Methanol. Environmental Health & Safety. [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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(2-Phenylcyclopropyl)methanol
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(2-Phenylcyclopropyl)methanol
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